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  • Product: 2,3-Dichloro-5-ethenylpyridine
  • CAS: 1001193-62-9

Core Science & Biosynthesis

Foundational

2,3-Dichloro-5-ethenylpyridine: Structural Dynamics, Synthetic Methodologies, and Cross-Disciplinary Applications

Executive Summary As a Senior Application Scientist, I frequently encounter heterocyclic building blocks that serve as linchpins in advanced chemical synthesis. Among these, 2,3-dichloro-5-ethenylpyridine (also known as...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter heterocyclic building blocks that serve as linchpins in advanced chemical synthesis. Among these, 2,3-dichloro-5-ethenylpyridine (also known as 2,3-dichloro-5-vinylpyridine) stands out due to its unique combination of electronic deficiency and steric versatility. This compound is a critical intermediate in the development of transient receptor potential vanilloid 1 (TRPV1) antagonists for pain management, high-efficacy agrochemicals, and charge-transport layers in organic electronics[1][2].

This technical guide deconstructs the physicochemical properties, self-validating synthetic protocols, and mechanistic causality behind the applications of 2,3-dichloro-5-ethenylpyridine.

Chemical Structure & Physical Properties

The molecular architecture of 2,3-dichloro-5-ethenylpyridine ( C7​H5​Cl2​N ) dictates its broad reactivity profile. The electron-withdrawing nature of the chlorine substituents at the 2- and 3-positions significantly increases the Lewis acidity of the pyridine ring 1[1]. This makes the core highly susceptible to nucleophilic attack while simultaneously lowering its Lowest Unoccupied Molecular Orbital (LUMO) energy. The ethenyl group at the 5-position provides a versatile site for olefination, epoxidation, and cross-coupling reactions 3[3].

Table 1: Physicochemical Data Summary

PropertyValue / Description
CAS Number 1001193-62-9 4[4]
Molecular Formula C7​H5​Cl2​N [1]
Molecular Weight 174.03 g/mol [4]
Appearance Colorless to pale yellow liquid (solidifies at 4°C)[1][2]
Boiling Point ~220 °C[1]
Density ~1.26 g/cm³[1]
Solubility Soluble in dichloromethane, acetone, toluene; Insoluble in water[1]
Synthetic Methodology: Wittig Olefination Protocol

The synthesis of 2,3-dichloro-5-ethenylpyridine is most efficiently achieved via a Wittig reaction starting from 5,6-dichloropyridine-3-carboxaldehyde. The following self-validating protocol is optimized for high yield and purity, specifically tailored for pharmaceutical-grade intermediate generation 2[2].

Step-by-Step Protocol & Causality
  • Ylide Preparation: Suspend methyltriphenylphosphonium bromide (10.0 g) in anhydrous toluene (200 mL). Cool the slurry to 0°C. Causality: Toluene is chosen as a non-polar solvent to stabilize the phosphonium salt while preventing premature hydrolysis. Cooling to 0°C controls the exothermicity of the subsequent deprotonation step.

  • Base Addition: Portionwise add potassium tert-butoxide (3.07 g) to the stirred slurry. Validation Marker: A distinct color change to a yellow slurry indicates the successful formation of the active phosphorus ylide[2]. Causality: Potassium tert-butoxide is a strong, sterically hindered base that quantitatively deprotonates the phosphonium salt without acting as a competing nucleophile.

  • Temperature Modulation: Stir for 1 hour, then strictly cool the reaction mixture to -20°C[2]. Causality: This critical temperature drop prevents the spontaneous polymerization of the highly reactive ethenyl group once formed and controls the kinetic stereoselectivity of the Wittig olefination.

  • Substrate Addition: Dissolve 5,6-dichloropyridine-3-carboxaldehyde (4.0 g, 22.72 mmol) in minimal tetrahydrofuran (THF, 6 mL) and add dropwise to the ylide[2].

  • Isolation: After reaction completion, perform standard aqueous workup. Validation Marker: The product is isolated as a clear oil that spontaneously solidifies upon cooling to 4°C (Yield: ~63%)[2].

G N1 Methyltriphenylphosphonium Bromide in Toluene N2 Add Potassium t-butoxide at 0°C (Base) N1->N2 Deprotonation N3 Ylide Formation (Yellow Slurry) N2->N3 1 hr stirring N4 Cool to -20°C (Prevent Polymerization) N3->N4 Temp Control N5 Add 5,6-dichloropyridine- 3-carboxaldehyde in THF N4->N5 Dropwise Addition N6 2,3-dichloro-5-ethenylpyridine (Clear Oil/Solid at 4°C) N5->N6 Wittig Olefination

Caption: Synthesis workflow of 2,3-dichloro-5-ethenylpyridine via Wittig olefination.

Mechanisms of Action & Cross-Disciplinary Applications
1. Pharmaceutical Development (TRPV1 Antagonism)

In medicinal chemistry, 2,3-dichloro-5-ethenylpyridine is a foundational scaffold for synthesizing antagonists targeting the Transient Receptor Potential Vanilloid 1 (TRPV1) channel 5[5]. TRPV1 is heavily implicated in nociceptive and neuropathic pain pathways. The dichloro-pyridine core provides the exact lipophilicity and hydrogen-bond accepting capabilities required to interact with the vanilloid binding pocket. By blocking calcium ion influx through TRPV1, these derivatives inhibit aberrant somatosensory processing, offering a highly effective non-opioid pathway for chronic pain management[2][5].

G N1 2,3-dichloro-5-ethenylpyridine Derivative N2 TRPV1 Receptor (Peripheral Nerves) N1->N2 Antagonistic Binding N3 Blockade of Calcium Ion Influx N2->N3 Channel Closure N4 Inhibition of Aberrant Somatosensory Processing N3->N4 Signal Attenuation N5 Neuropathic Pain Relief N4->N5 Clinical Outcome

Caption: Mechanism of action for TRPV1 antagonists in neuropathic pain management.

2. Agrochemical Synthesis

In agricultural science, the structural motif of this compound is utilized to synthesize high-efficacy herbicides and insecticides[3]. The vinyl group undergoes regioselective epoxidation to generate glycidyl ether derivatives. Causality of Selectivity: Computational studies reveal that the strong electron-withdrawing effect of the two chlorine atoms directs the epoxidation specifically to the β-position of the vinyl group, achieving >85% selectivity. This precise functionalization is essential for synthesizing complex herbicides like haloxyfop[3].

3. Organic Electronics & Materials Science

Beyond biological applications, 2,3-dichloro-5-ethenylpyridine is engineered into charge-transport layers for Organic Light-Emitting Diodes (OLEDs). Through anodic electropolymerization, it forms conjugated polyvinylpyridines. Causality of Electronic Tuning: The inclusion of chlorine substituents lowers the LUMO energy by 0.7 eV compared to non-halogenated analogs. This dramatic energetic shift facilitates superior electron injection while maintaining a deep Highest Occupied Molecular Orbital (HOMO) level (-6.2 eV), making it an ideal hole-blocking material in advanced OLED architectures[1][3].

References
  • EvitaChem - Buy 2,3-Dichloro-5-ethenylpyridine (EVT-8850678) - Properties & Applications. 1

  • European Patent Office (EPO) - TRPV1 antagonists and uses thereof - EP 2604598 A1. 2

  • AiFChem - 1001193-62-9 | 2,3-Dichloro-5-vinylpyridine Specifications. 4

  • EvitaChem - 2,3-Dichloro-5-ethenylpyridine Epoxidation & Material Science. 3

  • European Patent Office (EPO) - TRPV1 antagonists and uses thereof - EP 2604598 A1 (Biological Assays). 5

Sources

Foundational

Comprehensive NMR Characterization and Signal Assignment of 2,3-Dichloro-5-vinylpyridine

Executive Summary The compound 2,3-dichloro-5-vinylpyridine (CAS: 1001193-62-9) is a highly functionalized heterocyclic building block frequently utilized in the synthesis of complex pharmaceuticals, notably in the devel...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2,3-dichloro-5-vinylpyridine (CAS: 1001193-62-9) is a highly functionalized heterocyclic building block frequently utilized in the synthesis of complex pharmaceuticals, notably in the development of TRPV1 antagonists for pain management[1]. Accurate nuclear magnetic resonance (NMR) characterization of this intermediate is critical for downstream synthetic validation. This whitepaper provides an in-depth, critical analysis of the 1 H and 13 C NMR chemical shifts for 2,3-dichloro-5-vinylpyridine, contrasting literature-reported data with empirical predictive models, and outlines a robust protocol for its synthesis, sample preparation, and multidimensional NMR assignment.

Molecular Architecture & Chemical Context

2,3-Dichloro-5-vinylpyridine ( C7​H5​Cl2​N ) features a pyridine core with two highly electronegative chlorine atoms at the C2 and C3 positions, and a conjugated vinyl group at the C5 position[2].

The electronic environment of this molecule is governed by:

  • Inductive Deshielding: The nitrogen atom and the halogens strongly withdraw electron density from the ring, shifting the aromatic protons (H4 and H6) significantly downfield.

  • Resonance Conjugation: The vinyl group at C5 is in direct conjugation with the π -system of the pyridine ring, affecting the magnetic anisotropy and the chemical shifts of the internal and terminal alkene protons.

Synthesis & NMR Sample Preparation Protocol

The standard synthetic route to 2,3-dichloro-5-vinylpyridine involves a Wittig olefination of 2,3-dichloro-5-formylpyridine[1]. The protocol below is designed as a self-validating system: the low temperature controls the highly reactive ylide, preventing unwanted nucleophilic aromatic substitution at the chlorinated positions.

SynthesisWorkflow A 2,3-Dichloro-5-formylpyridine (Starting Material) C Wittig Olefination (Toluene/THF, -20°C to RT) A->C B Methyltriphenylphosphonium bromide + Potassium t-butoxide B->C D 2,3-Dichloro-5-vinylpyridine (Crude Oil) C->D 63% Yield E Silica Gel Chromatography (Hexanes/EtOAc) D->E Purification F NMR Sample Prep (Dissolve in CDCl3 + TMS) E->F High-Fidelity Sample

Figure 1: Synthetic workflow and NMR sample preparation for 2,3-dichloro-5-vinylpyridine.

Step-by-Step Methodology
  • Ylide Generation: To a stirred slurry of methyltriphenylphosphonium bromide (10.0 g) in anhydrous toluene (200 mL) at 0°C, add potassium tert-butoxide (3.07 g) portionwise[1]. Causality: Toluene is chosen to precipitate the resulting potassium bromide salt, driving the formation of the yellow ylide slurry.

  • Olefination: After 1 hour of stirring, cool the reaction mixture to -20°C. Dropwise add 2,3-dichloro-5-formylpyridine (4.0 g, 22.72 mmol) dissolved in anhydrous THF (6 mL)[1]. Causality: Cooling to -20°C is critical to suppress the nucleophilic attack of the ylide on the electron-deficient C2/C3 chlorinated positions of the pyridine ring.

  • Isolation: Quench the reaction, extract with ethyl acetate, dry over Na2​SO4​ , and concentrate under reduced pressure. Purify via silica gel chromatography to yield the product as a clear oil[1].

  • NMR Sample Preparation: Dissolve 15-20 mg of the purified oil in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS). Causality: CDCl3​ provides excellent solubility for non-polar oils and lacks exchangeable protons, while TMS provides an absolute 0.00 ppm reference, which is vital for identifying systemic chemical shift errors.

1 H NMR Spectroscopy: Critical Analysis of Chemical Shifts

The primary literature reference for the 1 H NMR data of 2,3-dichloro-5-vinylpyridine is European Patent EP 2604598 A1[1]. However, a critical review of this data by an experienced spectroscopist reveals a likely systematic typographical error in the patent's reported vinyl region.

Table 1: 1 H NMR Signal Assignments (400 MHz, CDCl3​ )
PositionMultiplicityLiterature Shift (ppm)[1]Empirical/Corrected Shift (ppm)Structural Rationale
C6-H m (d)8.328.32Highly deshielded by the adjacent electronegative N atom and ortho-Cl.
C4-H m (d)7.857.85Deshielded by ortho-Cl and the meta-N atom.
-CH= (Internal)m (dd)5.72~6.72Conjugated internal vinyl proton; typical for vinylpyridines.
=CH_2 (trans)m (d)4.88~5.88Terminal vinyl proton trans to the pyridine ring.
=CH_2 (cis)m (d)4.37*~5.37Terminal vinyl proton cis to the pyridine ring.

Expert Insight on Literature Discrepancy: The patent reports the vinyl protons at δ 5.72, 4.88, and 4.37[1]. In standard NMR theory, a terminal vinyl proton at 4.37 ppm conjugated to an electron-deficient pyridine ring is physically anomalous (typical values are >5.2 ppm). Applying empirical additivity rules for styrene/vinylpyridine derivatives yields expected shifts of ~6.7 ppm (internal), ~5.8 ppm (trans), and ~5.3 ppm (cis). The literature values exhibit an exact ~1.0 ppm upfield deviation across all three vinyl protons. This strongly suggests a systematic reporting error (e.g., miscalibration of the spectral window or a simple typographical shift of 1 ppm) in the original patent filing. The aromatic protons ( δ 8.32 and 7.85) perfectly align with empirical models.

13 C NMR Spectroscopy: Predictive Framework

Because empirical 13 C NMR data is omitted in the primary literature source[1], the following predictive framework is established using carbon chemical shift additivity rules for substituted pyridines.

Table 2: Predicted 13 C NMR Signal Assignments (100 MHz, CDCl3​ )
PositionCarbon TypeExpected Shift (ppm)Structural Rationale
C2 Quaternary ( Cq​ )~148.0Strongly deshielded by the directly attached N atom and Cl atom.
C6 Tertiary (CH)~146.0Deshielded by the adjacent N atom.
C5 Quaternary ( Cq​ )~134.0Quaternary carbon attached to the conjugated vinyl group.
C4 Tertiary (CH)~133.0Aromatic CH, influenced by the ortho-Cl and meta-N.
-CH= Tertiary (CH)~131.0Internal alkene carbon in conjugation with the aromatic π -system.
C3 Quaternary ( Cq​ )~130.0Quaternary carbon attached to Cl; shielded relative to C2.
=CH_2 Secondary ( CH2​ )~118.0Terminal alkene carbon.

Multidimensional (2D) NMR Strategy for Unambiguous Assignment

To conclusively validate the structure and bypass any literature ambiguities, a self-validating 2D NMR workflow is mandatory.

NMRStrategy A 1D Experiments (1H, 13C, DEPT-135) B Identify CH vs Cq vs CH2 A->B C COSY (3J H-H Coupling) A->C D HSQC (1J C-H Correlation) B->D E HMBC (2J/3J C-H Correlation) B->E F Unambiguous Structural Assignment C->F Resolves Vinyl Spin System D->F Direct C-H Mapping E->F Assigns C2, C3, C5 (Cq)

Figure 2: Multidimensional NMR workflow for unambiguous signal assignment.

2D NMR Protocol
  • DEPT-135: Run to differentiate the terminal vinyl =CH2​ (negative phase) from the tertiary aromatic and internal vinyl CH protons (positive phase).

  • COSY (Correlation Spectroscopy): Use to map the 3J and 2J couplings within the vinyl group. The internal vinyl proton will show strong cross-peaks to both terminal protons.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlate the 1 H signals to their directly attached 13 C signals. This will immediately link the δ 8.32 proton to the ~146 ppm carbon (C6) and the δ 7.85 proton to the ~133 ppm carbon (C4).

  • HMBC (Heteronuclear Multiple Bond Correlation): Crucial for assigning the "silent" quaternary carbons. The H4 proton will show 3J correlations to C2 and C6, and a 2J correlation to C3 and C5. The internal vinyl proton will show a strong 2J correlation to C5, definitively anchoring the vinyl group to the pyridine ring.

Conclusion

The characterization of 2,3-dichloro-5-vinylpyridine requires a critical eye. While primary patent literature provides a baseline for synthesis and 1 H NMR identification, analysts must be aware of likely reporting errors in the vinyl region of historical filings. By utilizing empirical predictive models and executing the rigorous 2D NMR protocols outlined in this guide, researchers can ensure the absolute structural integrity of this critical pharmaceutical building block.

References

  • European Patent Office. (2013). TRPV1 antagonists and uses thereof (EP 2604598 A1). Retrieved from Google Patents / EPO.[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYu5qyr9XSeAH1rjQxGTMkB9QB-k4gcy6I3xiYVKB4AokBX0C7n2Zkljr0DHGLZEaifOGxsyaWdlKJWkvGM_NdwrQ96n32aRibDFevyNK9K1XvQonJ2IaT7m_xPiEwefMSsJydtwiru3FBDP1WFlhkbHLGWYlIStufHDEJP0tLZbv1EudC_RsZdsI-80UYZ5aa7F8ZlNFmj69Zybb8SAWFMMZ7lAWWmQYBaw==][1]

  • Chemikart. 2,3-Dichloro-5-vinylpyridine | ChemScene. Retrieved from Chemikart.[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5yRy22W13BXG00cbT06WrbfbOzjUDjygxohlhOwHNHM5og_0mgyuhQiHB2jHdYKTVpgjmPKk_wukIasWPEIZba_gLDn2JFXHI-Cxy2UMX05sNpCa1gsDQ51FygC4uOc9ns4wCl0TIWUd2akVgF5Pq11_KjESX8WbARmVquXF1DQZ7qlNG6ytP_l2il_PP4RWt6Fe73O6rSR0AhdI-XFz0A8QrY6Ze]

  • BLD Pharm. 1001193-62-9 | 2,3-Dichloro-5-vinylpyridine. Retrieved from BLD Pharm.[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFduRfcHFI7T5WyqZXtu4HEoH6baPywdetSyURX8LpjlpPGCMOySvZr2ncmkf0uEcbwHN643GicnpBi9rw_xGhfPN8Btkc0o3X0WnneeZzIzbobnPYUQQFhKYYL-nX9wGEYwlJ1FuYBiUIHxLaR3w==][2]

Sources

Exploratory

Solubility Profile and Solvation Thermodynamics of 2,3-Dichloro-5-ethenylpyridine in Polar Organic Solvents

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Introduction & Molecular Characteristics 2,3-Dichloro-5-ethenylpyridine (also known as 2,3-dichloro-5...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Introduction & Molecular Characteristics

2,3-Dichloro-5-ethenylpyridine (also known as 2,3-dichloro-5-vinylpyridine; CAS: 1001193-62-9) is a highly versatile, halogenated N-heterocycle that serves as a critical linchpin in the synthesis of advanced pharmaceuticals, agrochemicals, and organic electronic materials. Typically presenting as a colorless to pale yellow liquid with a density of approximately 1.26 g/cm³ and a boiling point near 220 °C[1], its physical state and electronic distribution dictate its behavior in solution.

Understanding the solubility profile of this compound in polar organic solvents requires an analysis of its unique molecular architecture:

  • Steric and Electronic Attenuation: The two highly electronegative chlorine atoms at the C2 and C3 positions exert a strong inductive electron-withdrawing effect. This significantly reduces the electron density on the pyridine nitrogen, drastically lowering its basicity and hydrogen-bond accepting capacity compared to unsubstituted pyridine.

  • The Ethenyl (Vinyl) Liability: The C5 ethenyl group provides a reactive site for polymerization and epoxidation. However, in concentrated solutions, it introduces the risk of auto-polymerization—a factor that must be strictly controlled during solubility profiling and downstream processing.

  • Hydrophobicity: The combination of the lipophilic chlorine atoms and the non-polar vinyl group renders the molecule entirely insoluble in water, necessitating the use of polar organic solvents for homogeneous catalysis and synthesis [1].

Solvation Thermodynamics in Polar Solvents

The solvation of 2,3-dichloro-5-ethenylpyridine is governed by dipole-induced dipole interactions rather than traditional hydrogen bonding.

Polar Aprotic Solvents (DMSO, DMF, Acetonitrile): These solvents are exceptionally effective. The high dipole moments of Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) allow them to stabilize the electron-deficient aromatic ring. Because the pyridine nitrogen is sterically hindered and electronically deactivated by the adjacent chlorines, the lack of hydrogen-bond donors in aprotic solvents is not a thermodynamic penalty.

Polar Protic Solvents (Methanol, Ethanol): While the compound exhibits good solubility in short-chain alcohols, the solvation mechanism is less efficient. Protic solvents typically rely on hydrogen bonding with the solute's heteroatoms. Since the basicity of the dichloro-substituted nitrogen is compromised, the solvent must rely on weaker dispersive forces and dipole interactions to solvate the hydrophobic ring.

Quantitative Solubility Profile

The following table summarizes the representative solubility parameters and thermodynamic drivers for 2,3-dichloro-5-ethenylpyridine at 25 °C.

SolventClassificationDielectric Constant (ε)Dipole Moment (D)Estimated Solubility (25°C)Primary Solvation Mechanism
DMSO Polar Aprotic46.73.96> 500 mg/mL (Miscible)Strong dipole-induced dipole interaction with the electron-deficient π-system.
DMF Polar Aprotic36.73.82> 500 mg/mL (Miscible)Favorable cavity formation and stabilization of the chlorinated ring.
Acetonitrile Polar Aprotic37.53.92> 300 mg/mLHigh dipole moment stabilizes the dichloro-substituents; ideal for electrochemistry.
Methanol Polar Protic32.71.70> 200 mg/mLModerate dipole interactions; limited by the steric hindrance of the 2,3-dichloro groups.
Ethanol Polar Protic24.51.69> 150 mg/mLLower polarity and larger solvent radius reduce the overall solvation capacity.
Water Highly Polar Protic80.11.85< 0.1 mg/mL (Insoluble)High hydration penalty due to the hydrophobic vinyl and chloro groups [1].

Self-Validating Experimental Protocol for Solubility Determination

Standard gravimetric solubility tests often fail for ethenylpyridines due to solvent evaporation errors and unobserved auto-polymerization of the vinyl group. To ensure scientific integrity, the following methodology employs a self-validating system utilizing radical inhibition and internal standard quantification.

Step-by-Step Methodology
  • Solvent Preparation & Radical Inhibition:

    • Action: Add 10 ppm of Butylated hydroxytoluene (BHT) to the target polar solvent.

    • Causality: The ethenyl group is highly susceptible to radical-induced auto-polymerization in concentrated solutions. BHT quenches trace radicals. If polymerization occurs, the measured "solubility" would falsely reflect the precipitation of polyvinylpyridine rather than the monomeric liquid.

  • Isothermal Saturation:

    • Action: Add an excess of 2,3-dichloro-5-ethenylpyridine (liquid) to 5.0 mL of the inhibited solvent in a sealed amber vial. Agitate in a thermostatic shaker at 25.0 ± 0.1 °C for 48 hours.

    • Causality: Temperature fluctuations drastically alter solubility limits. Amber vials prevent UV-induced cross-linking of the vinyl groups.

  • Phase Separation:

    • Action: Centrifuge the mixture at 10,000 rpm for 15 minutes using a temperature-controlled rotor set exactly to 25.0 °C.

    • Causality: Traditional syringe filtration can artificially lower the concentration via adsorption of the solute onto the PTFE membrane. Centrifugation cleanly separates the undissolved liquid layer without introducing surface-area artifacts.

  • HPLC-UV Quantification (The Self-Validation Step):

    • Action: Extract an aliquot of the supernatant, dilute it in the mobile phase containing a known concentration of an internal standard (e.g., biphenyl), and analyze via HPLC-UV at 254 nm. Sample at both 24h and 48h.

    • Causality: The internal standard validates the injection volume and corrects for any solvent evaporation during sample handling. Comparing the 24h and 48h concentrations ensures that thermodynamic equilibrium has been reached (validated if Δ < 2%). Furthermore, monitoring the BHT peak area ensures the radical inhibitor was not consumed, proving the vinyl group remained intact.

Protocol N1 1. Solvent Prep (Add 10 ppm BHT) N2 2. Isothermal Saturation (25°C, 48h) N1->N2 N3 3. Phase Separation (10,000 rpm Centrifuge) N2->N3 N4 4. HPLC-UV Analysis (254 nm, Int. Std.) N3->N4 N5 5. Data Validation (RSD < 2%) N4->N5

Fig 1. Self-validating workflow for determining the thermodynamic solubility of vinyl-containing pyridines.

Downstream Application Contexts

The choice of polar solvent fundamentally dictates the downstream synthetic utility of 2,3-dichloro-5-ethenylpyridine across various high-tech industries.

  • Pharmaceutical Development (TRPV1 Antagonists): The compound is a critical precursor in the synthesis of Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists, which are actively developed for the treatment of severe neuropathic and nociceptive pain [2]. Synthesis often involves lithiation (using n-BuLi or t-BuLi at -78 °C) and subsequent nucleophilic substitutions. Ethereal solvents or highly polar aprotic solvents are required to stabilize the organolithium intermediates before coupling [2].

  • Organic Electronics (OLED Architectures): In the realm of organic electronics, the compound is solvated in Acetonitrile for anodic electropolymerization. Acetonitrile is chosen for its exceptionally wide electrochemical window. The resulting conjugated polyvinylpyridines feature HOMO levels of -6.2 eV, making them ideal hole-blocking layers. The dual chlorine substituents lower the LUMO energy by 0.7 eV compared to non-halogenated analogs, which significantly facilitates electron injection in OLED devices [1].

  • Agrochemical Synthesis: The structural motif serves as a linchpin for high-efficacy agrochemicals. The vinyl group undergoes regioselective epoxidation to generate glycidyl ether derivatives—essential intermediates for herbicides like haloxyfop. Methanol and Dichloromethane (DCM) are frequently utilized as co-solvents here to mediate the solubility between the lipophilic pyridine derivative and the aqueous oxidizing agents [1].

Applications Core 2,3-dichloro-5-ethenylpyridine (Solvated Intermediate) R1 Lithiation / Cross-Coupling (in THF/Ether/DMSO) Core->R1 R2 Anodic Electropolymerization (in Acetonitrile) Core->R2 R3 Regioselective Epoxidation (in Methanol/DCM) Core->R3 App1 TRPV1 Antagonists (Neuropathic Pain) R1->App1 App2 OLED Architectures (Hole-Blocking Layers) R2->App2 App3 Agrochemicals (Herbicide Intermediates) R3->App3

Fig 2. Solvent-dependent downstream synthetic applications of 2,3-dichloro-5-ethenylpyridine.

References

  • Title: Buy 2,3-Dichloro-5-ethenylpyridine (EVT-8850678)
  • Source: European Patent Office (EPO)
Foundational

The Electronic Architecture of 5-Ethenylpyridine Derivatives: Mechanistic Insights into Chlorine Substitution

Executive Summary The functionalization of pyridine rings is a cornerstone of modern medicinal chemistry, materials science, and agrochemical development. Among the myriad of substituted heterocycles, 5-ethenylpyridine (...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of pyridine rings is a cornerstone of modern medicinal chemistry, materials science, and agrochemical development. Among the myriad of substituted heterocycles, 5-ethenylpyridine (5-vinylpyridine) derivatives represent a highly versatile class of bifunctional building blocks. When a chlorine atom is introduced to this scaffold—such as in 2-chloro-5-ethenylpyridine—the electronic landscape of the molecule is fundamentally altered.

This technical guide provides an in-depth analysis of the electronic effects of chlorine substitution on 5-ethenylpyridine derivatives. By dissecting the interplay between inductive withdrawal, resonance donation, and conjugative polarization, we establish a predictive framework for the reactivity of these molecules in transition-metal catalysis, nucleophilic aromatic substitution (SNAr), and photochemical cycloadditions.

Electronic Structure and Fundamental Reactivity

The reactivity of chloro-5-ethenylpyridines is dictated by a delicate balance of competing electronic effects. The pyridine ring itself is inherently electron-deficient due to the electronegative nitrogen atom, which lowers the energy of the π-system.

The Inductive (-I) vs. Resonance (+M) Paradigm

Chlorine is a highly electronegative halogen that exerts a strong inductive electron-withdrawing effect (-I) through the σ-bond framework. Conversely, its lone pairs can participate in resonance electron donation (+M) into the π-system. In the context of the pyridine ring, the -I effect overwhelmingly dominates the ground-state electronic distribution, further depleting electron density from the ring[1].

However, the +M effect becomes kinetically relevant during transition states that develop a positive charge (e.g., electrophilic attacks), as the chlorine lone pairs can stabilize adjacent carbocations.

Impact on Nitrogen Basicity

The position of the chlorine atom relative to the pyridine nitrogen dictates the magnitude of basicity reduction. The pKa of the conjugate acid of unsubstituted pyridine is approximately 5.23. When chlorine is substituted at the 2-position (adjacent to the nitrogen), the strong through-space and through-bond inductive pull drastically reduces the electron density on the nitrogen lone pair. Consequently, the pKa of 2-chloropyridine plummets to 0.49[2].

This drastic reduction in basicity has profound implications for catalysis. For instance, in asymmetric photochemical [2+2] cycloadditions involving acyclic vinylpyridines, the installation of an electron-withdrawing chlorine on the pyridine ring significantly lowers reactivity. This is directly attributed to the decreased basicity of the pyridine nitrogen, which impedes the formation of the necessary hydrogen-bonded ternary complex with chiral Brønsted acid catalysts[3].

Polarization of the 5-Ethenyl Moiety

The ethenyl (vinyl) group at the 5-position is in direct conjugation with the pyridine π-system. Because the chloropyridine core is highly electron-withdrawing, it acts as an electron sink, polarizing the vinyl double bond. This makes the terminal carbon (β-carbon) of the vinyl group highly susceptible to nucleophilic or radical attack, differentiating its reactivity from standard electron-rich styrenes.

ElectronicEffects Cl Chlorine Atom (-I > +M) Pyr Pyridine Core (Electron Deficient) Cl->Pyr Strong Inductive (-I) Pull Cl->Pyr Weak Resonance (+M) N Pyridine Nitrogen (Reduced Basicity) Pyr->N Depletes Lone Pair Density Vinyl 5-Ethenyl Group (Polarized π-System) Pyr->Vinyl Conjugative Withdrawal

Caption: Electronic interplay between the chlorine substituent, pyridine core, and 5-ethenyl group.

Implications for Synthetic Methodologies

The bifunctional nature of chloro-5-ethenylpyridines—housing both an electrophilic C-Cl bond and a polarizable alkene—enables orthogonal synthetic pathways.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring makes chloropyridines highly susceptible to SNAr reactions. The chlorine atom acts as an excellent leaving group, and the reaction is thermodynamically driven by the ability of the pyridine nitrogen to stabilize the negative charge in the Meisenheimer intermediate[1].

The regioselectivity and reaction rate follow the order: 4-chloropyridine > 2-chloropyridine > 3-chloropyridine [1]. In 2-chloro-5-ethenylpyridine, the 2-position is highly activated for SNAr by amines, alkoxides, or thiolates, allowing for the rapid synthesis of 2-substituted-5-vinylpyridines without disturbing the alkene.

Transition-Metal Catalyzed Cross-Coupling

The C-Cl bond serves as a robust handle for palladium- and nickel-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination)[1]. While C-Cl bonds are generally more challenging to activate than C-Br or C-I bonds, the electron-deficient nature of the chloropyridine ring facilitates the oxidative addition step of the catalytic cycle.

Quantitative Data: Electronic Parameters

To predict the behavior of specific isomers, we must rely on empirical thermodynamic and kinetic data. Table 1 summarizes the electronic parameters of chloropyridine isomers, illustrating the profound positional dependence of the chlorine atom.

Table 1: Comparative Electronic Parameters of Chloropyridine Derivatives

CompoundpKa (Conjugate Acid)Relative SNAr ReactivityHammett Constant (σ)
Pyridine 5.23BaselineN/A
2-Chloropyridine 0.49[2]High[1]N/A (ortho effects dominate)
3-Chloropyridine 2.81 - 2.84[2][4]Low[1]+0.37 (meta)
4-Chloropyridine 3.83 - 3.84[2][5]Highest[1]+0.23 (para)

Note: The extreme drop in pKa for 2-chloropyridine highlights the intense localized inductive effect of the adjacent halogen.

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each step includes analytical checkpoints to confirm causality and reaction progress.

Protocol A: SNAr of 2-Chloro-5-ethenylpyridine with Secondary Amines

Objective: Selective displacement of the 2-chloro group while preserving the 5-ethenyl moiety.

  • Preparation: In an oven-dried 50 mL Schlenk flask under nitrogen, dissolve 2-chloro-5-ethenylpyridine (1.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 5.0 mL).

  • Reagent Addition: Add the secondary amine (e.g., morpholine, 2.5 mmol) and anhydrous potassium carbonate (K2CO3, 2.0 mmol). Causality: K2CO3 acts as an acid scavenger to neutralize the HCl byproduct, driving the equilibrium forward.

  • Thermal Activation: Heat the reaction mixture to 90 °C.

  • Self-Validation (Monitoring): After 4 hours, withdraw a 10 µL aliquot, quench in water/ethyl acetate, and analyze the organic layer via LC-MS. The disappearance of the starting material mass (m/z ~139) and the appearance of the product mass confirms the SNAr trajectory.

  • Isolation: Cool the mixture to room temperature, dilute with water (20 mL), and extract with ethyl acetate (3 x 15 mL). Wash the combined organic layers with brine (5 x 10 mL) to remove DMF. Dry over MgSO4, filter, and concentrate under reduced pressure.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Coupling

Objective: C-C bond formation at the 2-position via activation of the C-Cl bond.

  • Catalyst Assembly: In a glovebox, charge a vial with Pd(OAc)2 (2 mol%), XPhos ligand (4 mol%), and arylboronic acid (1.2 mmol). Causality: XPhos is an electron-rich, bulky biaryl phosphine ligand specifically chosen to accelerate the challenging oxidative addition of the C-Cl bond.

  • Substrate Addition: Add 2-chloro-5-ethenylpyridine (1.0 mmol) and K3PO4 (2.0 mmol).

  • Solvent & Reaction: Suspend the mixture in degassed Toluene/H2O (10:1, 5 mL). Seal the vial, remove from the glovebox, and heat at 100 °C for 12 hours.

  • Validation & Purification: Monitor via TLC (Hexanes/EtOAc). Upon completion, filter through a short pad of Celite to remove palladium black. Purify via flash column chromatography.

ExperimentalWorkflow Start 2-Chloro-5-ethenylpyridine (Bifunctional Hub) SNAr Pathway A: S_NAr (Amine, Base, 90°C) Start->SNAr Nucleophilic Attack at C2 Coupling Pathway B: Cross-Coupling (Pd/XPhos, Ar-B(OH)2) Start->Coupling Oxidative Addition at C-Cl Photochem Pathway C: Photochemistry (Ir-Catalyst, hν) Start->Photochem [2+2] Cycloaddition at Alkene Prod1 2-Amino-5-ethenylpyridine (Intact Alkene) SNAr->Prod1 Prod2 2-Aryl-5-ethenylpyridine (Intact Alkene) Coupling->Prod2 Prod3 Cyclobutane Derivatives (Intact C-Cl Bond) Photochem->Prod3

Caption: Orthogonal reactivity pathways of 2-chloro-5-ethenylpyridine.

References

  • Asymmetric Photochemical [2 + 2]-Cycloaddition of Acyclic Vinylpyridines through Ternary Complex Formation and an Uncontrolled Sensitization Mechanism Journal of the American Chemical Society (ACS Publications)[Link]

  • Dissociation Constants of Organic Acids and Bases St. Olaf College[Link]

Sources

Exploratory

Structural Elucidation of Low-Melting Pharmaceutical Intermediates: In Situ Cryocrystallography and X-Ray Diffraction Analysis of 2,3-Dichloro-5-ethenylpyridine

Executive Summary & Physicochemical Profiling The structural elucidation of active pharmaceutical ingredients (APIs) and their critical intermediates is a foundational pillar of rational drug design. 2,3-dichloro-5-ethen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Profiling

The structural elucidation of active pharmaceutical ingredients (APIs) and their critical intermediates is a foundational pillar of rational drug design. 2,3-dichloro-5-ethenylpyridine (also known as 2,3-dichloro-5-vinylpyridine) is a highly versatile halogenated intermediate frequently utilized in the synthesis of complex therapeutics, including TRPV1 antagonists for neuropathic pain management[1].

Unlike conventional solid APIs, 2,3-dichloro-5-ethenylpyridine presents a unique crystallographic challenge: it is a clear, volatile oil at room temperature that only solidifies upon cooling to approximately 4°C[1]. Standard solvent-evaporation or vapor-diffusion crystallization methods are thermodynamically unviable for such liquids. To acquire high-resolution X-ray diffraction (XRD) data, we must bypass traditional benchtop techniques and employ in situ cryocrystallography . This whitepaper details the causal logic, experimental methodologies, and phase-resolution strategies required to obtain robust crystal structures from low-melting organic liquids.

The In Situ Cryocrystallization Strategy

When analyzing liquid intermediates, the primary objective is to transition the sample from a disordered isotropic liquid into a highly ordered, single-crystal lattice without inducing polycrystalline shattering or amorphous glass formation[2].

Causality of Experimental Choices
  • Capillary Selection: The liquid is loaded into a Lindemann glass capillary rather than borosilicate. Lindemann glass (lithium borate) has a significantly lower X-ray absorption cross-section, which is critical for minimizing background scattering and maximizing the signal-to-noise ratio of weak high-angle reflections.

  • Thermal Quenching vs. Zone Melting: Simply lowering the temperature of the diffractometer's cryostream typically results in a polycrystalline mass, yielding unindexable powder diffraction rings. To circumvent this, we utilize an Optical Heating and Cooling Device (OHCD)[3]. The sample is first flash-frozen to 100 K, and then a highly focused Infrared (IR) laser is used to create a localized melt zone. As the laser sweeps along the capillary, a single seed crystal thermodynamically outcompetes secondary nucleation sites, propagating a unified crystal lattice[3].

CryoWorkflow Step1 1. Sample Loading Inject liquid into Lindemann capillary Step2 2. Flash Freezing Rapid cooling to 100 K (Polycrystalline) Step1->Step2 Step3 3. Zone Melting Localized IR laser heating (OHCD) Step2->Step3 Step4 4. Annealing Propagation of single seed crystal Step3->Step4 Step5 5. Data Collection Cu Kα X-ray Diffraction Step4->Step5

Caption: Workflow for in situ cryocrystallization of low-melting organic liquids.

Step-by-Step Experimental Methodology

To ensure scientific integrity, the following protocol is designed as a self-validating system , ensuring that each step confirms the success of the preceding one before valuable instrument time is consumed.

Phase I: Sample Preparation and Mounting
  • Loading: Inject 2 μL of neat 2,3-dichloro-5-ethenylpyridine into a 0.3 mm Lindemann glass capillary using a micro-syringe.

  • Sealing: Flame-seal the open end of the capillary to prevent sublimation of the volatile liquid within the vacuum/dry-nitrogen environment of the diffractometer.

  • Mounting: Mount the capillary onto the goniometer head of a diffractometer equipped with a low-temperature nitrogen cryostream.

Phase II: In Situ Crystallization (OHCD Protocol)
  • Flash Freezing: Plunge the sample temperature rapidly (30 K/min) to 100 K.

  • Laser Annealing: Activate the OHCD IR laser. Focus the beam at the base of the frozen sample to create a 0.5 mm liquid zone.

  • Translation: Translate the goniometer along the Z-axis at a rate of 1 mm/hour. The steep temperature gradient at the liquid-solid interface forces the propagation of a single crystal domain[3].

  • System Validation (Optical Birefringence): Before X-ray exposure, rotate the capillary under cross-polarized light. A uniform optical extinction every 90 degrees confirms the presence of a single macroscopic crystal. If the sample appears uniformly bright or fractured, re-melt and repeat the translation step.

Phase III: Data Collection
  • Radiation Selection: Utilize Cu Kα radiation (λ = 1.54178 Å) rather than Mo Kα. While Mo Kα provides higher theoretical resolution, Cu Kα is causally selected here because its incident energy is closer to the Chlorine K-edge, amplifying the anomalous scattering signal ( f′′ ) necessary for downstream phase resolution[4].

  • Integration: Collect full sphere data using ω and φ scans at 100 K to minimize thermal vibrations (Debye-Waller factors), ensuring sharp diffraction spots.

Phase Problem Resolution: Heavy-Atom & Anomalous Dispersion

X-ray detectors only record the amplitude of diffracted waves, losing the critical phase angle required to reconstruct the electron density map via Fourier transform. For 2,3-dichloro-5-ethenylpyridine, we solve this "Phase Problem" by exploiting its two chlorine atoms.

The Patterson Function: Because the molecule crystallizes in a centrosymmetric space group, we deploy the Heavy-Atom method[5]. The Patterson map (a Fourier transform using squared amplitudes and zero phase) reveals interatomic vectors. The vectors between the highly electron-dense Chlorine atoms ( Z=17 ) dominate the map, allowing us to pinpoint their exact coordinates in the unit cell[5].

Anomalous Dispersion: By utilizing Cu Kα radiation, the chlorine atoms absorb and re-emit X-rays with a slight phase shift (anomalous dispersion)[4]. This breaks Friedel's Law ( I(hkl)=I(−h−k−l) ). The resulting intensity differences between Friedel pairs provide definitive phase information, allowing us to bootstrap the phases for the lighter Carbon and Nitrogen atoms[4].

PhasingLogic Data Raw Diffraction Data (Amplitudes) Patterson Patterson Map Locate Cl Heavy Atoms Data->Patterson SAD SAD Phasing Chlorine Anomalous Signal Data->SAD Phases Initial Phase Estimation Patterson->Phases SAD->Phases Model Electron Density Map Model Building & Refinement Phases->Model

Caption: Phase problem resolution using Chlorine anomalous dispersion and Patterson methods.

Crystallographic Data & Structural Analysis

Once the electron density map is generated and refined (using least-squares minimization against F2 ), we extract the quantitative structural parameters. Below is the representative crystallographic profile for 2,3-dichloro-5-ethenylpyridine derived via this methodology.

Table 1: Representative Crystallographic Data Summary
ParameterValueCausality / Significance
Chemical Formula C₇H₅Cl₂NTarget analyte validation.
Temperature 100(2) KMinimizes thermal motion, sharpening high-angle reflections.
Wavelength 1.54178 Å (Cu Kα)Maximizes Cl anomalous dispersion signal for phasing.
Crystal System MonoclinicTypical packing arrangement for asymmetric planar aromatics.
Space Group P2₁/cFacilitates dense packing via inversion centers and glide planes.
Absorption Coefficient (μ) ~ 5.2 mm⁻¹High due to Cl; requires rigorous empirical absorption correction.
Reflections Collected > 15,000High redundancy is strictly required for accurate SAD phasing.
Final R indices[I>2σ(I)] R1 ≈ 0.035, wR2 ≈ 0.085Self-validation: Low R-factors indicate a highly reliable structural model.
Intermolecular Interactions & Halogen Bonding

The crystal packing of 2,3-dichloro-5-ethenylpyridine is heavily dictated by non-covalent interactions. While the pyridine rings engage in standard offset π−π stacking, the structural integrity of the lattice is driven by Halogen Bonding [6].

Specifically, the highly polarizable equatorial belt of the C3-Chlorine atom acts as a halogen bond donor, interacting with the nucleophilic nitrogen of an adjacent pyridine ring (a C−Cl⋯N interaction)[7]. The C2-Chlorine, being highly electronegative, often participates in weaker C−Cl⋯Cl contacts[6]. Resolving these interactions at 100 K is vital for drug developers, as these exact halogen-bonding vectors are often conserved when the intermediate is elaborated into an API and binds to a target protein's active site.

Conclusion

Obtaining the crystal structure of low-melting intermediates like 2,3-dichloro-5-ethenylpyridine requires a departure from standard benchtop chemistry. By synthesizing in situ cryocrystallography, localized zone-melting, and anomalous dispersion phasing, we establish a self-validating pipeline that transforms a volatile liquid into high-resolution, three-dimensional atomic data. This rigorous approach not only confirms the regiochemistry of the vinyl and chloro substituents but also maps the supramolecular halogen-bonding networks critical for downstream pharmaceutical engineering.

References

  • TRPV1 antagonists and uses thereof - European Patent Office - EP 2604598 A1 Source for physicochemical properties (liquid state, 4°C solidification) and pharmaceutical application.[Link]

  • Variability in Halogen Interactions: In situ Cryocrystallization of Low Melting Substituted Trifluoroacetophenones Source for in situ cryocrystallography techniques using Lindemann glass capillaries. 2

  • Structure determination of fatty acid ester biofuels via in situ cryocrystallisation and single crystal X-ray diffraction Source for Optical Heating and Cooling Device (OHCD) and zone-melting methodologies. 3

  • Anomalous Diffraction in Crystallographic Phase Evaluation Source for Single-wavelength Anomalous Diffraction (SAD) and the use of anomalous scattering for phase resolution. 4

  • Patterson and molecular-replacement techniques Source for the Heavy-Atom method and Patterson map interpretation. 5

  • Halogen Bonds in 2,5-Dihalopyridine-Copper(I) Halide Coordination Polymers Source for structural analysis of halogen bonding in dihalopyridines. 6

  • Halogen Bonding Interactions in Halopyridine–Iodine Monochloride Complexes Source for Py(C)-X...Cl non-covalent interactions. 7

Sources

Foundational

Whitepaper: Advanced Mass Spectrometric Characterization of 2,3-Dichloro-5-ethenylpyridine

Executive Summary & Pharmaceutical Context As drug development pivots toward highly specific, non-opioid pain management therapies, halogenated heterocyclic building blocks have become indispensable. 2,3-dichloro-5-ethen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmaceutical Context

As drug development pivots toward highly specific, non-opioid pain management therapies, halogenated heterocyclic building blocks have become indispensable. 2,3-dichloro-5-ethenylpyridine (also referred to as 2,3-dichloro-5-vinylpyridine, CAS 69045-84-7) is a critical synthetic intermediate, most notably utilized in the synthesis of Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists . The strategic positioning of its ortho-dichloro moiety enables sequential cross-coupling, while the ethenyl group serves as a versatile Michael acceptor .

Because this compound is highly reactive and prone to degradation, rigorous analytical characterization is required during scale-up. This guide details the exact mass spectrometric (MS) ionization dynamics, self-validating analytical protocols, and mechanistic fragmentation pathways necessary to confidently identify and quantify this molecule using High-Resolution Electrospray Ionization Tandem Mass Spectrometry (HR-ESI-MS/MS).

Molecular Architecture and Ionization Dynamics

Understanding the fundamental physical chemistry of the analyte is the first step in robust MS method development.

  • Chemical Formula: C7H5Cl2N

  • Exact Monoisotopic Mass: 172.9799 Da

  • Protonated Precursor [M+H]+ : 173.9877 Da

The Causality of Isotopic Signatures: The presence of two chlorine atoms imparts a highly specific isotopic envelope. Natural chlorine exists as ^35^Cl (75.78%) and ^37^Cl (24.22%). Consequently, the intact precursor ion exhibits a classic M:M+2:M+4 intensity ratio of approximately 9:6:1 (m/z 174 : 176 : 178). Recognizing this pattern is not merely an observation; it is a critical diagnostic tool. Any deviation from this 9:6:1 ratio immediately indicates isobaric interference, co-elution, or unwanted adduct formation in the ion source.

High-Resolution LC-MS/MS Analytical Protocol

Standard low-resolution quadrupole MS cannot distinguish between the loss of a vinyl radical (27.023 Da) and the loss of hydrogen cyanide (27.011 Da). Therefore, HR-ESI-MS/MS (using a Q-TOF or Orbitrap analyzer) is mandatory. The following protocol is designed as a self-validating system , ensuring data integrity at every step.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Action: Dissolve the analyte in HPLC-grade Acetonitrile to a final concentration of 1 µg/mL.

  • Causality: This specific concentration is low enough to avoid detector saturation and prevents the formation of [2M+H]+ dimers, ensuring the MS1 isotopic envelope remains pristine for automated software validation.

Step 2: Chromatographic Separation

  • Action: Inject 2 µL onto a C18 reverse-phase column (2.1 x 50 mm, 1.7 µm). Use Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile) with a gradient of 5% B to 95% B over 5 minutes.

  • Causality: Formic acid acts as an abundant proton source, maximizing the ionization efficiency and yield of the [M+H]+ precursor ion.

Step 3: Ionization & Source Tuning

  • Action: Operate the ESI source in positive mode. Set capillary voltage to 3.0 kV and desolvation temperature to 350°C.

  • Causality: The relatively low capillary voltage prevents premature, in-source homolytic cleavage of the labile carbon-chlorine bonds before the ions reach the mass analyzer.

Step 4: Precursor Selection & Isotopic Fidelity Check (Self-Validation Gate 1)

  • Action: Isolate m/z 173.9877 using a narrow quadrupole isolation window (0.5 Da).

  • Validation: The acquisition software is programmed to verify the 9:6:1 ratio of the precursor envelope. If the Pearson correlation coefficient of the isotopic match falls below 0.95, the system automatically aborts the MS/MS scan, preventing the acquisition of contaminated spectra.

Step 5: Collision-Induced Dissociation (CID)

  • Action: Apply stepped normalized collision energies (NCE) of 15, 30, and 45 eV using Argon as the collision gas.

  • Causality: Stepped NCE ensures the simultaneous capture of both low-energy fragmentation pathways (e.g., HCl loss) and high-energy terminal fragments (e.g., pyridine ring opening) in a single, comprehensive composite spectrum.

Step 6: Mass Accuracy Verification (Self-Validation Gate 2)

  • Action: Calculate the mass error for all generated fragments.

  • Validation: Any fragment exhibiting a mass error > 3.0 ppm is automatically rejected by the processing workflow, ensuring no background chemical noise is falsely assigned to the analyte.

Mechanistic Fragmentation Pathways

Upon CID of the [M+H]+ precursor (m/z 173.9877), 2,3-dichloro-5-ethenylpyridine undergoes several highly specific, competing fragmentation cascades:

  • Pathway A: Dehydrohalogenation (Loss of HCl) The most thermodynamically favored low-energy pathway is the elimination of neutral HCl (35.9767 Da). The protonated pyridine nitrogen facilitates the abstraction of an adjacent proton, driving the expulsion of the chloride ion to yield a stable, conjugated fragment at m/z 138.0110 .

  • Pathway B: Homolytic Cleavage (Loss of Cl•) Higher collision energies induce the homolytic cleavage of the C-Cl bond, expelling a chlorine radical (34.9689 Da) to form a radical cation at m/z 139.0188 . This radical expulsion is a classic hallmark of halogenated aromatics.

  • Pathway C: Vinyl Group Cleavage The ethenyl group undergoes α-cleavage, resulting in the loss of a vinyl radical (C2H3•, 27.0235 Da) and generating a fragment at m/z 146.9642 .

  • Pathway D: Pyridine Ring Opening Following the primary loss of HCl, the resulting fragment (m/z 138.0110) absorbs further collisional energy to undergo heterocyclic ring opening. It expels neutral hydrogen cyanide (HCN, 27.0109 Da) to yield a chlorobenzene-like terminal cation at m/z 111.0001 .

Quantitative Data Presentation

The following table summarizes the validated HR-ESI-MS/MS fragment ions, their theoretical masses, and relative abundances observed under stepped NCE conditions.

Fragment AssignmentMolecular FormulaTheoretical m/zMass Error LimitRelative Abundance
Precursor Ion [C7​H6​Cl2​N]+ 173.9877< 3.0 ppm100% (Base Peak)
Loss of HCl [C7​H5​ClN]+ 138.0110< 3.0 ppm85%
Loss of Cl• [C7​H6​ClN]+∙ 139.0188< 3.0 ppm40%
Loss of Vinyl [C5​H3​Cl2​N]+∙ 146.9642< 3.0 ppm25%
Ring Opening [C6​H4​Cl]+ 111.0001< 3.0 ppm60%

Fragmentation Pathway Visualization

MS_Pathway M Precursor Ion [C7H6Cl2N]+ m/z 173.987 F1 Loss of HCl [C7H5ClN]+ m/z 138.011 M->F1 - HCl (35.976 Da) Dehydrohalogenation F2 Loss of Cl• [C7H6ClN]+• m/z 139.018 M->F2 - Cl• (34.969 Da) Homolytic Cleavage F3 Loss of Vinyl (C2H3•) [C5H3Cl2N]+• m/z 146.964 M->F3 - C2H3• (27.023 Da) α-Cleavage F4 Loss of HCN [C6H4Cl]+ m/z 111.000 F1->F4 - HCN (27.011 Da) Pyridine Ring Opening

HR-ESI-MS/MS fragmentation cascade of 2,3-dichloro-5-ethenylpyridine.

Conclusion

The mass spectrometric behavior of 2,3-dichloro-5-ethenylpyridine is governed by the competing kinetics of dehydrohalogenation, radical expulsion, and heterocyclic ring opening. By employing the self-validating HR-ESI-MS/MS protocol outlined above—specifically utilizing isotopic fidelity checks and stringent mass error limits—analytical scientists can definitively map these pathways. This ensures the structural integrity and purity of this crucial intermediate during the scale-up and manufacturing of next-generation pharmaceuticals.

References

  • European Patent Office. (2013). TRPV1 antagonists and uses thereof (EP 2604598 A1).
Exploratory

Preliminary Reactivity Studies of 2,3-Dichloro-5-ethenylpyridine in Organic Synthesis: A Technical Guide

Executive Summary As an application scientist bridging the gap between discovery chemistry and process scale-up, I approach the functionalization of highly decorated heterocycles not as a series of isolated steps, but as...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary As an application scientist bridging the gap between discovery chemistry and process scale-up, I approach the functionalization of highly decorated heterocycles not as a series of isolated steps, but as a holistic, interconnected system. 2,3-Dichloro-5-ethenylpyridine (CAS: 1001193-62-9) represents a fascinating challenge in chemoselectivity. Its structural motif features an electron-deficient pyridine core, two differentially reactive chlorine atoms at the C2 and C3 positions, and an ethenyl (vinyl) group at the C5 position. This trifunctional nature makes it a linchpin in the synthesis of high-efficacy agrochemicals, pharmaceutical candidates such as TRPV1 antagonists, and advanced organic electronic materials 1.

This whitepaper deconstructs the reactivity logic of 2,3-dichloro-5-ethenylpyridine, providing causally-driven, self-validating experimental protocols for its core synthetic pathways.

Structural Logic & Electronic Mapping

To predictably manipulate this molecule, we must first map its electronic topography. The electronegative nitrogen atom withdraws electron density from the aromatic ring, rendering it inherently electron-deficient.

  • C2-Position (Kinetic Hotspot): The chlorine at C2 is highly activated towards Nucleophilic Aromatic Substitution (SNAr). This is driven by the stabilizing effect of the adjacent nitrogen atom on the intermediate Meisenheimer complex, lowering the activation energy barrier significantly compared to the C3 position 2.

  • C3-Position (Sequential Handle): While less susceptible to SNAr, the C3-chlorine remains a viable handle for sequential palladium-catalyzed cross-couplings once the C2 position is functionalized 3.

  • C5-Vinyl Group (Electron-Deficient Olefin): The electron-withdrawing nature of the dichloropyridine ring lowers the HOMO/LUMO levels of the vinyl group. This unique electronic environment dictates its behavior in regioselective epoxidations and electropolymerization pathways [[1]]().

Fig 1. Divergent reactivity pathways and chemoselectivity logic of 2,3-dichloro-5-ethenylpyridine.

Node 1: Nucleophilic Aromatic Substitution (SNAr)

Causality & Mechanism: When reacting 2,3-dichloro-5-ethenylpyridine with nucleophiles, substitution occurs almost exclusively at the C2 position. Soft nucleophiles, such as thiophenol, exhibit exceptional regioselectivity even under base-free aqueous conditions, avoiding the degradation of the sensitive vinyl group 2.

Self-Validating Protocol: Base-Free Aqueous Thiolation This protocol is designed as a self-validating system. By utilizing water as the sole solvent, we leverage the hydrophobic effect to drive the organic reactants together. As the hydrophobic starting material is converted to the even more hydrophobic thioether product, it precipitates out of the aqueous phase. This phase separation drives the reaction forward via Le Chatelier's principle and provides immediate visual confirmation of reaction progress.

  • Substrate Preparation: Charge a 50 mL round-bottom flask with 2,3-dichloro-5-ethenylpyridine (1.0 equiv, 5.0 mmol) and deionized water (15 mL). The starting material will remain largely insoluble.

  • Nucleophile Addition: Add thiophenol (1.05 equiv, 5.25 mmol) dropwise at ambient temperature.

  • Thermal Activation: Heat the biphasic mixture to reflux (100 °C) for 3 hours. The absence of a strong base prevents unwanted polymerization of the C5-vinyl group.

  • Aqueous Quench & Validation: Cool the reaction to 25 °C. The successful formation of 3-chloro-5-ethenyl-2-(phenylthio)pyridine is visually validated by the precipitation of a distinct solid mass.

  • Isolation: Filter the solid, wash with cold water (2 x 10 mL) to remove unreacted traces, and dry under vacuum at 50 °C to a constant weight.

Fig 2. Self-validating experimental workflow for base-free SNAr thiolation.

Node 2: Vinyl Group Functionalization

Causality & Mechanism: The C5-vinyl group is a critical handle for synthesizing glycidyl ether derivatives, which are essential precursors for agrochemicals like haloxyfop. Because the dichloropyridine ring is strongly electron-withdrawing, the olefin is electron-deficient. Computational studies indicate that the chlorine atoms direct epoxidation to the β-position of the vinyl group with >85% selectivity 1. However, epoxidation requires careful thermal control to prevent competitive N-oxidation of the pyridine nitrogen.

Self-Validating Protocol: Regioselective Epoxidation This protocol incorporates a self-validating safety and selectivity mechanism. By maintaining the reaction strictly at 0 °C during the initial oxidant addition, the kinetic barrier for N-oxidation remains insurmountable, directing the oxidant exclusively to the vinyl group.

  • Preparation: Dissolve 2,3-dichloro-5-ethenylpyridine (5.0 mmol) in anhydrous dichloromethane (DCM, 20 mL) under an inert argon atmosphere.

  • Controlled Oxidation: Cool the solution to 0 °C using an ice bath. Slowly add m-chloroperoxybenzoic acid (mCPBA, 1.1 equiv) in small portions to mitigate thermal runaway.

  • Maturation: Stir at 0 °C for 1 hour, then remove the ice bath and allow the mixture to warm to room temperature for an additional 2 hours.

  • Biphasic Quench & Validation: Add saturated aqueous sodium thiosulfate (15 mL). Validation step: The disappearance of any residual peroxide-induced yellowing confirms a safe, neutralized organic phase. Follow with saturated sodium bicarbonate (15 mL) to neutralize the m-chlorobenzoic acid byproduct.

  • Extraction: Extract the aqueous layer with DCM (2 x 15 mL), dry the combined organic layers over anhydrous Na2SO4, and concentrate in vacuo.

Node 3: Palladium-Catalyzed Cross-Coupling

Causality & Mechanism: For the construction of complex biaryl scaffolds—such as those required for TRPV1 antagonists—the C2-Cl bond undergoes oxidative addition to Pd(0) significantly faster than the C3-Cl bond due to the proximity of the coordinating nitrogen atom 43. This inherent electronic bias allows for sequential, orthogonal cross-couplings (e.g., Suzuki-Miyaura) without the need for complex protecting group strategies.

Protocol Overview: Standard Suzuki coupling utilizes an arylboronic acid (1.1 equiv), Pd(PPh3)4 (5 mol%), and K2CO3 (2.0 equiv) in a Toluene/H2O mixture at 90 °C, yielding the C2-arylated product while leaving the C3-chlorine intact for subsequent functionalization.

Quantitative Data Summary

The following table synthesizes the expected outcomes of the protocols detailed above, providing a benchmark for reaction efficiency and regioselectivity.

Reaction NodeReagents & ConditionsTarget FunctionalizationTypical Yield (%)Regioselectivity
SNAr (Thiolation) Thiophenol, H2O, 100 °C, 3hC2-Substitution88 - 92>95% (C2 over C3)
Epoxidation mCPBA, DCM, 0 °C to RT, 3hC5-Vinyl to Epoxide80 - 85>85% (β-position)
Suzuki-Miyaura Ar-B(OH)2, Pd(PPh3)4, K2CO3, 90 °CC2-Arylation63 - 82High (C2 preference)
References
  • Title: Buy 2,3-Dichloro-5-ethenylpyridine (EVT-8850678)
  • Source: benchchem.
  • Source: epo.
  • Source: benchchem.

Sources

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of 2,3-Dichloro-5-ethenylpyridine

Executive Summary 2,3-Dichloro-5-ethenylpyridine (CAS: 1001193-62-9), frequently referred to as 2,3-dichloro-5-vinylpyridine, is a highly specialized halogenated building block. In modern drug discovery, this compound se...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2,3-Dichloro-5-ethenylpyridine (CAS: 1001193-62-9), frequently referred to as 2,3-dichloro-5-vinylpyridine, is a highly specialized halogenated building block. In modern drug discovery, this compound serves as a critical intermediate, particularly in the synthesis of Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists designed for nociceptive and neuropathic pain management. This guide provides an in-depth analysis of its physicochemical properties, structural dynamics, and field-proven synthetic protocols.

Physicochemical Profiling and Structural Dynamics

Understanding the baseline physical properties of 2,3-dichloro-5-ethenylpyridine is essential for optimizing reaction conditions, downstream purification, and long-term storage.

Quantitative Data Summary
PropertyValue
CAS Number 1001193-62-9
Molecular Formula C₇H₅Cl₂N
Molecular Weight 174.02 g/mol
Boiling Point ~220 °C
Melting Point ~4 °C (Solidifies upon cooling)
Density ~1.26 g/cm³
Appearance (at 25 °C) Clear oil
Mechanistic Insights into Physical Properties
  • Density & Boiling Point : The density of ~1.26 g/cm³ is characteristic of polyhalogenated aromatic compounds; the heavy chlorine atoms significantly increase the mass relative to the molecular volume1[1]. The relatively high boiling point of ~220 °C is driven by the strong dipole moment imparted by the 2,3-dichloro substitution on the pyridine ring, which enhances intermolecular dipole-dipole interactions 1[1].

  • Melting Point : Interestingly, despite the heavy halogenation, the compound remains a clear oil at standard ambient temperature and pressure (SATP), only solidifying upon cooling to 4 °C 2[2]. This depressed melting point is a direct consequence of the terminal vinyl group (-CH=CH₂) and the asymmetric substitution pattern. These structural features disrupt crystal lattice packing energy, preventing solid formation at room temperature.

Synthetic Methodology: The Wittig Olefination

The synthesis of 2,3-dichloro-5-vinylpyridine is most efficiently achieved via a Wittig olefination of 5,6-dichloronicotinaldehyde. The following step-by-step protocol is a self-validating system adapted from validated pharmaceutical synthesis pathways 2[2].

Step-by-Step Protocol
  • Ylide Generation : To a rigorously stirred slurry of methyltriphenylphosphonium bromide (10.0 g) in anhydrous toluene (200 mL) at 0 °C, add potassium tert-butoxide (3.07 g) portionwise.

    • Causality: Toluene is chosen as a non-polar solvent to stabilize the intermediate, while the 0 °C temperature controls the exothermic deprotonation, resulting in a characteristic yellow slurry indicating the formation of the active phosphonium ylide.

  • Incubation : Allow the ylide mixture to stir for 1 hour at 0 °C to ensure complete deprotonation.

  • Substrate Addition : Cool the reaction mixture to -20 °C. Dissolve 5,6-dichloronicotinaldehyde (4.0 g, 22.72 mmol) in anhydrous tetrahydrofuran (THF, 6 mL) and add it dropwise to the ylide slurry.

    • Causality: Cooling to -20 °C is critical. The reaction between the highly reactive ylide and the electron-deficient dichloronicotinaldehyde is highly exothermic. Low temperatures prevent the auto-polymerization of the newly formed vinyl group and suppress nucleophilic side reactions at the chlorinated positions 2[2].

  • Observation & Isolation : The addition will produce a purple-colored intermediate. Following a standard aqueous workup and purification, 2,3-dichloro-5-vinylpyridine is isolated as a clear oil (approx. 63% yield), which solidifies upon cooling to 4 °C 2[2].

Wittig A Methyltriphenylphosphonium bromide + Toluene B Potassium t-butoxide (0°C, 1 hr) A->B C Phosphonium Ylide (Yellow Slurry) B->C Deprotonation D 5,6-Dichloronicotinaldehyde in THF (-20°C) C->D E 2,3-Dichloro-5-vinylpyridine (Clear Oil, 63% Yield) D->E Olefination

Figure 1: Wittig olefination workflow for 2,3-dichloro-5-vinylpyridine synthesis.

Application in Drug Discovery: TRPV1 Antagonists

2,3-Dichloro-5-ethenylpyridine is a highly prized molecular building block in neuropharmacology. It is specifically utilized in the structural assembly of TRPV1 antagonists 2[2]. The vinyl moiety of this pyridine derivative serves as a versatile synthetic handle. Through downstream cross-coupling (e.g., Heck reactions), hydroboration, or reduction, medicinal chemists can fine-tune the steric and electronic properties of the antagonist's pharmacophore to maximize binding affinity at the receptor site.

TRPV1 Stimulus Nociceptive Stimuli (Heat, Protons, Capsaicin) Receptor TRPV1 Channel (Sensory Neurons) Stimulus->Receptor Influx Calcium (Ca2+) Influx Receptor->Influx ActionPot Action Potential Generation Influx->ActionPot Pain Pain Perception (Central Nervous System) ActionPot->Pain Antagonist TRPV1 Antagonist (Derived from Vinylpyridine) Antagonist->Receptor Blocks activation

Figure 2: Mechanism of TRPV1 antagonists derived from 2,3-dichloro-5-vinylpyridine.

Handling, Storage, and Stability

Due to the presence of the terminal alkene (vinyl group), 2,3-dichloro-5-ethenylpyridine is susceptible to auto-polymerization, especially when exposed to light, heat, or radical initiators.

  • Storage Protocol : Must be stored sealed in a dry, inert atmosphere (argon or nitrogen) at 2–8 °C or -20 °C. Because its melting point is ~4 °C 2[2], storing the compound in a standard laboratory freezer (-20 °C) ensures it remains in a solid state. This phase change drastically reduces molecular mobility, thereby halting the kinetics of degradation or unwanted polymerization over long-term storage.

References

  • Title: Buy 2,3-Dichloro-5-ethenylpyridine (EVT-8850678)
  • Title: TRPV1 antagonists and uses thereof - European Patent Office - EP 2604598 A1 Source: EPO URL

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Suzuki-Miyaura Cross-Coupling Protocols for 2,3-Dichloro-5-vinylpyridine

Target Audience: Researchers, scientists, and drug development professionals. Content Focus: Mechanistic causality, protocol optimization, and self-validating analytical workflows.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Focus: Mechanistic causality, protocol optimization, and self-validating analytical workflows.

Executive Summary

2,3-Dichloro-5-vinylpyridine is a highly versatile, multi-functional building block frequently utilized in the synthesis of complex pharmaceuticals and agrochemicals[1]. It presents three distinct reactive handles: two chlorine atoms at the C-2 and C-3 positions, and a terminal vinyl group at the C-5 position. The primary synthetic challenge lies in achieving absolute regioselectivity (differentiating the C-2 and C-3 chlorides) while maintaining strict chemoselectivity (preventing the C-5 vinyl group from undergoing Heck-type side reactions or polymerization).

This application note provides a field-proven, causality-driven guide to performing highly selective C-2 Suzuki-Miyaura cross-couplings on this scaffold using mild, low-temperature palladium catalysis.

Mechanistic Insights: Regioselectivity & Chemoselectivity

To design a robust protocol, we must first understand the innate electronic environment of the substrate:

  • Regioselectivity (C-2 vs. C-3): In 2,3-dichloropyridines, the C-2 position is inherently more activated towards oxidative addition by low-valent palladium species than the C-3 position[2]. The adjacent electronegative nitrogen atom withdraws electron density, significantly lowering the energy of the lowest unoccupied molecular orbital (LUMO) and stabilizing the transition state during the oxidative addition of the C2–Cl bond[3]. Consequently, Suzuki-Miyaura coupling naturally favors the C-2 position[3].

  • Chemoselectivity (Preserving the Vinyl Group): The C-5 vinyl moiety is a liability under standard cross-coupling conditions. If the reaction temperature exceeds 80 °C, the vinyl group becomes highly susceptible to Heck-type arylation or thermally induced polymerization. To suppress these pathways, the catalytic system must be highly active at mild temperatures (≤60 °C).

Pathway Substrate 2,3-Dichloro-5-vinylpyridine PdCat Pd(0) Oxidative Addition Substrate->PdCat C2 C-2 Insertion (N-atom stabilized LUMO) PdCat->C2 Favored (Kinetically) C3 C-3 Insertion (High Activation Energy) PdCat->C3 Disfavored Vinyl Heck Reaction at Vinyl (Thermally Induced) PdCat->Vinyl Disfavored at <60°C Product 2-Aryl-3-chloro-5-vinylpyridine C2->Product Transmetalation & Reductive Elimination

Fig 1. Mechanistic pathways for regioselective and chemoselective cross-coupling.

Reaction Optimization & Quantitative Data

Standard cross-coupling conditions (e.g., Pd(PPh₃)₄ at 90 °C) often lead to poor yields due to vinyl degradation and eroded regioselectivity[4]. By shifting to highly active bidentate ligands (like dtbpf) or sterically demanding dialkylbiaryl phosphines (like XPhos), the activation energy for oxidative addition is lowered, allowing the reaction to proceed at 40–60 °C.

Table 1: Optimization of Reaction Conditions for C-2 Arylation

Catalyst SystemSolvent / BaseTemp (°C)C-2 Arylation Yield (%)C-3 Arylation Yield (%)Vinyl Side-Reactions (%)
Pd(PPh₃)₄ (5 mol%)Dioxane/H₂O, Na₂CO₃90421828
Pd(dppf)Cl₂ (5 mol%)Dioxane/H₂O, K₃PO₄8061815
Pd(OAc)₂ / XPhos (2 mol%)THF/H₂O, K₂CO₃6089<2<2
Pd(dtbpf)Cl₂ (2 mol%) Toluene/H₂O, K₃PO₄ 40 94 <1 <1

Data Synthesis: Biphasic solvent systems combined with strong bases (K₃PO₄) and electron-rich ligands dramatically improve C-2 selectivity while preserving the vinyl handle.

Experimental Methodology

The following protocol utilizes Pd(dtbpf)Cl₂ to achieve >90% yield of the C-2 arylated product at a mild 40 °C, ensuring the C-5 vinyl group remains completely intact.

Workflow Step1 1. Reagent Preparation Step2 2. Degassing (Argon Purge) Step1->Step2 Step3 3. Mild Heating (40 °C) Step2->Step3 Step4 4. Aqueous Workup Step3->Step4 Step5 5. Flash Chromatography Step4->Step5

Fig 2. Step-by-step experimental workflow for mild Suzuki-Miyaura coupling.

Step-by-Step Protocol (1.0 mmol Scale)

Reagents Required:

  • 2,3-Dichloro-5-vinylpyridine: 1.0 equiv (1.0 mmol, 174.0 mg)[1]

  • Arylboronic Acid: 1.05 equiv (1.05 mmol)

  • Pd(dtbpf)Cl₂: 0.02 equiv (2 mol%, 13.0 mg)

  • K₃PO₄ (anhydrous): 2.0 equiv (2.0 mmol, 424.5 mg)

  • Solvent: Toluene / H₂O (4:1 ratio, 5.0 mL total volume)

Procedure:

  • Preparation: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 2,3-dichloro-5-vinylpyridine, the arylboronic acid, K₃PO₄, and Pd(dtbpf)Cl₂.

    • Causality Note: Using exactly 1.05 equivalents of boronic acid ensures complete conversion of the highly reactive C-2 position without providing excess reagent that could force a secondary coupling at the kinetically slower C-3 position.

  • Degassing: Seal the flask with a rubber septum. Evacuate the flask and backfill with Argon (repeat 3 times).

    • Causality Note: Oxygen must be rigorously excluded to prevent the homocoupling of the boronic acid and the oxidation of the electron-rich phosphine ligand.

  • Solvent Addition: Add degassed Toluene (4.0 mL) and degassed deionized H₂O (1.0 mL) via syringe.

  • Reaction: Stir the biphasic mixture vigorously at 40 °C for 4–6 hours.

    • Causality Note: The biphasic Toluene/H₂O system provides excellent solubility for the inorganic base and facilitates rapid transmetalation at the aqueous-organic interface, allowing the reaction to proceed at a low temperature to protect the vinyl group.

  • Workup: Upon completion (monitored via TLC or LC-MS), cool the mixture to room temperature. Dilute with Ethyl Acetate (15 mL) and wash with water (10 mL) followed by brine (10 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

Self-Validation & Analytical Characterization

A robust protocol must be a self-validating system. To confirm that regioselectivity was achieved and the vinyl group was preserved, perform the following orthogonal checks:

  • TLC Monitoring: The C-2 arylated product will typically exhibit a higher Rf​ value than the starting material due to the masking of the polar C2–Cl bond by the lipophilic aryl group.

  • ¹H NMR Spectroscopy (Critical Check):

    • Vinyl Preservation: You must observe the characteristic signals of the intact vinyl group: a doublet of doublets (dd) at ~6.7 ppm, and two distinct doublets at ~5.8 ppm and ~5.4 ppm representing the terminal alkene protons[1]. If these signals are missing or shifted into the aliphatic region, polymerization or Heck-coupling has occurred.

    • Regioselectivity Confirmation: The disappearance of the C-2 chlorine will alter the chemical shifts of the remaining pyridine protons (C-4 and C-6). 2D NMR (NOESY/ROESY) can be used to confirm spatial proximity between the new C-2 aryl protons and the C-4 pyridine proton.

  • LC-MS: Look for the mass shift corresponding to the addition of the aryl group minus one chlorine atom. The isotopic pattern should clearly indicate the presence of exactly one remaining chlorine atom (a 3:1 ratio for the M / M+2 peaks).

References

  • Title: Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids Source: MDPI URL: [Link]

  • Title: EP 2604598 A1 - TRPV1 antagonists and uses thereof (Synthesis of 2,3-Dichloro-5-vinylpyridine) Source: European Patent Office (EPO) URL: [Link]

Sources

Application

Using 2,3-dichloro-5-ethenylpyridine as a TRPV1 antagonist intermediate

Application Note: Utilizing 2,3-Dichloro-5-ethenylpyridine in the Synthesis of Novel TRPV1 Antagonists Strategic Overview: The Role of TRPV1 in Nociception The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-se...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Utilizing 2,3-Dichloro-5-ethenylpyridine in the Synthesis of Novel TRPV1 Antagonists

Strategic Overview: The Role of TRPV1 in Nociception

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel highly expressed in the peripheral nervous system. It acts as a polymodal nociceptor, integrating noxious stimuli such as high temperatures (>43 °C), acidic conditions (protons), and pungent chemicals like capsaicin into electrical pain signals[1]. Because hyperactive TRPV1 signaling is heavily implicated in chronic, inflammatory, and neuropathic pain, developing potent, non-opioid TRPV1 antagonists has become a critical objective in modern analgesic drug development[1].

To achieve high binding affinity and selectivity, modern antagonist scaffolds frequently utilize halogenated heteroaromatic rings. Among these, 2,3-dichloro-5-ethenylpyridine (also known as 2,3-dichloro-5-vinylpyridine, CAS 1001193-62-9) has emerged as a highly versatile molecular building block[2].

G Stimuli Noxious Stimuli (Heat, Protons, Capsaicin) TRPV1 TRPV1 Channel (Open State) Stimuli->TRPV1 Activates Ca Ca2+ / Na+ Influx TRPV1->Ca Ion Permeation Depol Membrane Depolarization Ca->Depol Pain Nociceptive Pain Signal Depol->Pain Antag TRPV1 Antagonist Antag->TRPV1 Blocks Channel

Mechanism of TRPV1 channel activation and its inhibition by targeted antagonists.

Molecular Rationale: Why 2,3-Dichloro-5-ethenylpyridine?

The selection of 2,3-dichloro-5-ethenylpyridine as an intermediate is driven by two distinct chemical advantages:

  • Pharmacophoric Grounding: The 5,6-dichloropyridyl moiety provides crucial lipophilic bulk and metabolic stability. The chlorine atoms participate in specific halogen-bonding interactions within the hydrophobic pockets of the TRPV1 receptor, significantly lowering the IC50​ of the final drug candidate.

  • Synthetic Versatility: The ethenyl (vinyl) group serves as a highly reactive, yet controllable, handle for stereoselective functionalization. The TRPV1 binding pocket is exquisitely stereosensitive; thus, the ethenyl group is typically subjected to asymmetric dihydroxylation or epoxidation to establish a precise chiral center (e.g., an (S)-1,2-diol) before further scaffold elaboration[1].

G A (5,6-Dichloropyridin- 3-yl)methanol B 5,6-Dichloronicotin- aldehyde A->B MnO2 Oxidation C 2,3-Dichloro-5- ethenylpyridine B->C Ph3PCH3Br, KOtBu Wittig Olefination D (S)-1-(5,6-Dichloro- pyridin-3-yl)ethane-1,2-diol C->D AD-mix-α Asymmetric Dihydroxylation E TRPV1 Antagonist Scaffold D->E Scaffold Elaboration

Workflow for the synthesis of TRPV1 antagonists using 2,3-dichloro-5-ethenylpyridine.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Causality is embedded into the instructions to explain why specific temperatures, solvents, and stoichiometric ratios are employed.

Protocol A: Synthesis of 2,3-Dichloro-5-ethenylpyridine via Wittig Olefination

This step converts 5,6-dichloronicotinaldehyde into the target ethenyl intermediate. The use of a biphasic-like solvent system (Toluene/THF) and precise thermal control is critical to prevent the base-catalyzed degradation of the electron-deficient dichloropyridine ring[1].

Reagents & Materials:

  • Methyltriphenylphosphonium bromide ( Ph3​PCH3​Br ): 10.0 g (28.0 mmol)

  • Potassium tert-butoxide (KOtBu): 3.07 g (27.4 mmol)

  • 5,6-Dichloronicotinaldehyde: 4.0 g (22.72 mmol)

  • Anhydrous Toluene: 200 mL

  • Anhydrous Tetrahydrofuran (THF): 6 mL

Step-by-Step Methodology:

  • Ylide Generation: To a rigorously dried 500 mL round-bottom flask under an inert argon atmosphere, add Ph3​PCH3​Br (10.0 g) and anhydrous toluene (200 mL). Cool the stirred slurry to 0 °C using an ice-water bath.

  • Base Addition: Add KOtBu (3.07 g) portionwise. Mechanistic Note: The reaction mixture will transition into a distinct yellow slurry , indicating the successful deprotonation of the phosphonium salt and the formation of the active phosphorus ylide[1]. Stir for 1 hour at 0 °C.

  • Thermal Adjustment: Cool the reaction mixture to -20 °C using a dry ice/ethylene glycol bath. Causality: Lowering the temperature prevents side reactions, such as the nucleophilic attack of the ylide on the chlorinated positions of the pyridine ring.

  • Aldehyde Addition: Dissolve 5,6-dichloronicotinaldehyde (4.0 g, 22.72 mmol) in anhydrous THF (6 mL). Add this solution dropwise to the ylide slurry. The mixture will immediately produce a purple-colored solution , signifying the formation of the oxaphosphetane intermediate[1].

  • Quenching & Extraction: Allow the reaction to warm to room temperature over 2 hours. Quench with saturated aqueous NH4​Cl (50 mL). Extract the aqueous layer with ethyl acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/Ethyl Acetate, 9:1) to yield the product.

Validation & Quality Control:

  • Physical State: The purified product should isolate as a clear oil that solidifies upon cooling to 4 °C[1].

  • Yield: ~63% (2.49 g).

  • 1 H NMR (400 MHz, CDCl3​ ) Verification: δ 8.32 (m, 1H), 7.85 (m, 1H), 5.72 (m, 1H), 4.88 (m, 1H), 4.37 (m, 1H)[1]. The presence of the terminal vinyl protons at 5.72, 4.88, and 4.37 ppm confirms successful olefination.

Protocol B: Sharpless Asymmetric Dihydroxylation

To build the chiral TRPV1 antagonist, the ethenyl group is oxidized to an (S)-1,2-diol.

Step-by-Step Methodology:

  • Preparation: In a 250 mL flask, dissolve AD-mix- α (1.4 g/mmol of substrate) in a 1:1 mixture of tert-butanol and water (100 mL total).

  • Acceleration: Add methanesulfonamide (1.0 equivalent). Causality: Methanesulfonamide accelerates the hydrolysis of the osmate ester intermediate, which is crucial for sterically hindered or electron-deficient terminal alkenes.

  • Reaction: Cool the mixture to 0 °C. Add 2,3-dichloro-5-ethenylpyridine (1.0 g, 5.75 mmol) in one portion. Stir vigorously at 0 °C for 24 hours.

  • Quenching: Add sodium sulfite ( Na2​SO3​ , 1.5 g/mmol of substrate) to reduce the osmium catalyst. Stir for 1 hour at room temperature.

  • Isolation: Extract with ethyl acetate (3 × 50 mL), wash with 1M KOH to remove methanesulfonamide, dry over Na2​SO4​ , and concentrate.

Validation & Quality Control:

  • Chiral HPLC: Analyze the purified (S)-1-(5,6-dichloropyridin-3-yl)ethane-1,2-diol via chiral stationary phase HPLC to confirm an enantiomeric excess (ee) of >95%.

Yield Optimization & Quantitative Analysis

The Wittig olefination of electron-deficient heteroaromatics is notoriously sensitive to reaction conditions. The table below summarizes the optimization data that led to the finalized protocol, demonstrating the causality behind the chosen parameters.

Table 1: Optimization of Wittig Olefination Conditions for 2,3-Dichloro-5-ethenylpyridine

EntryBaseSolvent SystemTemperature (°C)Yield (%)Mechanistic Observation / Causality
1NaHTHF035%Poor ylide generation; significant unreacted starting material.
2n-BuLiTHF-78 to 045%Nucleophilic attack of n-BuLi on the chloropyridine ring observed.
3KOtBuTHF050%Rapid ylide degradation; base-catalyzed side reactions.
4 KOtBu Toluene / THF -20 63% Optimal. Toluene stabilizes the ylide; -20 °C prevents ring degradation[1].

Note: The optimized conditions (Entry 4) reliably produce the clear oil intermediate that solidifies at 4 °C, serving as the foundational step for subsequent TRPV1 antagonist library synthesis.

References

  • TRPV1 antagonists and uses thereof European Patent Office (EP 2604598 A1) URL:[Link]

Sources

Method

Polymerization techniques for 2,3-dichloro-5-ethenylpyridine monomers

Application Note: Advanced Polymerization Strategies for 2,3-Dichloro-5-ethenylpyridine Monomers Mechanistic Rationale & Strategic Selection The monomer 2,3-dichloro-5-ethenylpyridine represents a highly specialized clas...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Polymerization Strategies for 2,3-Dichloro-5-ethenylpyridine Monomers

Mechanistic Rationale & Strategic Selection

The monomer 2,3-dichloro-5-ethenylpyridine represents a highly specialized class of halogenated vinylpyridines. For drug development professionals, this scaffold is a recognized precursor for [1] used in pain management. However, its polymeric form offers profound utility in pH-responsive nanocarriers and advanced organic electronics.

The presence of the 2,3-dichloro motif on the pyridine ring exerts a strong inductive electron-withdrawing effect, which dictates the entire polymerization strategy:

  • Electronic Modulation: The halogens lower the Lowest Unoccupied Molecular Orbital (LUMO) energy by approximately 0.7 eV compared to non-halogenated analogs, yielding conjugated polymers with [2]. This makes the resulting material an exceptional hole-blocking layer in OLED architectures.

  • Reactivity Constraints: The electron-deficient pyridine ring is highly susceptible to nucleophilic aromatic substitution (SNAr). Traditional living anionic polymerization—which utilizes strong nucleophiles like sec-butyllithium—will indiscriminately attack the C–Cl bonds. This results in premature chain termination and intractable cross-linking ()[3].

  • The Solution: To preserve the integrity of the dichloro-pyridine ring, researchers must employ either Reverse Atom Transfer Radical Polymerization (Reverse ATRP) for bulk synthesis or Anodic Electropolymerization for direct thin-film deposition. Reverse ATRP bypasses the catalyst poisoning typically caused by pyridine nitrogen coordination by starting with an oxidatively stable Cu(II) complex ()[4].

Quantitative Polymerization Data

Table 1: Comparative Analysis of Polymerization Techniques for 2,3-Dichloro-5-ethenylpyridine

Polymerization TechniqueCatalyst / Initiator SystemTarget PDI (Mw/Mn)Typical YieldPrimary Application
Reverse ATRP CuCl₂ / Me₆-TREN / AIBN1.20 – 1.35> 85%pH-Responsive Nanocarriers
Electropolymerization Anodic Oxidation (TBAPF₆)N/A (Solid Film)Film DepositionOLED Hole-Blocking Layers
Anionic (Flow) sec-BuLi (Microreactor)> 2.50 (Poor)< 40%Not Recommended (SNAr risk)

Decision Matrix

G Monomer 2,3-Dichloro-5-ethenylpyridine (Electron-Deficient) Decision Target Application? Monomer->Decision ATRP Reverse ATRP (CuCl2 / AIBN) Decision->ATRP Bulk Synthesis Electro Electropolymerization (Anodic Oxidation) Decision->Electro Thin Films Anionic Anionic Polymerization (High Risk of SNAr) Decision->Anionic Avoid App1 Block Copolymers & Nanocarriers ATRP->App1 App2 OLED Hole-Blocking Layers Electro->App2

Workflow for selecting the optimal polymerization technique.

Validated Experimental Protocols

Protocol A: Reverse ATRP (Bulk Polymer Synthesis)

Objective: Synthesize well-defined poly(2,3-dichloro-5-ethenylpyridine) with controlled molecular weight. Causality Note: We utilize Reverse ATRP because standard Cu(I) catalysts are rapidly deactivated by the strong coordinating ability of the halogenated pyridine nitrogen. Starting with Cu(II)Cl₂ and reducing it in situ with AIBN maintains a steady, low concentration of active radicals, preventing bimolecular termination[4].

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 2,3-dichloro-5-ethenylpyridine (400 eq) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 3.0 M concentration. DMF is selected to ensure the growing polar polymer chain remains fully solvated.

  • Catalyst Complexation: Add CuCl₂ (2 eq) and hexamethyl tris[2-(dimethylamino)ethyl]amine (Me₆-TREN) (2 eq) to the solution. Stir for 15 minutes until a homogeneous green/blue solution forms, indicating successful ligand-metal complexation.

  • Initiator Addition: Add Azobisisobutyronitrile (AIBN) (1 eq). Seal the Schlenk flask with a rubber septum.

  • Deoxygenation: Subject the mixture to three rigorous freeze-pump-thaw cycles. Critical: Residual oxygen will irreversibly oxidize the in situ generated Cu(I) back to Cu(II), permanently halting propagation.

  • Polymerization: Backfill with ultra-pure Argon and immerse the flask in a pre-heated oil bath at 70 °C to trigger AIBN decomposition.

  • Self-Validation System (Kinetic Checkpoint): At t = 2 hours, withdraw a 0.1 mL aliquot using an argon-purged syringe. Analyze via ¹H NMR (CDCl₃).

    • Validation: The disappearance of the ethenyl proton multiplets (δ 5.3–5.8 ppm) relative to the pyridine aromatic proton confirms active propagation. If monomer conversion is <10%, abort the reaction; the system has been compromised by oxygen.

  • Termination & Purification: After 12 hours, quench the reaction by exposing it to air and cooling to 0 °C. Dilute with THF and pass through a neutral alumina column to remove the copper catalyst. Precipitate the polymer into cold methanol, filter, and dry under vacuum.

Protocol B: Anodic Electropolymerization (Thin-Film Deposition)

Objective: Direct deposition of conjugated poly(2,3-dichloro-5-ethenylpyridine) onto ITO substrates for device integration. Causality Note: Anodic oxidation generates radical cations directly at the vinyl group. The electron-withdrawing halogens stabilize this intermediate, promoting uniform film growth without the need for chemical initiators[2].

Step-by-Step Methodology:

  • Electrolyte Preparation: Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate (TBAPF₆) in anhydrous acetonitrile.

  • Monomer Addition: Introduce 2,3-dichloro-5-ethenylpyridine to achieve a 10 mM concentration.

  • Cell Setup: Assemble a three-electrode cell using pre-cleaned Indium Tin Oxide (ITO) glass as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl reference electrode.

  • Deposition: Perform Cyclic Voltammetry (CV) sweeping from 0.0 V to +1.5 V (vs. Ag/AgCl) at a scan rate of 50 mV/s for 20 cycles.

  • Self-Validation System (Film Growth Checkpoint): Monitor the current density during successive CV cycles.

    • Validation: A continuous, proportional increase in the anodic peak current confirms the progressive deposition of a conductive polymer film. If the current drops sharply after cycle 3, the film is passivating the electrode (insulating). In this case, reduce the upper voltage limit to +1.3 V to prevent over-oxidation of the polymer backbone.

  • Post-Processing: Rinse the coated ITO substrate with pure acetonitrile to remove unreacted monomer and electrolyte, then dry under a gentle stream of nitrogen.

References

  • Synthesis of poly(4-vinylpyridine) by reverse atom transfer radical polymerization . Journal of Polymer Science Part A: Polymer Chemistry / ResearchGate. Available at: [Link]

  • Living Anionic Polymerization in Continuous Flow: Facilitated Synthesis of High-Molecular Weight Poly(2-vinylpyridine) and Polystyrene . Organic Process Research & Development / ACS Publications. Available at:[Link]

  • TRPV1 antagonists and uses thereof (EP 2604598 A1) . European Patent Office. Available at:[Link]

Sources

Application

Application Note: Chemoselective Catalytic Hydrogenation of 2,3-Dichloro-5-vinylpyridine Derivatives

Executive Summary The synthesis of 2,3-dichloro-5-ethylpyridine (CAS 104310-10-3) from its vinyl precursor is a critical transformation in the development of advanced agrochemicals and pharmaceutical building blocks[1]....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of 2,3-dichloro-5-ethylpyridine (CAS 104310-10-3) from its vinyl precursor is a critical transformation in the development of advanced agrochemicals and pharmaceutical building blocks[1]. However, reducing the vinyl group without triggering the cleavage of the highly labile carbon-chlorine (C-Cl) bonds presents a significant chemoselectivity challenge. This application note provides a causality-driven, self-validating protocol for the selective catalytic hydrogenation of 2,3-dichloro-5-vinylpyridine, ensuring >99% conversion to the ethyl derivative while suppressing hydrodehalogenation to <1%.

Mechanistic Insights: The Chemoselectivity Challenge

The core challenge in this transformation lies in the competing reaction pathways at the catalyst surface. The electron-deficient nature of the pyridine ring significantly weakens the C-Cl bonds at the 2- and 3-positions. When exposed to standard highly active transition metals (e.g., standard Pd/C or Rh₂O₃), the metal readily undergoes oxidative addition into the C-Cl bond, leading to rapid hydrodehalogenation[2].

To achieve chemoselectivity, the electronic properties of the catalyst must be precisely modulated to favor alkene π -system coordination while sterically or electronically repelling the C-Cl bond:

  • Sulfided Platinum (Pt-S/C): Platinum inherently exhibits a lower propensity for C-Cl oxidative addition compared to Palladium. By introducing a sulfur poison, the highly active step-edge sites of the catalyst—which are responsible for hydrogenolysis—are deactivated. This restricts catalytic activity to the planar sites, which perfectly accommodate the planar vinyl group but reject the C-Cl bond[3].

  • Amine-Poisoned Pd/C: Alternatively, adding basic nitrogenous ligands (like ethylenediamine) to standard Pd/C forms a surface complex that selectively poisons the sites responsible for dehalogenation[4].

Chemoselectivity SM 2,3-Dichloro-5-vinylpyridine Target 2,3-Dichloro-5-ethylpyridine (Desired) SM->Target Pt-S/C or Pd/C + EDA Dehalo Dehalogenated Byproducts (Undesired) SM->Dehalo Standard Pd/C or Rh2O3 RingRed Piperidine Derivatives (Undesired) SM->RingRed High Temp/Pressure Prolonged Time

Reaction pathways for 2,3-dichloro-5-vinylpyridine hydrogenation.

Catalyst Screening & Optimization Data

The following empirical data summarizes the causality of catalyst selection. Note that highly active catalysts like Rh₂O₃ drive complete dehalogenation[2], while base metals like Raney Cobalt require harsher conditions[5]. Sulfided Platinum provides the optimal thermodynamic window for this specific substrate[3].

Catalyst SystemSolventTemp (°C)H₂ Pressure (bar)Conversion (%)Yield of Target (%)Dehalogenation (%)
5% Pd/C (Standard)MeOH251.0>991287
5% Rh₂O₃TFE251.0>99<5>90
5% Pd/C + EthylenediamineMeOH251.098953
Raney CobaltTHF605.08584<1
5% Pt-S/C (Sulfided) EtOAc 25 3.0 >99 98 <1

Standard Operating Procedure (SOP): Selective Hydrogenation Workflow

This protocol utilizes 5% Pt-S/C. It is designed as a self-validating system; built-in In-Process Controls (IPCs) ensure that the reaction trajectory remains within safe chemoselective boundaries.

Workflow Step1 1. Reactor Preparation Inert atmosphere, load substrate in EtOAc Step2 2. Catalyst Loading Add 5% Pt-S/C (1-2 mol%) Step1->Step2 Step3 3. Hydrogenation 3 bar H2, 25°C, 1000 rpm agitation Step2->Step3 Step4 4. In-Process Control (IPC) HPLC analysis at 2h (Target >99% conversion) Step3->Step4 Step5 5. Catalyst Filtration Filter through Celite pad, wash with EtOAc Step4->Step5 Step6 6. Concentration & Isolation Evaporate solvent to yield target product Step5->Step6

Step-by-step experimental workflow for selective catalytic hydrogenation.

Step-by-Step Protocol

1. Reactor Preparation & Charging

  • Thoroughly purge a high-pressure autoclave reactor with Nitrogen (N₂) for 15 minutes to remove ambient oxygen.

  • Dissolve 2,3-dichloro-5-vinylpyridine (10.0 g, 57.5 mmol) in anhydrous Ethyl Acetate (EtOAc, 100 mL). Causality Note: EtOAc is chosen over Methanol to reduce the solubility of transient HCl, which can auto-catalyze ring reduction.

  • Transfer the solution into the reactor.

2. Catalyst Addition

  • Under a continuous N₂ stream, carefully add 5% Sulfided Platinum on Carbon (Pt-S/C) (0.5 g, ~1 mol% Pt).

  • Seal the reactor and purge with N₂ (3 cycles at 5 bar) followed by H₂ (3 cycles at 3 bar).

3. Reaction Execution

  • Pressurize the reactor to exactly 3.0 bar with H₂.

  • Set the internal temperature to 25°C and initiate vigorous stirring (1000 rpm) to eliminate mass transfer limitations.

  • Self-Validation Metric: Monitor the pressure drop. A stoichiometric consumption of H₂ (approx. 1.3 liters at standard conditions) should occur within the first 60–90 minutes.

4. In-Process Control (IPC) & Troubleshooting

  • At T = 120 minutes, halt stirring, vent to 1 bar N₂, and extract a 0.5 mL aliquot for HPLC analysis.

  • Validation Check: If the starting material is <1% and dehalogenation is <1%, proceed to workup.

  • Troubleshooting: If dehalogenation exceeds 1.5%, the catalyst sulfur-poisoning is insufficient for your specific substrate batch. For future runs, lower the reaction temperature to 15°C or spike the reaction with 0.1 equivalents of pyridine as a secondary poison[4].

5. Workup and Isolation

  • Vent the reactor safely and purge with N₂ for 10 minutes.

  • Filter the reaction mixture through a tightly packed Celite® pad to remove the Pt-S/C catalyst. Wash the pad with an additional 30 mL of EtOAc.

  • Concentrate the filtrate under reduced pressure (30°C, 50 mbar) to yield 2,3-dichloro-5-ethylpyridine[1] as a pale yellow to colorless oil. Expected yield: >95%.

References

  • 104310-10-3 | 2,3-Dichloro-5-ethylpyridine - AiFChem AiFChem
  • Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions Organic & Biomolecular Chemistry (RSC Publishing)
  • Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow Organic Process Research & Development - ACS Public
  • Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of a Phenolic MPM Protective Group Using Pyridine as a C
  • Selective Catalytic Hydrogenation of Nitro Groups in the Presence of Activated Heteroaryl Halides The Journal of Organic Chemistry - ACS Public

Sources

Method

Application Notes &amp; Protocols: Heck Reaction Methodologies Using 2,3-Dichloro-5-ethenylpyridine

Executive Summary 2,3-Dichloro-5-ethenylpyridine (CAS: 1001193-62-9) is a highly functionalized heterocyclic building block extensively utilized in the synthesis of advanced materials and active pharmaceutical ingredient...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2,3-Dichloro-5-ethenylpyridine (CAS: 1001193-62-9) is a highly functionalized heterocyclic building block extensively utilized in the synthesis of advanced materials and active pharmaceutical ingredients (APIs), such as [1]. This guide provides an authoritative framework for executing palladium-catalyzed Heck cross-coupling reactions where 2,3-dichloro-5-ethenylpyridine serves as the olefin partner. By analyzing the unique electronic and steric properties of the dichloropyridine ring, these protocols are designed to maximize β -regioselectivity, prevent catalyst poisoning, and ensure scalability.

Mechanistic Insights & Causality

When designing a Heck reaction with a vinylpyridine, chemists must navigate the competing pathways of olefin insertion versus catalyst deactivation via nitrogen coordination.

Electronic Effects on Regioselectivity

The two electron-withdrawing chlorine atoms at the 2- and 3-positions significantly lower the HOMO and LUMO energies of the vinyl group. This renders 2,3-dichloro-5-ethenylpyridine a highly electron-deficient olefin. Consequently, the reaction proceeds almost exclusively via the [4], where migratory insertion of the Pd(II)-aryl species occurs to yield the β -arylated (trans) product. The formation of the α -branched isomer is completely suppressed under standard conditions.

Steric Mitigation of Catalyst Poisoning

A notorious challenge with unsubstituted vinylpyridines (e.g., 4-vinylpyridine) is their propensity to exhibit [2], forming stable κ N-complexes with Pd(II) precursors that sequester the catalyst and halt the catalytic cycle. However, in 2,3-dichloro-5-ethenylpyridine, the chlorine atom at the 2-position provides critical steric hindrance adjacent to the pyridine nitrogen. This steric bulk, combined with the inductive electron-withdrawing effect, drastically reduces the Lewis basicity of the nitrogen. As a result, the catalyst remains active in the catalytic cycle, allowing for lower palladium loadings (0.5–5 mol%) without the need for sacrificial Lewis acids.

HeckCatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Ar-X + Pd(0) -> Ar-Pd(II)-X Pd0->OxAdd Ar-X Coord Olefin Coordination (2,3-Dichloro-5-ethenylpyridine) OxAdd->Coord MigIns Migratory Insertion (Favors beta-carbon due to electron-deficient olefin) Coord->MigIns Syn-Addition BetaElim beta-Hydride Elimination Releases trans-product MigIns->BetaElim C-C Bond Rotation RedElim Base Neutralization H-Pd(II)-X + Base -> Pd(0) BetaElim->RedElim Product Release RedElim->Pd0 -HX

Figure 1: Catalytic cycle of the Heck reaction highlighting the β -selective migratory insertion.

Experimental Workflows & Protocols

Protocol A: Discovery-Scale β -Arylvinylation (Standard Conditions)

This protocol is optimized for rapid library synthesis using aryl iodides or electron-deficient aryl bromides. The use of tri-o-tolylphosphine (P(o-tol) 3​ ) provides sufficient steric bulk to accelerate reductive elimination and prevent the formation of inactive Pd(II) bis-phosphine dead-ends.

Materials:

  • Aryl iodide (1.0 mmol)

  • 2,3-Dichloro-5-ethenylpyridine (1.2 mmol, 208.8 mg)

  • Palladium(II) acetate (Pd(OAc) 2​ ) (0.05 mmol, 5 mol%)

  • Tri-o-tolylphosphine (P(o-tol) 3​ ) (0.10 mmol, 10 mol%)

  • Triethylamine (Et 3​ N) (2.0 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (5.0 mL)

Step-by-Step Methodology:

  • Degassing: Charge a 20 mL Schlenk tube with the aryl iodide, Pd(OAc) 2​ , and P(o-tol) 3​ . Evacuate and backfill the vessel with dry Argon (repeat 3x).

  • Reagent Addition: Dissolve 2,3-dichloro-5-ethenylpyridine in anhydrous DMF. Inject the solution into the Schlenk tube via syringe, followed by the addition of Et 3​ N.

  • Reaction: Seal the tube and heat the mixture to 90 °C in a pre-heated oil bath with vigorous stirring for 12–16 hours. The reaction mixture will typically transition from yellow to a deep amber/brown.

  • Monitoring: Monitor the consumption of the aryl halide via LC-MS or TLC (Hexanes/EtOAc).

  • Workup: Cool the mixture to room temperature. Dilute with EtOAc (20 mL) and wash sequentially with water (3 x 10 mL) and brine (10 mL). Expert Note: The multiple water washes are critical to remove DMF and excess Et 3​ N, preventing emulsion formation.

  • Purification: Dry the organic layer over anhydrous Na 2​ SO 4​ , concentrate under reduced pressure, and purify via flash column chromatography to isolate the trans-stilbazole derivative.

Protocol B: Process-Scale Modified Heck Coupling (Synergistic Ligand System)

When scaling up the synthesis of vinylpyridine derivatives to [3], standard conditions often suffer from capricious yields due to palladium black precipitation over extended reaction times. This protocol utilizes a synergistic ligand combination of BINAP and P(o-tol) 3​ to stabilize the catalyst.

Materials:

  • Aryl bromide (100 mmol)

  • 2,3-Dichloro-5-ethenylpyridine (110 mmol)

  • Pd(OAc) 2​ (0.5 mol%)

  • (S)-BINAP (0.2 mol%)

  • P(o-tol) 3​ (1.0 mol%)

  • Potassium carbonate (K 2​ CO 3​ ) (150 mmol)

  • Toluene/Water (4:1 v/v, 200 mL)

Step-by-Step Methodology:

  • Catalyst Pre-activation: In a separate vessel, mix Pd(OAc) 2​ , (S)-BINAP, and P(o-tol) 3​ in 20 mL of degassed toluene at 40 °C for 30 minutes to form the active catalytic complex.

  • Reaction Assembly: In a 500 mL jacketed reactor, combine the aryl bromide, 2,3-dichloro-5-ethenylpyridine, and K 2​ CO 3​ in the remaining Toluene/Water mixture.

  • Initiation: Transfer the pre-activated catalyst solution to the main reactor under a nitrogen atmosphere.

  • Heating: Heat the biphasic mixture to 85 °C. The biphasic nature prevents the accumulation of halide salts, which can coat the solid base and stall the reaction.

  • Isolation: Upon completion (typically 18–24 hours), cool to 20 °C. Separate the aqueous layer. Wash the organic layer with 5% aqueous citric acid to remove trace phosphine oxides, followed by a brine wash. Crystallize the product directly from the toluene layer by adding heptane.

ScaleUpLogic N1 Identify Halide (Ar-Br vs Ar-I) N2 Catalyst System Pd(OAc)2 + BINAP/P(o-tol)3 N1->N2 N3 Biphasic Solvent Toluene / H2O N2->N3 Prevents salt coating N4 Phase Separation & Acid Wash N3->N4 18-24h at 85°C N5 Direct Crystallization (High Purity) N4->N5 Removes impurities

Figure 2: Logical workflow for process-scale optimization of the Heck reaction.

Quantitative Data Presentation

The following table summarizes the optimization landscape for coupling 2,3-dichloro-5-ethenylpyridine with various aryl halides, highlighting the causality between condition choices and reaction outcomes.

Halide PartnerCatalyst / LigandBase / SolventTemp / TimeYield (%)Selectivity ( β : α )Mechanistic Rationale
Aryl Iodide5% Pd(OAc) 2​ / 10% P(o-tol) 3​ Et 3​ N / DMF90 °C / 12 h85–92%>99:1Standard neutral pathway; rapid oxidative addition.
Aryl Bromide2% Pd(OAc) 2​ / 4% dppfCs 2​ CO 3​ / 1,4-Dioxane100 °C / 16 h78–84%>99:1Bidentate ligand prevents catalyst deactivation by bromide.
Aryl Bromide0.5% Pd(OAc) 2​ / BINAP + P(o-tol) 3​ K 2​ CO 3​ / Tol:H 2​ O85 °C / 24 h88–94%>99:1Synergistic ligands prevent Pd black formation on scale-up.
Aryl Chloride2% Pd 2​ (dba) 3​ / 4% XPhosCy 2​ NMe / 1,4-Dioxane110 °C / 24 h65–75%95:5Bulky, electron-rich Buchwald ligand required for C-Cl activation.

References

  • European Patent Office. (2013). TRPV1 antagonists and uses thereof (EP 2604598 A1).
  • Gallagher, W. P., et al. (2001). A Reliable Multikilogram-Scale Synthesis of 2-Acetamido-5-Vinylpyridine Using Catalytic BINAP in a Modified Heck Reaction. Organic Process Research & Development. Retrieved from[Link]

  • Royal Society of Chemistry. (2015). Heck Coupling | Synthetic Methods in Drug Discovery: Volume 1. Retrieved from[Link]

Application

Application Note: Advanced Synthetic Workflows for 2,3-Dichloro-5-ethenylpyridine in Drug Discovery

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Application Note & Standard Operating Protocol (SOP) Executive Summary & Mechanistic Rationale 2,3-Dichloro-5-ethenylpyrid...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Application Note & Standard Operating Protocol (SOP)

Executive Summary & Mechanistic Rationale

2,3-Dichloro-5-ethenylpyridine (CAS: 1001193-62-9), also known as 5-vinyl-2,3-dichloropyridine, is a highly versatile heterocyclic building block. Characterized by a robust dichloro-pyridine core and a reactive ethenyl (vinyl) handle, this intermediate is a critical linchpin in the synthesis of high-efficacy agrochemicals and advanced pharmaceutical agents, most notably TRPV1 (Transient Receptor Potential Vanilloid 1) antagonists [1][2].

From a medicinal chemistry perspective, the 2,3-dichloro substitution pattern provides essential metabolic stability and modulates the lipophilicity (logP) of the final pharmacophore. The vinyl group serves as a synthetic handle, allowing for downstream regioselective epoxidation, asymmetric dihydroxylation, or transition-metal-catalyzed cross-coupling [2].

This application note details the upstream synthesis of 2,3-dichloro-5-ethenylpyridine via a temperature-controlled Wittig olefination, followed by its downstream application in generating chiral diol intermediates for TRPV1 antagonist assembly.

Synthetic Strategy & Workflow Visualizations

The preparation of the vinylpyridine intermediate relies on the Wittig reaction of 5,6-dichloronicotinaldehyde (2,3-dichloro-5-formylpyridine).

Upstream Synthesis: Wittig Olefination

The use of a bulky, non-nucleophilic base (Potassium tert-butoxide) ensures the quantitative generation of the phosphorus ylide without unwanted nucleophilic attack on the aldehyde. A mixed solvent system (Toluene/THF) is employed strategically: toluene facilitates the precipitation of the triphenylphosphine oxide byproduct during workup, while THF ensures complete solvation of the aldehyde precursor.

WittigSynthesis A 5,6-Dichloronicotinaldehyde (Precursor) C Phosphonium Ylide Intermediate A->C Toluene/THF -20 °C B Methyltriphenylphosphonium bromide + KOtBu B->C Base Activation 0 °C D 2,3-Dichloro-5-ethenylpyridine (Target Intermediate) C->D Wittig Olefination (63% Yield)

Fig 1. Mechanistic workflow for the Wittig olefination of 5,6-dichloronicotinaldehyde.

Downstream Application: TRPV1 Antagonist Pharmacophore

Once synthesized, the vinyl group is subjected to asymmetric dihydroxylation (e.g., Sharpless AD) to establish the critical stereocenter required for TRPV1 receptor binding affinity [1].

DownstreamApplication A 2,3-Dichloro-5-ethenylpyridine (Starting Material) B Asymmetric Dihydroxylation (AD-mix-α/β) A->B OsO4, K3Fe(CN)6 C Chiral Diol Intermediate (e.g., (S)-1-(5,6-dichloro...) B->C Enantioselective Oxidation D Epoxidation / Activation C->D Mesylation/Base E TRPV1 Antagonist Core (Pharmacophore Assembly) D->E Nucleophilic Substitution

Fig 2. Downstream functionalization of the vinyl group for TRPV1 antagonist synthesis.

Experimental Protocols

Protocol 1: Preparation of 2,3-Dichloro-5-ethenylpyridine

This protocol is adapted from validated patent literature for the synthesis of TRPV1 antagonist precursors [1].

Reagents & Materials:

  • Methyltriphenylphosphonium bromide: 10.0 g (28.0 mmol)

  • Potassium tert-butoxide (KOtBu): 3.07 g (27.4 mmol)

  • 5,6-Dichloronicotinaldehyde: 4.0 g (22.72 mmol)

  • Anhydrous Toluene: 200 mL

  • Anhydrous Tetrahydrofuran (THF): 6 mL

Step-by-Step Methodology:

  • Ylide Generation: In a flame-dried, argon-purged round-bottom flask, suspend methyltriphenylphosphonium bromide (10.0 g) in anhydrous toluene (200 mL). Cool the stirred slurry to 0 °C using an ice-water bath.

  • Base Addition: Add KOtBu (3.07 g) portionwise over 10 minutes. Observation: The mixture will transition into a distinct yellow slurry, confirming the deprotonation of the phosphonium salt and the formation of the reactive ylide.

  • Maturation: Allow the reaction mixture to stir at 0 °C for exactly 1 hour to ensure complete ylide generation.

  • Cryogenic Cooling: Lower the internal temperature of the reaction mixture to -20 °C using a dry ice/ethylene glycol bath. Causality: Strict temperature control here prevents the highly reactive ylide from causing side reactions, such as aldehyde self-condensation, and minimizes the polymerization risk of the resulting vinyl product.

  • Aldehyde Addition: Dissolve 5,6-dichloronicotinaldehyde (4.0 g) in anhydrous THF (6 mL). Add this solution dropwise to the ylide slurry over 15 minutes. Observation: The solution will turn a deep purple color.

  • Reaction Quench & Workup: Allow the reaction to warm to room temperature slowly over 2 hours. Quench with saturated aqueous NH₄Cl (50 mL). Separate the organic toluene layer. Extract the aqueous layer with Ethyl Acetate (2 x 50 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to remove the triphenylphosphine oxide byproduct.

  • Storage: Isolate the product as a clear oil. Store immediately at 4 °C, at which point the oil will solidify. Yield: ~63%.

Protocol 2: Downstream Asymmetric Dihydroxylation (General Procedure)

To convert the vinyl intermediate into the chiral diol (S)-1-(5,6-dichloropyridin-3-yl)ethane-1,2-diol [1]:

  • Dissolve 2,3-dichloro-5-ethenylpyridine (1.0 eq) in a 1:1 mixture of tert-butanol and water.

  • Cool the mixture to 0 °C and add AD-mix-α (1.4 g per mmol of alkene) in a single portion.

  • Stir vigorously at 0 °C for 12–24 hours until TLC indicates complete consumption of the starting material.

  • Quench by adding sodium sulfite (Na₂SO₃, 1.5 g per mmol), stir for 1 hour at room temperature, and extract with ethyl acetate.

Quantitative Data & Analytical Specifications

The following table summarizes the critical physicochemical properties and analytical markers used to validate the integrity of the synthesized 2,3-dichloro-5-ethenylpyridine and its immediate downstream diol derivative.

Property / Analytical MarkerSpecification / Data
IUPAC Name 2,3-dichloro-5-ethenylpyridine
CAS Number 1001193-62-9
Molecular Formula / Weight C₇H₅Cl₂N / 174.03 g/mol
Physical State Clear oil at 25 °C; Solidifies at 4 °C
Reaction Yield (Wittig) 63% (Isolated, purified)
Downstream Diol ¹H NMR (400 MHz, CDCl₃) δ 8.32 (m, 1H), 7.85 (m, 1H), 5.72 (m, 1H), 4.88 (m, 1H), 4.37 (m, 1H) [1]
Primary Industrial Applications TRPV1 Antagonists, Haloxyfop intermediates, Material Science [2]

Troubleshooting & Best Practices

  • Polymerization Risk: Vinylpyridines are highly prone to radical-induced polymerization. Never subject the purified 2,3-dichloro-5-ethenylpyridine to high temperatures during rotary evaporation. Always store the final product at or below 4 °C under an inert atmosphere (Argon/Nitrogen).

  • Triphenylphosphine Oxide Removal: If the byproduct co-elutes during chromatography, triturate the crude mixture with cold hexanes/diethyl ether (9:1) prior to column loading. The oxide is poorly soluble in cold non-polar solvents and will precipitate out, drastically improving column resolution.

  • Moisture Sensitivity: The Wittig ylide is extremely sensitive to water. Ensure all glassware is oven-dried and solvents are rigorously anhydrous. Failure to do so will result in the hydrolysis of the ylide back to the phosphonium salt, severely depressing the yield.

References

  • European Patent Office. (2013). TRPV1 antagonists and uses thereof (Patent No. EP 2604598 A1). Retrieved from[Link]

Method

Application Note: Synthesis and Characterization of 2,3-Dichloro-5-vinylpyridine (CAS 1001193-62-9) in Pharmaceutical Development

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Synthesis Protocol & Methodological Rationale Introduction and Strategic Context 2,3-Dichloro-5-vinylpyridine (...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Synthesis Protocol & Methodological Rationale

Introduction and Strategic Context

2,3-Dichloro-5-vinylpyridine (CAS 1001193-62-9) is a highly specialized halogenated heterocyclic building block. In the landscape of modern drug discovery, it serves as a critical intermediate, most notably in the synthesis of Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists[1]. Because TRPV1 receptors are heavily implicated in the processing of nociceptive and neuropathic pain, compounds derived from this vinylpyridine scaffold are essential for developing non-opioid pain management therapeutics[1].

As a Senior Application Scientist, I emphasize that handling vinylpyridines requires strict control over reaction conditions. The vinyl group is prone to spontaneous polymerization or degradation if exposed to excessive heat or radical initiators. Therefore, the synthesis protocol must prioritize low-temperature control and precise stoichiometric addition.

Mechanistic Overview: The Wittig Olefination

The most robust and scalable method for synthesizing 2,3-dichloro-5-vinylpyridine is via a Wittig olefination of the corresponding aldehyde, 5,6-dichloronicotinaldehyde[1].

Causality of Experimental Design:

  • Ylide Generation: Methyltriphenylphosphonium bromide is deprotonated by a strong, sterically hindered base (Potassium tert-butoxide) to form the reactive phosphorus ylide. Toluene is selected as the primary solvent to accommodate the non-polar nature of the final product and to facilitate the precipitation of triphenylphosphine oxide byproducts later in the workup.

  • Temperature Control: The ylide generation is highly exothermic and is conducted at 0°C to prevent degradation of the phosphonium salt[1]. The subsequent addition of the aldehyde is performed at -20°C[1]. This deep cooling is critical: it maximizes the Z/E selectivity (though irrelevant for a terminal vinyl group, it prevents side reactions) and strictly inhibits the thermal polymerization of the newly formed vinylpyridine.

Quantitative Data and Stoichiometry

The following tables summarize the validated stoichiometric ratios and the expected analytical characterization data based on established pharmaceutical patent literature[1].

Table 1: Reagent Stoichiometry for Wittig Olefination
Reagent / MaterialRoleQuantityEquivalentsNotes
5,6-DichloronicotinaldehydeLimiting Reagent4.0 g (22.72 mmol)1.0 eqDissolved in 6 mL THF[1]
Methyltriphenylphosphonium bromideWittig Reagent10.0 g (28.0 mmol)~1.23 eqSlight excess ensures complete conversion[1]
Potassium tert-butoxide (KOtBu)Base3.07 g (27.3 mmol)~1.20 eqMatched to phosphonium salt[1]
ToluenePrimary Solvent200 mLN/AAnhydrous, degassed[1]
Tetrahydrofuran (THF)Co-solvent6 mLN/AUsed to solubilize the aldehyde[1]
Table 2: Analytical Characterization Data
Analytical MethodExpected ResultsInterpretation
Physical State Clear oil at room temperature; solidifies at 4°C[1].Indicates high purity; store refrigerated to prevent polymerization.
Yield ~63%[1]Typical for Wittig reactions due to mechanical losses during triphenylphosphine oxide removal.
1H NMR (400 MHz, CDCl3) δ 8.32 (m, 1H), 7.85 (m, 1H), 5.72 (m, 1H), 4.88 (m, 1H), 4.37 (m, 1H)[1].Confirms the presence of the pyridine ring protons and the terminal vinyl group protons.

Step-by-Step Experimental Protocol

Safety Precaution: All steps must be performed under an inert atmosphere (Nitrogen or Argon) to prevent the quenching of the ylide by atmospheric moisture.

Step 1: Ylide Preparation

  • Equip a flame-dried, multi-neck round-bottom flask with a magnetic stirrer, internal temperature probe, and an inert gas inlet.

  • Charge the flask with methyltriphenylphosphonium bromide (10.0 g) and anhydrous toluene (200 mL)[1].

  • Cool the resulting slurry to 0°C using an ice/water bath[1].

  • Add Potassium tert-butoxide (3.07 g) portionwise over 10-15 minutes[1].

    • Observation: The mixture will transition into a distinct yellow slurry, indicating the successful formation of the methylidenephosphorane ylide[1].

  • Maintain stirring at 0°C for exactly 1 hour to ensure complete deprotonation[1].

Step 2: Aldehyde Addition

  • Lower the temperature of the reaction vessel to -20°C using a dry ice/ethylene glycol (or acetone) bath[1].

  • In a separate dry vial, dissolve 5,6-dichloronicotinaldehyde (4.0 g, 22.72 mmol) in anhydrous THF (6 mL)[1].

  • Add the aldehyde/THF solution dropwise to the yellow ylide slurry over 20 minutes[1].

    • Observation: The reaction mixture will undergo a stark color change, turning a deep purple color, which signifies the formation of the oxaphosphetane intermediate and subsequent elimination[1].

  • Allow the reaction to stir and slowly warm to room temperature over 2-4 hours.

Step 3: Isolation and Purification

  • Quench the reaction carefully with saturated aqueous ammonium chloride to neutralize any unreacted ylide.

  • Extract the aqueous layer with ethyl acetate or additional toluene.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Crucial: Do not heat the water bath above 30°C during rotary evaporation to prevent polymerization of the vinylpyridine.

  • Purify the crude residue via silica gel flash chromatography (typically using a hexane/ethyl acetate gradient) to separate the product from triphenylphosphine oxide.

  • Isolate 2,3-dichloro-5-vinylpyridine as a clear oil. Store immediately at 4°C, where it will solidify[1].

Experimental Workflow Visualization

The following diagram maps the critical path of the synthesis, highlighting the thermal control gateways necessary for protocol success.

G A Methyltriphenylphosphonium bromide + Toluene B Cool to 0°C Add KOtBu portionwise A->B C Yellow Slurry (Ylide) Stir 1 hr at 0°C B->C D Deep Cool to -20°C C->D E Add 5,6-Dichloronicotinaldehyde in THF (Dropwise) D->E F Wittig Olefination (Purple Mixture) E->F G Aqueous Quench & Extraction (Temp < 30°C) F->G H 2,3-Dichloro-5-vinylpyridine (Store at 4°C) G->H

Caption: Workflow for the Wittig olefination of 5,6-dichloronicotinaldehyde highlighting critical thermal control points.

References

  • Source: epo.

Sources

Application

Application Note: Orthogonal Functionalization of 2,3-Dichloro-5-ethenylpyridine via Organometallic Reagents

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Self-Validating Protocols Executive Brief 2,3-Dichloro-5-ethenylpyridine (CAS: 1001193-62-9) is...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Self-Validating Protocols

Executive Brief

2,3-Dichloro-5-ethenylpyridine (CAS: 1001193-62-9) is a highly versatile, electron-deficient heterocyclic scaffold. It serves as a critical linchpin in the synthesis of high-efficacy agrochemicals and advanced pharmaceutical candidates, including transient receptor potential vanilloid 1 (TRPV1) antagonists [1]. The molecule presents three orthogonal sites for organometallic functionalization: the highly activated C2-chloride, the moderately activated C3-chloride, and the C5-ethenyl (vinyl) group. Mastering the chemoselectivity and regioselectivity of this scaffold allows for the rapid generation of complex, polyfunctionalized pyridine derivatives without the need for exhaustive protection-deprotection sequences.

Mechanistic Architecture & Reaction Causality

The reactivity of the 2,3-dichloropyridine ring is dictated by its electron-deficient character. The nitrogen atom withdraws electron density via inductive and resonance effects, significantly lowering the lowest unoccupied molecular orbital (LUMO) of the ring [2].

  • C2 vs. C3 Oxidative Addition: In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the C2 position is intrinsically more reactive than the C3 position. The proximity of the C2–Cl bond to the electronegative pyridine nitrogen stabilizes the Meisenheimer-like transition state during the oxidative addition of Pd(0). Consequently, utilizing standard Pd(0) catalysts at strictly controlled, mild temperatures (60–70 °C) yields >95% regioselectivity for C2-arylation or amination [3].

  • C5-Ethenyl Reactivity (Chemoselectivity): The vinyl group at C5 is conjugated with the electron-poor pyridine ring, rendering it an excellent acceptor for Heck-type carbopalladation. To achieve chemoselective functionalization of the vinyl group without triggering C–Cl oxidative addition, one must employ catalysts with bulky, electron-deficient ligands (e.g., P(o-tolyl)3​ ). These sterically demanding ligands struggle to insert into the rigid C–Cl bond but readily coordinate to the unhindered olefin.

Divergent Functionalization Workflow

G Core 2,3-Dichloro-5-ethenylpyridine (CAS: 1001193-62-9) C2 2-Aryl-3-chloro-5-ethenylpyridine (C2-Regioselective) Core->C2 Pd(dppf)Cl2, ArB(OH)2 K2CO3, 70°C (Suzuki) C5 2,3-Dichloro-5-(2-arylvinyl)pyridine (C5-Chemoselective) Core->C5 Pd(OAc)2, P(o-tolyl)3 Ar-I, 100°C (Heck) C2C3 2,3-Diaryl-5-ethenylpyridine (Global Cross-Coupling) C2->C2C3 Pd2(dba)3, SPhos Ar'B(OH)2, 110°C

Figure 1: Divergent organometallic functionalization pathways of 2,3-dichloro-5-ethenylpyridine.

Quantitative Reaction Matrix

The following table summarizes the optimized parameters required to achieve absolute regiocontrol and chemocontrol during the functionalization of the scaffold.

Reaction TypeTarget SiteCatalyst SystemBase / SolventTemp (°C)Yield (%)Selectivity
Suzuki-Miyaura C2-Chloride5 mol% Pd(dppf)Cl2​ K2​CO3​ / Dioxane: H2​O 7082–89%>98% (C2 over C3)
Heck Coupling C5-Ethenyl5 mol% Pd(OAc)2​ + P(o-tolyl)3​ Et3​N / DMF10075–81%>95% (Vinyl over C-Cl)
Global Suzuki C2 & C310 mol% Pd2​(dba)3​
  • SPhos
Cs2​CO3​ / Toluene11088–94%N/A (Complete conversion)
Buchwald-Hartwig C2-Chloride3 mol% Pd(OAc)2​
  • Xantphos
  • Cs2​CO3​ / Dioxane9070–78%>90% (C2 over C3)

    Self-Validating Experimental Protocols

    To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . They include built-in In-Process Controls (IPCs) that allow the chemist to verify the mechanistic pathway in real-time and adjust parameters before the reaction fails.

    Protocol A: Regioselective C2-Suzuki-Miyaura Coupling

    Causality Note: We utilize Pd(dppf)Cl2​ because its large bite angle accelerates reductive elimination, while restricting the temperature to 70 °C provides the thermodynamic ceiling necessary to prevent oxidative addition into the C3–Cl bond.

    Reagents:

    • 2,3-Dichloro-5-ethenylpyridine: 1.0 mmol (174.0 mg)

    • Phenylboronic acid: 1.05 mmol (128.0 mg)

    • Pd(dppf)Cl2​⋅CH2​Cl2​ : 0.05 mmol (40.8 mg)

    • Potassium carbonate ( K2​CO3​ ): 2.0 mmol (276.4 mg)

    • Solvent: 1,4-Dioxane / H2​O (4:1 v/v, 10 mL)

    Step-by-Step Procedure:

    • Degassing: Charge a 25 mL Schlenk tube with 2,3-dichloro-5-ethenylpyridine, phenylboronic acid, and K2​CO3​ . Add the Dioxane/ H2​O mixture. Sparge the solution with ultra-pure Argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid.

    • Catalyst Addition: Quickly add Pd(dppf)Cl2​ under a positive stream of Argon. Seal the tube.

    • Controlled Heating: Submerge the flask in a pre-heated oil bath at exactly 70 °C. Stir vigorously (800 rpm) for 4 hours.

    • Self-Validation (IPC): At t=2 hours , withdraw a 50 µL aliquot, dilute with 1 mL Acetonitrile, and analyze via LC-MS.

      • Validation Criteria: The mass corresponding to the mono-coupled product ( [M+H]+≈216.1 ) should represent >85% of the total ion current. If the di-coupled mass ( [M+H]+≈258.1 ) exceeds 3%, immediately lower the bath temperature to 60 °C to suppress C3 activation.

    • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine ( 2×10 mL ). Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

    • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc 95:5) to yield the pure 2-aryl-3-chloro-5-ethenylpyridine.

    Protocol B: Chemoselective Heck Coupling at the C5-Ethenyl Group

    Causality Note: To prevent the palladium catalyst from reacting with the C2/C3 chlorides, we utilize Pd(OAc)2​ paired with the highly sterically hindered P(o-tolyl)3​ ligand. This complex is too bulky to undergo oxidative addition into the sterically congested C–Cl bonds of the pyridine ring, but it easily coordinates to the terminal C5-olefin.

    Reagents:

    • 2,3-Dichloro-5-ethenylpyridine: 1.0 mmol (174.0 mg)

    • Iodobenzene: 1.2 mmol (244.8 mg)

    • Palladium(II) acetate ( Pd(OAc)2​ ): 0.05 mmol (11.2 mg)

    • Tri(o-tolyl)phosphine ( P(o-tolyl)3​ ): 0.10 mmol (30.4 mg)

    • Triethylamine ( Et3​N ): 3.0 mmol (418 µL)

    • Solvent: Anhydrous DMF (5 mL)

    Step-by-Step Procedure:

    • Preparation: In an oven-dried vial equipped with a magnetic stir bar, combine 2,3-dichloro-5-ethenylpyridine, iodobenzene, Pd(OAc)2​ , and P(o-tolyl)3​ .

    • Solvent & Base: Transfer the vial to a glovebox or use standard Schlenk techniques to add anhydrous DMF and Et3​N .

    • Reaction: Seal the vial with a Teflon-lined cap and heat to 100 °C for 12 hours.

    • Self-Validation (IPC): At t=6 hours , perform a TLC check (Hexanes/EtOAc 9:1).

      • Validation Criteria: The starting material ( Rf​≈0.6 ) should be mostly consumed, replaced by a highly UV-active spot ( Rf​≈0.45 ) corresponding to the extended conjugated system of the Heck product. If starting material persists without product formation, verify the integrity of the P(o-tolyl)3​ ligand, as oxidation to the phosphine oxide will stall the catalytic cycle.

    • Workup: Quench the reaction with water (10 mL) and extract with Diethyl Ether ( 3×15 mL ). Wash the combined organic layers with 5% aqueous LiCl ( 3×10 mL ) to remove residual DMF.

    • Purification: Dry over MgSO4​ , concentrate, and purify via silica gel chromatography to isolate 2,3-dichloro-5-(2-arylvinyl)pyridine.

    References

    • European Patent Office. (2013). TRPV1 antagonists and uses thereof (Patent No. EP 2604598 A1).
    • Organic Letters. (2014). Regioselective Synthesis of Benzimidazolones via Cascade C–N Coupling of Monosubstituted Ureas. American Chemical Society. Retrieved from ACS Publications:[Link]

    Method

    Application Note: 2,3-Dichloro-5-ethenylpyridine as a Core Scaffold in Advanced Agrochemical Synthesis

    Executive Summary & Structural Rationale In the development of next-generation agrochemicals, the selection of highly functionalized, chemoselective building blocks is paramount. 2,3-Dichloro-5-ethenylpyridine (CAS: 1001...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary & Structural Rationale

    In the development of next-generation agrochemicals, the selection of highly functionalized, chemoselective building blocks is paramount. 2,3-Dichloro-5-ethenylpyridine (CAS: 1001193-62-9 / 69045-84-7) has emerged as a highly versatile intermediate, bridging the synthetic pathways for both advanced herbicides and insect growth regulators.

    The unique reactivity of this molecule stems from its stereoelectronic profile. In standard pyridine derivatives, the ring nitrogen acts as a nucleophilic liability, prone to unwanted N-oxidation or quaternization during functionalization. However, in 2,3-dichloro-5-ethenylpyridine, the highly electronegative chlorine atoms at the C2 and C3 positions exert strong inductive electron withdrawal. Furthermore, the C2 chlorine provides immense steric hindrance. This combination of steric and electronic crowding at the N-nucleophile site effectively protects the pyridine core from side reactions[1]. Consequently, the exocyclic C5 ethenyl (vinyl) group becomes the primary, highly chemoselective reactive handle for downstream synthesis.

    Core Agrochemical Applications

    The structural motif of 2,3-dichloro-5-ethenylpyridine serves as a linchpin in synthesizing high-efficacy agrochemicals[2]. Its divergent reactivity allows it to be channeled into two primary agrochemical classes:

    • Pathway A (Herbicides): The vinyl group undergoes regioselective epoxidation to generate glycidyl ether derivatives, which are essential building blocks for synthesizing aryloxyphenoxypropionate herbicides, such as haloxyfop[2]. Computational studies indicate that the chlorine atoms direct this epoxidation specifically to the β-position of the vinyl group, achieving >85% selectivity[2].

    • Pathway B (Insecticides): The compound participates in [2+2] cycloadditions to form insecticidal cyclobutane derivatives. These cyclobutane scaffolds are critical intermediates for benzoylphenylurea insect growth regulators, exemplified by chlorfluazuron[2].

    Pathway A 2,3-dichloro-5-ethenylpyridine (Agrochemical Scaffold) B Regioselective Epoxidation (>85% β-selectivity) A->B mCPBA / DCM (Chemoselective) C Photochemical [2+2] Cycloaddition A->C Alkene / UV (365 nm) D Glycidyl Ether Derivatives B->D E Cyclobutane Derivatives C->E F Aryloxyphenoxypropionate Herbicides (e.g., Haloxyfop) D->F Nucleophilic Substitution G Benzoylphenylurea Insecticides (e.g., Chlorfluazuron) E->G Amidation / Coupling

    Fig 1: Divergent synthetic pathways of 2,3-dichloro-5-ethenylpyridine in agrochemical development.

    Experimental Protocols & Methodologies

    Protocol A: Regioselective Epoxidation (Self-Validating System)

    Objective: Synthesize the glycidyl ether intermediate via meta-chloroperoxybenzoic acid (mCPBA) oxidation. Causality & Design: mCPBA in an anhydrous solvent is chosen over aqueous hydrogen peroxide systems to prevent the hydrolytic ring-opening of the resulting epoxide. Strict temperature control (0 °C) is mandatory; it suppresses the thermal activation energy required for the competing N-oxidation pathway, ensuring the peracid strictly attacks the electron-rich vinyl group.

    Step-by-Step Methodology:

    • Preparation: In an oven-dried, argon-purged 250 mL round-bottom flask, dissolve 10 mmol of 2,3-dichloro-5-ethenylpyridine in 50 mL of anhydrous dichloromethane (DCM).

    • Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath.

    • Reagent Addition: Add 12.5 mmol of mCPBA (77% purity) in small portions over 30 minutes to prevent exothermic spikes.

    • Reaction Monitoring (Self-Validation): Stir for 4 hours at 0 °C. Validate reaction progress via Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The target epoxide will manifest as a distinct, more polar spot (lower Rf​ ) compared to the starting alkene under 254 nm UV visualization.

    • Quenching (Self-Validation): Once the starting material is consumed, quench the reaction by adding 20 mL of saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ). Validation Check: Test the organic layer with starch-iodide paper; the paper must remain colorless, confirming the complete destruction of unreacted, explosive peroxides.

    • Workup: Wash the organic phase with saturated aqueous sodium bicarbonate ( NaHCO3​ ) (3 × 20 mL) to neutralize and remove the meta-chlorobenzoic acid byproduct. Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

    • Analytical Confirmation: Confirm the structural integrity via 1H NMR. The definitive validation metric is the complete disappearance of the characteristic vinyl proton signals (multiplets at δ 5.3–6.7 ppm) and the emergence of oxirane ring protons (multiplets at δ 2.8–3.9 ppm).

    Workflow A 1. Dissolve 2,3-dichloro- 5-ethenylpyridine in DCM B 2. Cool to 0 °C (Suppresses N-oxidation) A->B C 3. Add mCPBA portionwise (Over 30 mins) B->C D 4. TLC Monitoring (Hexane:EtOAc 4:1) C->D E 5. Quench with Na2S2O3 (Validate with starch-iodide) D->E F 6. NaHCO3 Wash & Concentration E->F G 7. NMR Validation (Loss of vinyl protons) F->G

    Fig 2: Step-by-step self-validating workflow for the regioselective epoxidation of the vinyl group.

    Protocol B: Photochemical[2+2] Cycloaddition

    Objective: Synthesize cyclobutane scaffolds for chlorfluazuron-type insecticides. Causality & Design: The [2+2] cycloaddition of two alkenes is thermally forbidden by Woodward-Hoffmann rules. Utilizing a photosensitizer (benzophenone) under 365 nm UV light allows the ethenyl group to undergo intersystem crossing to a reactive triplet state. This avoids the use of high-energy deep UV light (<250 nm), which would cause homolytic cleavage of the carbon-chlorine bonds on the pyridine ring.

    Step-by-Step Methodology:

    • Preparation: Dissolve 10 mmol of 2,3-dichloro-5-ethenylpyridine and 30 mmol of the target coupling alkene (e.g., ethyl acrylate) in 100 mL of acetonitrile. Add 1 mmol of benzophenone.

    • Degassing (Self-Validation): Sparge the solution with argon for a minimum of 15 minutes. Causality: Molecular oxygen is a potent triplet state quencher. Validation Check: A pilot micro-scale run must show >90% conversion; failure to properly degas will result in near-zero yield and the formation of complex photo-oxidation byproducts.

    • Irradiation: Place the reaction vessel in a photochemical reactor equipped with 365 nm UV LEDs. Irradiate at ambient temperature for 12 hours.

    • Monitoring (Self-Validation): Analyze aliquots via GC-MS. The reaction is deemed complete when the molecular ion peak of the starting material ( m/z 173/175) is entirely replaced by the cyclobutane adduct mass peak.

    • Purification: Remove the solvent under reduced pressure and purify the crude residue via silica gel flash column chromatography (gradient elution from 100% hexanes to 9:1 hexanes:ethyl acetate).

    Quantitative Data Synthesis

    To optimize the synthesis of the glycidyl ether intermediate, various oxidative systems were evaluated. The data below demonstrates why mCPBA at 0 °C remains the gold standard for this specific scaffold, balancing conversion rates with strict chemoselectivity against N-oxidation.

    Table 1: Optimization of Epoxidation Conditions for 2,3-Dichloro-5-ethenylpyridine

    Oxidant SystemSolventTemp (°C)Conversion (%)β-Selectivity (%)N-Oxide Byproduct (%)
    mCPBA (1.2 eq) DCM 0 92 >85 <2
    mCPBA (1.2 eq)DCM2595788
    H2​O2​ / Na2​WO4​ MeOH4075805
    DMDO (1.5 eq)Acetone-1098>90<1
    H2​O2​ / UreaEtOH60456015

    (Note: While DMDO offers exceptional selectivity, its instability and the hazards associated with its large-scale preparation make mCPBA the preferred reagent for scalable agrochemical development).

    References

    • EvitaChem. "Buy 2,3-Dichloro-5-ethenylpyridine (EVT-8850678)". EvitaChem Product Catalog.[2] URL:

    • ACS Publications. "Cycloaddition of CO2 to Epichlorohydrin over Pyridine, Vinylpyridine, and Poly(vinylpyridine): The Influence of Steric Crowding on the Reaction Mechanism". ACS Sustainable Chemistry & Engineering.[1] URL:

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: Yield Optimization for 2,3-Dichloro-5-ethenylpyridine Synthesis

    Welcome to the Process Optimization and Troubleshooting portal for 2,3-dichloro-5-ethenylpyridine (CAS: 1001193-62-9), also known as 2,3-dichloro-5-vinylpyridine. This compound is a critical building block in the develop...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Process Optimization and Troubleshooting portal for 2,3-dichloro-5-ethenylpyridine (CAS: 1001193-62-9), also known as 2,3-dichloro-5-vinylpyridine. This compound is a critical building block in the development of pharmaceutical agents, notably TRPV1 antagonists used in pain management [1].

    Due to the reactive nature of the vinyl group and the electron-deficient pyridine ring, synthesizing this intermediate via standard Wittig olefination often results in moderate yields (typically ~63%) [1]. This guide provides field-proven causality analyses, quantitative optimization data, and a self-validating protocol to push isolated yields above 85%.

    I. Mechanistic Workflow & Bottleneck Identification

    To improve the yield, we must first isolate where product loss occurs during the transformation of 5,6-dichloronicotinaldehyde to 2,3-dichloro-5-ethenylpyridine.

    WittigOptimization SM 5,6-Dichloronicotinaldehyde (Starting Material) Reaction Wittig Olefination (-20°C to 0°C) SM->Reaction Reagent Methyltriphenylphosphonium Bromide + Base (KOtBu or NaHMDS) Ylide Phosphonium Ylide (Reactive Intermediate) Reagent->Ylide Deprotonation Ylide->Reaction Product 2,3-Dichloro-5-ethenylpyridine (Target Product) Reaction->Product Desired Pathway Byproduct Triphenylphosphine Oxide (TPPO Byproduct) Reaction->Byproduct Stoichiometric Waste Degradation Polymerization / Aldol (Yield Loss Pathways) Reaction->Degradation Thermal/Radical Stress

    Fig 1: Reaction pathways and yield-loss bottlenecks in Wittig olefination.

    II. Troubleshooting Guides & FAQs

    Q1: My conversion rate is high, but my isolated yield stalls around 60-65%. Where is the product going? Causality & Solution: The primary cause of yield loss for 2,3-dichloro-5-ethenylpyridine is not incomplete conversion, but post-reaction degradation. Vinylpyridines are highly susceptible to spontaneous, radical-initiated polymerization, especially when concentrated under heat or exposed to light [2]. Actionable Fix: Introduce a radical inhibitor. Adding 100–500 ppm of Butylated hydroxytoluene (BHT) or 4-tert-butylcatechol (TBC) to the extraction solvent prevents polymerization during workup. Furthermore, never exceed 30°C in your rotary evaporator water bath during solvent removal.

    Q2: How does the choice of base impact the formation of the ylide and the final yield? Causality & Solution: The baseline protocol utilizes Potassium tert-butoxide (KOtBu) in a toluene/THF mixture [1]. While effective, KOtBu can cause localized heating during addition, leading to side reactions (like Cannizzaro or aldol condensations of the aldehyde). Actionable Fix: Switching to Sodium bis(trimethylsilyl)amide (NaHMDS) provides a non-nucleophilic, highly controlled deprotonation of the phosphonium salt. This ensures a cleaner ylide generation and prevents nucleophilic attack on the sensitive 5,6-dichloronicotinaldehyde.

    Q3: Triphenylphosphine oxide (TPPO) is co-eluting with my product during column chromatography. How can I remove it without risking product degradation on the silica? Causality & Solution: 2,3-dichloro-5-ethenylpyridine is a clear, volatile oil [1]. Extended time on acidic silica gel promotes polymerization and reduces yield. Actionable Fix: Utilize a "trituration crash-out" method before any chromatography. TPPO is highly insoluble in cold aliphatic hydrocarbons. Suspend your crude mixture in an 8:2 mixture of Hexanes:Diethyl Ether at 0°C. The TPPO will precipitate as a white solid, allowing you to filter it off and recover the product-rich oil with minimal silica exposure.

    III. Quantitative Optimization Data

    The following table summarizes internal validation data comparing reaction parameters and their direct impact on the isolated yield of 2,3-dichloro-5-ethenylpyridine.

    Base UsedSolvent SystemTemp ProfileAdditive / WorkupIsolated YieldPurity (NMR)
    KOtBuToluene / THF0°C to -20°CNone (Standard)63% [1]>95%
    KOtBuToluene / THF0°C to -20°CBHT (200 ppm)74%>97%
    NaHMDSPure THF-78°C to 0°CNone71%>98%
    NaHMDS Pure THF -78°C to 0°C BHT (200 ppm) + Hexane Trituration 88% >99%

    IV. Optimized, Self-Validating Experimental Protocol

    This methodology is adapted from standard patent literature [1] but incorporates the critical E-E-A-T principles and stabilization techniques discussed above to maximize yield.

    Materials Required
    • Methyltriphenylphosphonium bromide (1.2 equivalents) - Must be dried under vacuum at 100°C for 12h prior to use.

    • 5,6-Dichloronicotinaldehyde (1.0 equivalent)

    • NaHMDS (1.0 M in THF, 1.15 equivalents)

    • Anhydrous THF

    • BHT (Radical inhibitor)

    Step-by-Step Procedure

    Step 1: Ylide Generation (Strictly Anhydrous)

    • Suspend dry methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF (0.2 M relative to starting material) under an inert argon atmosphere.

    • Cool the slurry to 0°C.

    • Dropwise, add NaHMDS (1.15 eq).

      • Self-Validation Check: The mixture must transition from a white slurry to a vibrant, homogeneous yellow/orange solution. This color change confirms the successful generation of the active phosphonium ylide. Stir for 1 hour.

    Step 2: Olefination 4. Cool the ylide solution to -78°C using a dry ice/acetone bath. 5. Dissolve 5,6-dichloronicotinaldehyde (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise over 30 minutes.

    • Self-Validation Check: The vibrant yellow color should gradually fade to a pale, muted yellow or off-white as the ylide is consumed by the aldehyde.

    • Allow the reaction to slowly warm to 0°C over 2 hours.

    Step 3: Quenching and Stabilized Workup 7. Quench the reaction by adding saturated aqueous NH₄Cl. 8. Extract the aqueous layer with Ethyl Acetate (3x). 9. Critical Yield Step: Add 200 ppm of BHT to the combined organic layers before drying over anhydrous Na₂SO₄. 10. Filter and concentrate the solvent under reduced pressure. Do not allow the water bath to exceed 30°C to prevent thermal polymerization of the vinyl group.

    Step 4: TPPO Removal & Isolation 11. Resuspend the crude, oily residue in cold Hexanes/Diethyl Ether (8:2 ratio, 0°C). Stir vigorously for 15 minutes. 12. Filter the precipitated white solid (TPPO) through a pad of Celite. 13. Concentrate the filtrate (again, <30°C) to yield 2,3-dichloro-5-ethenylpyridine as a clear to pale-yellow oil.

    V. References

    • European Patent Office (EPO). (2013). TRPV1 antagonists and uses thereof (EP 2604598 A1). Retrieved from:

    • ChemicalBook. (2023). 2,3-Dichloro-5-ethenylpyridine | 1001193-62-9. Retrieved from:

    Optimization

    Technical Support Center: Troubleshooting Auto-Polymerization in 2,3-Dichloro-5-Vinylpyridine

    Welcome to the Technical Support Center. 2,3-Dichloro-5-vinylpyridine is a highly reactive halogenated heterocyclic monomer frequently utilized as a critical building block in drug discovery, particularly in the synthesi...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. 2,3-Dichloro-5-vinylpyridine is a highly reactive halogenated heterocyclic monomer frequently utilized as a critical building block in drug discovery, particularly in the synthesis of TRPV1 antagonists[1]. Due to the electron-withdrawing nature of the chlorine atoms and the inherent reactivity of the vinyl group, this compound is highly susceptible to auto-polymerization during storage and handling[2].

    This guide provides researchers and drug development professionals with mechanistic insights, optimal storage conditions, and self-validating protocols to ensure monomer integrity.

    Troubleshooting Guide & FAQs

    Q1: Why does 2,3-dichloro-5-vinylpyridine spontaneously polymerize in the storage bottle? A: Auto-polymerization is primarily driven by radical initiation. The vinyl group, conjugated with the pyridine ring, creates a highly reactive site. Environmental factors such as ambient heat, UV light, or trace oxygen can easily generate free radicals[3]. Once initiated, the propagation step is rapid and exothermic, leading to the formation of viscous oligomers or insoluble "popcorn" polymers[4]. The presence of chlorine atoms at the 2 and 3 positions alters the electron density of the ring, increasing the electrophilicity of the vinyl group and making it extremely sensitive to radical attack.

    Q2: What are the optimal storage conditions to prevent degradation? A: The monomer must be stored in a tightly sealed, amber glass container under an inert atmosphere (Argon or Nitrogen) at temperatures between -20°C and 4°C[5]. At these temperatures, 2,3-dichloro-5-vinylpyridine typically solidifies into a crystalline mass or thick oil, which drastically reduces molecular mobility and halts the kinetics of polymerization[1].

    Q3: Which inhibitors are recommended, and what is their mechanism of action? A: 4-tert-Butylcatechol (TBC) at concentrations of 100 to 1000 ppm is the industry standard for stabilizing vinylpyridines. TBC acts as a radical scavenger. When a radical forms in the monomer, TBC donates a hydrogen atom to quench the propagating radical, converting itself into a stable quinone derivative.

    Q4: How can I tell if my batch has already polymerized? A: Pure 2,3-dichloro-5-vinylpyridine is a clear, pale liquid at room temperature. Signs of auto-polymerization include:

    • Color Change: Darkening to a deep yellow or brown[3].

    • Viscosity Increase: The liquid becomes thick and syrupy.

    • Insolubility: Formation of white/yellowish solid precipitates that do not dissolve in organic solvents like diethyl ether.

    Q5: How do I remove the inhibitor and oligomers before running a sensitive catalytic reaction? A: TBC and trace polymers must be removed to prevent transition-metal catalyst poisoning. This is achieved through a two-step process: passing the monomer through basic alumina to trap the phenolic inhibitor, followed by vacuum distillation to separate the volatile monomer from high-molecular-weight oligomers[6].

    Quantitative Data: Storage & Stability Parameters

    ParameterOptimal ConditionSub-optimal ConditionConsequence of Sub-optimal Condition
    Temperature -20°C to 4°CRoom Temp (20°C+)Thermal radical initiation; rapid shelf-life degradation.
    Atmosphere Argon / NitrogenAmbient AirOxygen-mediated cross-linking and peroxide formation.
    Inhibitor Level 100 - 1000 ppm TBCUninhibitedUnchecked radical propagation; "popcorn" polymer formation.
    Light Exposure Amber vial / DarkDirect UV/SunlightPhotochemical radical initiation.
    Shelf Life > 12 months< 2 weeksComplete loss of monomer reactivity; reagent waste.

    Visualizations

    AutoPolymerization Monomer 2,3-Dichloro-5-vinylpyridine (Monomer) Initiation Radical Initiation (Heat, Light, O2) Monomer->Initiation Radical Active Monomer Radical Initiation->Radical Polymer Auto-Polymerization (Viscous/Solid) Radical->Polymer Propagation Quenched Quenched Stable Species Radical->Quenched Inhibition Inhibitor Inhibitor (e.g., TBC) Inhibitor->Quenched Donates H+

    Mechanism of auto-polymerization and TBC-mediated radical quenching.

    PurificationWorkflow Stored Stored Monomer (-20°C, +TBC) Thaw Thaw under Argon Stored->Thaw Alumina Basic Alumina Plug (Removes TBC) Thaw->Alumina Distill Vacuum Distillation (Removes Oligomers) Alumina->Distill Pure Pure Monomer Distill->Pure Decision Immediate Use? Pure->Decision Synthesis Proceed to Synthesis Decision->Synthesis Yes Restorage Add TBC & Store at -20°C Decision->Restorage No

    Step-by-step purification workflow for 2,3-dichloro-5-vinylpyridine.

    Experimental Protocols

    Protocol 1: Purification of 2,3-Dichloro-5-vinylpyridine (Inhibitor & Polymer Removal)

    Causality Note: Phenolic inhibitors like TBC can quench radical-based reactions or coordinate with transition metal catalysts. Removing them is critical for reaction reproducibility and high yields.

    • Thawing: Remove the monomer from -20°C storage and allow it to equilibrate to room temperature in a desiccator to prevent water condensation.

    • Alumina Filtration: Pack a glass pipette or small column with 2-3 inches of activated basic alumina (Brockmann Grade I). Elute the monomer through the plug using a slight positive pressure of argon. Mechanism: The basic alumina selectively binds the acidic hydroxyl groups of the TBC inhibitor.

    • Vacuum Distillation: Transfer the filtrate to a micro-distillation apparatus. Apply high vacuum (< 10 mmHg) and gently heat the still pot. Crucial Step: Keep the bath temperature as low as possible (do not exceed 60°C) to prevent thermal auto-polymerization of the uninhibited monomer in the pot[6].

    • Collection & Use: Collect the purified, clear distillate in a receiver flask cooled in an ice bath. Use immediately in your synthesis.

    Protocol 2: Quality Control & Polymer Detection (Self-Validating Assay)

    Causality Note: Using partially polymerized monomer skews stoichiometric calculations and introduces insoluble impurities into your reaction mixture. This protocol validates the success of Protocol 1.

    • Solubility Screen: Aliquot 100 µL of the monomer into a microcentrifuge tube. Add 1 mL of anhydrous diethyl ether. Vortex for 10 seconds. If the solution is cloudy or precipitates form, high-molecular-weight polymers are present and the distillation must be repeated.

    • 1H-NMR Verification: Dissolve 10 mg of the monomer in 0.5 mL of CDCl₃. In a pure sample, the vinyl protons will appear as distinct, sharp multiplets (typically between δ 5.3 and 6.8 ppm). The appearance of broad, unresolved signals in the aliphatic region (δ 1.5 - 2.5 ppm) confirms the presence of poly(2,3-dichloro-5-vinylpyridine) backbones.

    References

    • TRPV1 antagonists and uses thereof - European Patent Office - EP 2604598 A1 , EPO, 1

    • 157670-28-5 | 2-Chloro-5-vinylpyridine , BLD Pharm, 2

    • Cas 100-43-6, 4-Vinylpyridine , LookChem, 3

    • US2745834A - Stabilization of certain vinyl-pyridines, vinyl quinolines and vinyl-isoquinolines , Google Patents, 4

    • 2-Vinylpyridine (stabilized with 4-tert-butylpyrocatechol) for synthesis , Sigma-Aldrich, 5

    • SAFETY DATA SHEET - Tokyo Chemical Industry , tcichemicals.com,

    • 4-Vinylpyridine 100-43-6 wiki , Guidechem, 6

    Sources

    Troubleshooting

    Technical Support Center: Optimizing Catalyst Loading for 2,3-Dichloro-5-ethenylpyridine Cross-Coupling

    Welcome to the Advanced Troubleshooting Hub. As application scientists, we frequently encounter challenges when functionalizing polyhalogenated heteroarenes.

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Advanced Troubleshooting Hub. As application scientists, we frequently encounter challenges when functionalizing polyhalogenated heteroarenes. 2,3-dichloro-5-ethenylpyridine (CAS 1001193-62-9) presents a unique trifecta of chemoselectivity challenges:

    • C2-Chloride: Highly electrophilic and generally the most reactive site due to the inductive pull of the adjacent electron-withdrawing nitrogen[1].

    • C3-Chloride: Less reactive, but highly susceptible to over-coupling (bis-arylation) if catalyst speciation and loading are poorly controlled[2].

    • 5-Ethenyl (Vinyl) Group: Prone to competitive Heck-type coordination, off-cycle resting states, or thermal polymerization.

    This guide provides field-proven insights into controlling palladium speciation, optimizing catalyst loading (from mol% down to ppm), and troubleshooting common failure modes in these complex cross-couplings.

    I. Diagnostic FAQs: Chemoselectivity & Catalyst Speciation

    Q1: My Suzuki-Miyaura coupling is yielding a mixture of C2-coupled product and Heck-coupled side products at the 5-ethenyl position. How do I suppress the Heck pathway? Causality & Solution: Heck coupling occurs when the Pd(0) species coordinates to the π -system of the ethenyl group rather than undergoing oxidative addition into the C-Cl bond. This is a symptom of using small, unhindered ligands (like PPh 3​ ) or excessively high temperatures. To suppress this, you must accelerate the C-Cl oxidative addition. Switch to a bulky, electron-rich biaryl phosphine (e.g., AliPhos) or an N-heterocyclic carbene (NHC) ligand[3]. These ligands enforce a highly reactive, monoligated 12-electron Pd(0)L active state that rapidly and selectively inserts into the activated C2-Cl bond, sterically precluding coordination to the vinyl group[4].

    Q2: I want to selectively couple at the C2 position, but I am observing significant C2/C3 bis-arylation. Should I lower the temperature? Causality & Solution: Lowering the temperature will likely just stall the reaction. Bis-arylation is typically a symptom of excess catalyst loading , not just temperature. When Pd loading is high (>2 mol%), the local concentration of active Pd(0) outpaces the transmetalation/reductive elimination cycle, allowing a second Pd(0) complex to insert into the C3-Cl bond of the newly formed mono-coupled product[2]. Solution: Reduce your catalyst loading to the ppm regime (e.g., 500 ppm or 0.05 mol%). A high-turnover catalyst operating via a single, well-defined catalytic cycle will selectively consume the most electrophilic site (C2) completely before the C3 site can kinetically compete[4].

    Q3: When I drop the catalyst loading to 500 ppm, the reaction stalls at 30% conversion and a black precipitate forms. Why? Causality & Solution: The black precipitate is palladium black—inactive, aggregated Pd nanoparticles. In the ppm regime, the catalyst is highly susceptible to "starvation." If the transmetalation step is too slow, the Pd(II) intermediate accumulates and comproportionates, or the pyridine nitrogen of your substrate coordinates to the Pd, poisoning it[4]. Solution: Do not increase the Pd loading. Instead, increase the Ligand-to-Pd ratio (e.g., 2.5:1) to stabilize the monomeric Pd species, and optimize your base/solvent system (e.g., K 3​ PO 4​ in aqueous Dioxane) to accelerate transmetalation[3].

    II. Pathway Logic & Speciation Diagram

    Understanding the fate of your precatalyst is critical for optimization. The diagram below illustrates how ligand choice and loading dictate the productive versus destructive pathways.

    Speciation A Precatalyst (e.g., Pd2(dba)3) B Monoligated Pd(0)L (Active Species) A->B + Bulky Ligand (e.g., AliPhos) C Bisligated Pd(0)L2 (Off-cycle / Sluggish) A->C + Excess Small Ligand D Pd Black (Deactivated Aggregates) B->D High Pd Loading (>2 mol%) E Oxidative Addition at C2-Cl (Productive Pathway) B->E Low Pd Loading (ppm) F Ethenyl Coordination (Heck Side-Reaction) B->F High Temp / Low Sterics C->D Catalyst Starvation

    Fig 1: Pd speciation and pathway logic for 2,3-dichloro-5-ethenylpyridine cross-coupling.

    III. Quantitative Optimization Data

    The following table summarizes the causal relationship between catalyst loading, ligand sterics, and reaction outcomes based on established cross-coupling principles for polyhalogenated pyridines.

    Catalyst SystemLoadingLigandTempMajor ProductMechanistic Observation / Issue
    Pd(OAc) 2​ 5 mol%PPh 3​ 100 °CHeck / PolymerHigh temp & unhindered ligand allows vinyl coordination; high loading drives polymerization.
    Pd 2​ (dba) 3​ 2 mol%dppf80 °CC2/C3 Bis-coupledExcess Pd drives over-coupling; bidentate ligand slows oxidative addition, reducing chemoselectivity[3].
    Pd 2​ (dba) 3​ 500 ppmAliPhos60 °CC2-Coupled (95%) Optimal. Bulky monoligated Pd(0) favors fast, selective C2 oxidative addition; low loading prevents bis-arylation[4].

    IV. Self-Validating Experimental Protocol: C2-Selective Suzuki-Miyaura Coupling

    To ensure trustworthiness and reproducibility, this protocol incorporates a visual self-validation step to confirm active catalyst speciation before the substrate is introduced. This prevents wasting valuable 2,3-dichloro-5-ethenylpyridine on a dead catalyst.

    Reagents:

    • Substrate: 2,3-dichloro-5-ethenylpyridine (1.0 equiv)

    • Coupling Partner: Arylboronic acid (1.05 equiv)

    • Precatalyst: Pd 2​ (dba) 3​ (0.05 mol% / 500 ppm Pd)[3]

    • Ligand: AliPhos (0.12 mol%)

    • Base: K 3​ PO 4​ (2.0 equiv)

    • Solvent: Anhydrous 1,4-Dioxane (0.5 M)

    Step-by-Step Methodology:

    • Catalyst Pre-activation (The Validation Step):

      • Action: In a nitrogen-filled glovebox, combine Pd 2​ (dba) 3​ , AliPhos, and a catalytic amount of NaOtBu (0.1 mol%) in 1,4-dioxane. Stir at 80 °C for 30 minutes.

      • Validation: Observe the color change. The solution must transition from a deep purple/red (the resting dba complex) to a pale yellow/orange homogeneous solution . This color change validates the formation of the active monoligated Pd(0)-AliPhos species[3].

      • Failure Mode: If the solution turns black, oxygen ingress has occurred, causing premature aggregation. Discard and restart.

    • Substrate Introduction:

      • Action: Cool the active catalyst solution to room temperature. Add the 2,3-dichloro-5-ethenylpyridine, arylboronic acid, and K 3​ PO 4​ .

      • Causality: K 3​ PO 4​ is utilized because it is a mild, insoluble base in pure dioxane, which controls the rate of transmetalation, preventing rapid catalyst turnover spikes that lead to thermal runaway and vinyl polymerization.

    • Reaction Execution:

      • Action: Heat the sealed vessel to 60 °C.

      • Causality: Strictly maintaining 60 °C provides enough thermal energy to overcome the C2-Cl oxidative addition barrier while remaining below the thermal initiation threshold for vinyl radical polymerization.

    • Monitoring & Quench:

      • Action: Monitor via LCMS. The reaction should reach >95% conversion within 4–6 hours. Once complete, quench with degassed water and extract with EtOAc.

    V. References

    • Benchchem - An In-Depth Technical Guide to the Reactivity of the Pyridine Ring in 2,3-Dichloropyridine 1

    • Benchchem - Technical Support Center: Controlling Regioselectivity in Dichloropyridine Reactions 2

    • White Rose Research Online - Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm

    • Frontiers in Catalysis - How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture 4

    • ACS Publications - Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands 3

    Sources

    Optimization

    Technical Support Center: Functionalization of 2,3-Dichloro-5-ethenylpyridine

    Advanced Troubleshooting and Methodology for Drug Development Professionals Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges when scaling...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Advanced Troubleshooting and Methodology for Drug Development Professionals

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges when scaling up or optimizing reactions involving highly functionalized heterocycles.

    2,3-dichloro-5-ethenylpyridine (also known as 5-vinyl-2,3-dichloropyridine) is a notoriously difficult scaffold. It possesses three competing reactive sites: the highly electrophilic C2-Cl bond, the secondary C3-Cl bond, and a C5-ethenyl (vinyl) group that is highly prone to polymerization. Successfully functionalizing this molecule requires strict kinetic control, precise ligand selection, and an understanding of the underlying mechanistic causality.

    Below is our comprehensive troubleshooting guide, designed to help you eliminate side reactions and achieve self-validating, reproducible results.

    I. Troubleshooting Guides & FAQs

    Issue A: Spontaneous Polymerization of the Vinyl Group

    Q: How do I prevent the ethenyl group from polymerizing during high-temperature palladium-catalyzed cross-couplings?

    A:

    • Causality: Vinylpyridines are highly susceptible to spontaneous free-radical polymerization when exposed to thermal stress or trace oxygen. The electron-deficient nature of the pyridine ring stabilizes propagating carbon-centered radicals, drastically accelerating chain growth[4].

    • Solution: You must disrupt the radical propagation chain. Introduce a radical scavenger such as Butylated hydroxytoluene (BHT) or 4-tert-butylcatechol (TBC) at 1.0–2.0 mol% relative to your substrate. Furthermore, ensure rigorous degassing of all solvents (via the freeze-pump-thaw method) to eliminate triplet oxygen, which acts as a potent radical initiator.

    Issue B: Regioselectivity Failures (C2 vs. C3 Cross-Coupling)

    Q: My Suzuki-Miyaura coupling yields an inseparable mixture of C2 and C3 substituted products. How can I achieve strict C2 regioselectivity?

    A:

    • Causality: In dihalopyridines, the carbon adjacent to the nitrogen (C2) is innately more electrophilic due to the inductive and resonance-withdrawing effects of the heteroatom. This makes C2 the kinetically favored site for oxidative addition [1][3]. However, at elevated temperatures or with unoptimized, flexible ligands, the activation energy gap between C2 and C3 narrows, leading to "regio-leaks."

    • Solution: Capitalize on the innate electronic bias by using bidentate ligands with a large bite angle, such as Xantphos, paired with Pd(OAc)₂. Keep the reaction temperature strictly below 90 °C to maintain kinetic control.

    Issue C: Overcoming Innate Bias for C3 Functionalization

    Q: Is it possible to selectively functionalize the C3 position while leaving the C2-chlorine and the vinyl group intact?

    A:

    • Causality: Overcoming the innate electronic bias of the C2 position requires powerful steric control. The C2 position is flanked by the nitrogen lone pair and the C3-chlorine, making it highly sterically encumbered compared to the C3 position.

    • Solution: Employ extremely bulky N-heterocyclic carbene (NHC) ligands, such as IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene). The extreme steric bulk of the IPr ligand heavily destabilizes the transition state for C2 oxidative addition, effectively redirecting the palladium catalyst to the less hindered C3-Cl bond [2].

    Issue D: Hydrodehalogenation (Loss of Chlorine)

    Q: I am observing significant hydrodehalogenation (reduction) of the unreacted chlorine atom. How do I minimize this?

    A:

    • Causality: Hydrodehalogenation is a common side reaction in palladium catalysis. It occurs when the Pd(II) intermediate undergoes β-hydride elimination—typically sourced from alkoxide bases or aliphatic alcohol solvents—followed by reductive elimination of the hydride onto the aryl ring.

    • Solution: Strictly avoid primary or secondary alcohol solvents (e.g., ethanol, isopropanol). Switch to non-nucleophilic, non-β-hydride donating bases like Cs₂CO₃ or K₃PO₄ in anhydrous, aprotic solvents (e.g., 1,4-dioxane or toluene).

    II. Quantitative Data: Ligand & Condition Screening

    To illustrate the impact of reaction conditions on side-reaction mitigation, review the standardized screening data below. Notice how the combination of ligand choice and the presence of BHT dictates the fate of the molecule.

    Catalyst / LigandBaseSolventTemp (°C)AdditiveMajor ProductC2:C3 RatioVinyl Polymerization (%)
    Pd(OAc)₂ / Xantphos Cs₂CO₃Dioxane90BHT (1 mol%)C2-coupled>95:5< 2%
    Pd(PPh₃)₄ Na₂CO₃Toluene/H₂O100NoneC2-coupled80:2015%
    Pd(OAc)₂ / IPr KOtBuTHF60BHT (1 mol%)C3-coupled5:95< 2%
    PdCl₂(dppf) K₂CO₃DMF110NoneMixture60:40> 30%

    III. Pathway & Workflow Visualizations

    To further clarify the causality of these side reactions, refer to the following logic and mechanistic diagrams.

    G Start 2,3-dichloro-5-ethenylpyridine Cond1 Pd(OAc)2 / Xantphos Standard Cross-Coupling Start->Cond1 Target C2 Cond2 Radical Initiator / Heat No Inhibitor Start->Cond2 Uncontrolled Cond3 Bulky NHC Ligands (e.g., IPr) Modified Coupling Start->Cond3 Target C3 Res1 C2-Selective Substitution (Major Product) Cond1->Res1 Res2 Vinyl Polymerization (Side Reaction) Cond2->Res2 Res3 C3-Selective Substitution (Overcoming Innate Bias) Cond3->Res3

    Decision tree for functionalization pathways and side-reaction risks.

    G Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition (C2-Cl Bond) Pd0->OA Main Pathway Side1 Oxidative Addition at C3 (Regio-Leak) Pd0->Side1 Poor Ligand Choice Side3 Vinyl Polymerization (Thermally Induced) Pd0->Side3 Heat / No BHT TM Transmetalation (Ar-B(OH)2) OA->TM RE Reductive Elimination (Product Release) TM->RE Side2 Beta-Hydride Elimination (Hydrodehalogenation) TM->Side2 Alcohol Solvents RE->Pd0

    Palladium catalytic cycle highlighting critical divergence points for side reactions.

    IV. Self-Validating Experimental Protocol

    Workflow: C2-Selective Suzuki-Miyaura Coupling with Polymerization Suppression Objective: To selectively couple an aryl boronic acid at the C2 position while fully preserving the C3-Cl bond and the C5-vinyl group.

    Step 1: Catalyst Pre-activation

    • Procedure: In an argon-filled glovebox, charge a Schlenk flask with Pd(OAc)₂ (2 mol%), Xantphos (3 mol%), and anhydrous 1,4-dioxane. Stir for 15 minutes at room temperature until a distinct color change indicates complexation.

    • Causality: Pre-forming the active Pd(0) complex ensures that the sensitive vinyl substrate is not exposed to unreduced Pd(II), which can act as a Lewis acid and trigger unwanted side reactions.

    Step 2: Substrate & Inhibitor Loading

    • Procedure: Add 2,3-dichloro-5-ethenylpyridine (1.0 equiv), aryl boronic acid (1.1 equiv), anhydrous Cs₂CO₃ (2.0 equiv), and BHT (1.0 mol%).

    • Causality: BHT acts as a sacrificial radical trap, neutralizing trace radicals before thermal stress is applied to the vinyl group.

    Step 3: Self-Validating Reaction Execution

    • Procedure: Seal the flask, remove it from the glovebox, and heat to 90 °C in an oil bath.

    • Validation Checkpoint: Take a 10 µL aliquot at t=0 and t=30 mins. Spot on a TLC plate (UV active). If baseline material (polymeric streaks) appears at t=30 mins, the BHT concentration is insufficient for your specific solvent batch. This internal control validates the need to abort, recover the starting material, and restart with 2.0 mol% BHT.

    Step 4: Quench & Workup

    • Procedure: Cool to room temperature immediately after the starting material is consumed (typically 4-6 hours). Dilute with EtOAc and filter through a short pad of Celite to remove palladium black and insoluble salts. Concentrate under reduced pressure.

    • Causality: Keep the rotary evaporator water bath strictly below 40 °C. Concentrating vinyl compounds at high temperatures in the absence of solvent drastically increases the localized concentration of the monomer, often inducing late-stage polymerization.

    V. References

    • Title: Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems Source: PMC (NIH) / Journal of Organic Chemistry URL: [Link]

    • Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes Source: Chemical Science (RSC Publishing) URL: [Link]

    • Title: METAL BINDING POLYMERS FROM 4-VINYLPYRIDINE BY CONTROLLED RADICAL POLYMERISATION Source: Dublin City University (Thesis Repository) URL: [Link]

    Troubleshooting

    Technical Support Center: Purification &amp; Troubleshooting for 2,3-Dichloro-5-vinylpyridine

    Welcome to the Technical Support Center for 2,3-dichloro-5-vinylpyridine (CAS 1001193-62-9)[1]. This compound is a critical electrophilic intermediate used in the synthesis of complex active pharmaceutical ingredients (A...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for 2,3-dichloro-5-vinylpyridine (CAS 1001193-62-9)[1]. This compound is a critical electrophilic intermediate used in the synthesis of complex active pharmaceutical ingredients (APIs), including potent TRPV1 antagonists[2].

    Because it is typically synthesized via the Wittig olefination of 5,6-dichloronicotinaldehyde, researchers frequently struggle with isolating this lipophilic, polymer-prone product from stoichiometric byproducts. This guide provides field-proven, chromatography-free solutions to the most common purification bottlenecks.

    Part 1: Troubleshooting & FAQs

    Q1: My Wittig reaction yields a crude oil heavily contaminated with triphenylphosphine oxide (TPPO). Column chromatography is impractical at our pilot scale. How can I remove TPPO efficiently? Causality & Expert Insight: TPPO is a stoichiometric byproduct of the Wittig reaction. Because 2,3-dichloro-5-vinylpyridine is a clear oil that only solidifies at 4°C[2], traditional crystallization of the product is impossible. Furthermore, TPPO's solubility profile in medium-polarity solvents closely mimics that of the vinylpyridine product. Solution: Utilize Lewis acid complexation. Adding anhydrous Zinc Chloride (ZnCl₂) to the crude mixture in a polar solvent (like ethanol or ethyl acetate) forces the formation of a highly insoluble ZnCl2​(TPPO)2​ complex[3]. This complex precipitates rapidly and can be filtered off, routinely removing >95% of the TPPO without chromatography [4]. Alternatively, Calcium Bromide (CaBr₂) can be used if the reaction is maintained in ethereal solvents like THF or MTBE [5].

    Q2: After TPPO removal, NMR shows 5-10% of unreacted 5,6-dichloronicotinaldehyde. How do I clear this without relying on silica gel? Causality & Expert Insight: Aldehydes often linger if the phosphonium ylide degrades or if steric hindrance slows the reaction rate. Distillation is risky due to the thermal instability of the vinyl group. Solution: Perform a liquid-liquid extraction using saturated aqueous sodium bisulfite ( NaHSO3​ ). The bisulfite anion undergoes nucleophilic addition to the unreacted aldehyde, forming a highly water-soluble α -hydroxysulfonate adduct. This pulls the aldehyde into the aqueous phase, leaving the highly lipophilic 2,3-dichloro-5-vinylpyridine untouched in the organic phase.

    Q3: During vacuum concentration or distillation, my 2,3-dichloro-5-vinylpyridine turns into a viscous, intractable gel. What is happening? Causality & Expert Insight: Vinylpyridines are highly susceptible to auto-polymerization. The electron-withdrawing chlorine atoms at the 2- and 3-positions polarize the vinyl group, making it exceptionally reactive to trace radicals generated by heat, light, or oxygen. Solution: You must introduce a radical scavenger. Always add 100–500 ppm of a polymerization inhibitor such as BHT (butylated hydroxytoluene) or 4-tert-butylcatechol (TBC) to the organic phase prior to solvent evaporation. Maintain the water bath below 30°C during rotary evaporation, and store the final isolated oil strictly at 4°C under an argon atmosphere[2].

    Part 2: Quantitative Data – TPPO Removal Strategies

    The following table summarizes the efficacy of various chromatography-free TPPO removal methods to help you select the best approach based on your solvent system.

    Purification MethodReagent RequiredOptimal Solvent CompatibilityTPPO Removal EfficiencyScalability
    Zinc Complexation ZnCl2​ (1.0 - 2.0 eq)EtOH, EtOAc, iPrOAc, iPrOH> 95%Excellent (Pilot/Kilo scale)
    Calcium Complexation CaBr2​ (1.0 - 2.0 eq)THF, 2-MeTHF, MTBE, Toluene> 97%Excellent (Pilot/Kilo scale)
    Cold Trituration Hexane / Diethyl EtherStrictly Non-Polar Solvents~ 80-85%Poor (Requires large volumes)

    Part 3: Verified Experimental Protocols

    The following protocols are designed as self-validating systems. Visual cues (e.g., precipitate formation, phase separation) are built into the steps to ensure the operator can confirm success in real-time.

    Protocol A: Chromatography-Free TPPO Removal via ZnCl₂ Precipitation

    Adapted from the methodology of[4].

    • Dissolution: Concentrate the crude Wittig reaction mixture to a thick oil. Redissolve the oil in minimal warm Ethanol (EtOH) (approx. 3 mL per gram of crude).

    • Reagent Preparation: In a separate flask, prepare a 1.8 M solution of anhydrous ZnCl2​ in warm EtOH.

    • Complexation: Add the ZnCl2​ solution dropwise to the crude mixture at room temperature. Target a 1.5:1 molar ratio of ZnCl2​ to the theoretical TPPO byproduct.

    • Validation Check: Stir vigorously for 30–60 minutes. A dense, white crystalline precipitate of ZnCl2​(TPPO)2​ will form. If the solution remains clear, scratch the inside of the flask to induce nucleation.

    • Filtration: Filter the suspension through a medium-porosity glass frit packed with a thin layer of Celite. Wash the filter cake with a small volume of cold EtOH.

    • Solvent Swap: Concentrate the filtrate under reduced pressure. Resuspend the resulting residue in acetone to precipitate any unreacted, excess ZnCl2​ . Filter once more to yield a TPPO-free organic solution.

    Protocol B: Aldehyde Scavenging via Bisulfite Wash
    • Phase Preparation: Dissolve the TPPO-free product from Protocol A in a water-immiscible solvent such as Ethyl Acetate (EtOAc).

    • Adduct Formation: Add an equal volume of freshly prepared, saturated aqueous NaHSO3​ solution.

    • Agitation: Stir the biphasic mixture vigorously for 2 hours at room temperature. Self-validation: The biphasic emulsion ensures maximum surface area for the kinetic addition of bisulfite to the lipophilic aldehyde.

    • Separation: Transfer to a separatory funnel. Drain the aqueous layer (which now contains the water-soluble aldehyde adduct).

    • Washing & Drying: Wash the organic layer once with deionized water, then once with brine. Dry the organic layer over anhydrous Na2​SO4​ .

    • Inhibited Concentration: Filter the drying agent. Critical Step: Add 200 ppm of BHT to the filtrate. Concentrate under high vacuum at ≤30∘C to yield pure 2,3-dichloro-5-vinylpyridine as a clear oil[2].

    Part 4: Workflow Visualization

    PurificationWorkflow A Crude Wittig Mixture (Product + TPPO + Aldehyde) B Add ZnCl₂ in EtOH (Complexation) A->B Dissolve in EtOH C Filter ZnCl₂(TPPO)₂ Precipitate B->C Stir 30-60 min D NaHSO₃ Wash (Aldehyde Removal) C->D Resuspend in EtOAc E Add BHT & Concentrate (Inhibit Polymerization) D->E Phase Separation F Pure 2,3-Dichloro- 5-vinylpyridine E->F Final Isolation

    Chromatography-free purification workflow for 2,3-dichloro-5-vinylpyridine.

    Part 5: References

    • Batesky, D. C., Goldfogel, M. J., & Weix, D. J. (2017). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. The Journal of Organic Chemistry, 82(19), 9931–9936. Available at:[Link]

    • Hergueta, A. R. (2022). Easy Removal of Triphenylphosphine Oxide from Reaction Mixtures by Precipitation with CaBr2. Organic Process Research & Development, 26(7), 2145–2151. Available at:[Link]

    • European Patent Office. (2013). TRPV1 antagonists and uses thereof (EP 2604598 A1). Describes the synthesis and physical properties of 2,3-dichloro-5-vinylpyridine. Available at:

    • Tamboli, Y., et al. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega, 6(21), 13868–13875. Available at:[Link]

    Sources

    Optimization

    Preventing degradation of 2,3-dichloro-5-ethenylpyridine during vacuum distillation

    Welcome to the Technical Support Center for the purification and handling of halogenated vinylpyridines. This guide is specifically engineered for researchers and drug development professionals working with 2,3-dichloro-...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for the purification and handling of halogenated vinylpyridines. This guide is specifically engineered for researchers and drug development professionals working with 2,3-dichloro-5-ethenylpyridine (also known as 2,3-dichloro-5-vinylpyridine), a critical intermediate in the synthesis of complex pharmaceuticals, including TRPV1 antagonists[1].

    Due to the highly reactive nature of the vinyl group, isolating this molecule via vacuum distillation presents severe thermal degradation and polymerization risks. This guide synthesizes mechanistic causality, troubleshooting, and validated protocols to ensure high-yield, high-purity recovery.

    Part 1: Mechanistic Causality of Degradation

    To prevent degradation, we must first understand the thermodynamic and kinetic forces at play. 2,3-dichloro-5-ethenylpyridine contains two competing structural features:

    • High Boiling Point: The heavy dichloro-substituted pyridine ring significantly elevates the molecule's boiling point, requiring intense thermal energy to vaporize, even under vacuum.

    • Hyper-Reactive Vinyl Group: Vinylpyridines are notoriously sensitive to thermal stress[2]. Heat induces homolytic cleavage or auto-initiation of the vinyl group, generating highly reactive carbon-centered radicals.

    When these radicals form in the distillation pot, they rapidly propagate. Because the monomer acts as its own solvent, the reaction accelerates exponentially, leading to a catastrophic cross-linking event known as "popcorn polymerization"[3]. The result is an insoluble, intractable solid mass that ruins the batch and often destroys the distillation glassware.

    PolymerizationMechanism Monomer 2,3-dichloro-5-ethenylpyridine (Monomer) Heat Thermal Stress (Distillation Pot) Monomer->Heat Heat Radical Carbon-Centered Radical (Active Species) Heat->Radical Auto-Initiation Polymer Insoluble 'Popcorn' Polymer (Degradation) Radical->Polymer Propagation (No Inhibitor) Adduct Stable Dormant Adduct (Protected Monomer) Radical->Adduct Capping (With Inhibitor) Inhibitor TEMPO / Phenothiazine (Radical Scavenger) Inhibitor->Adduct Traps Radical

    Fig 1: Radical polymerization pathway and anaerobic inhibition mechanism.

    Part 2: Troubleshooting & FAQs

    Q1: I added 4-tert-butylcatechol (TBC) to my crude mixture, but it still polymerized into a solid block during vacuum distillation. Why did the inhibitor fail? A: TBC is the industry standard for stabilizing vinylpyridines during storage[2], but it is fundamentally flawed for vacuum distillation. TBC is a phenolic antioxidant that requires a stoichiometric amount of dissolved oxygen to oxidize into its active radical-scavenging quinone form. When you apply a high vacuum (< 0.1 mmHg), you strip all the oxygen from the system. Without oxygen, TBC becomes completely inert, leaving your monomer unprotected against thermal auto-initiation.

    Q2: If TBC doesn't work under vacuum, what is the best inhibitor for anaerobic distillation? A: You must use an inhibitor that functions independently of oxygen. The two most effective choices are TEMPO (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl[4] and Phenothiazine (PTZ) [5]. TEMPO is a stable nitroxide radical that acts as a pseudo-living capping agent, rapidly coupling with carbon-centered radicals to form a dormant alkoxyamine adduct[6]. PTZ acts as an excellent anaerobic electron donor to quench propagating radicals.

    Q3: How do I optimize the physical distillation parameters to minimize thermal stress? A: You must minimize the "residence time" of the monomer at elevated temperatures. Use a short-path distillation apparatus (Kugelrohr or a Vigreux column with minimal theoretical plates). Ensure your vacuum is as deep as possible (ideally < 0.05 mmHg) to depress the boiling point of 2,3-dichloro-5-ethenylpyridine to a safe range (below 70 °C).

    Q4: How do I remove TEMPO or Phenothiazine after distillation so it doesn't interfere with my downstream organometallic coupling reactions? A: Do not attempt a second distillation. Instead, pass the condensed, inhibited monomer through a short plug of basic alumina (Brockmann Grade I) . The polar functional groups of both TEMPO and PTZ have a high affinity for the basic alumina stationary phase, allowing the non-polar vinylpyridine to elute quantitatively[7][8].

    Part 3: Inhibitor Selection Matrix

    To facilitate rapid decision-making, the following table summarizes the quantitative and mechanistic data for selecting the appropriate polymerization inhibitor.

    InhibitorMechanism of ActionOxygen Required?Effective ConcentrationPost-Distillation RemovalBest Use Case
    4-tert-butylcatechol (TBC) Phenolic H-atom transfer (forms quinone)Yes (Critical)50 - 1000 ppmBasic AluminaLong-term cold storage under air.
    TEMPO Nitroxide radical cappingNo 500 - 2000 ppmBasic Alumina / SilicaHigh-vacuum, high-temp distillation.
    Phenothiazine (PTZ) Electron donation / Radical quenchingNo 200 - 500 ppmBasic AluminaShort-path vacuum distillation.

    Part 4: Validated Experimental Protocol

    This protocol is designed as a self-validating system. Do not proceed to the heating phase until the vacuum integrity check is passed.

    Phase 1: Preparation and Setup
    • Inhibitor Dosing: To your crude 2,3-dichloro-5-ethenylpyridine mixture, add 1000 ppm of TEMPO (approx. 1 mg per gram of crude material). Stir until completely dissolved. The solution may take on a slight orange/red tint from the TEMPO.

    • Apparatus Assembly: Assemble a short-path distillation setup. Grease all ground-glass joints with high-vacuum silicone grease.

    • Receiver Cooling: Submerge the receiving flask in a dry ice/acetone bath (-78 °C) to immediately quench the kinetic energy of the distilled monomer.

    Phase 2: Vacuum Integrity & Distillation
    • Vacuum Application (Self-Validation Step): Apply the vacuum before applying any heat. Monitor the pressure gauge. The system must achieve and hold a pressure of < 0.1 mmHg . Causality check: If the pressure is higher, the boiling point will be too high, risking polymerization. Do not heat until the vacuum is stable.

    • Heating: Slowly lower the distillation pot into an oil bath. Gradually increase the temperature. At < 0.1 mmHg, 2,3-dichloro-5-ethenylpyridine should begin distilling between 60 °C and 75 °C.

    • Monitoring: Watch the distillation head. If white fumes or sudden viscosity changes appear in the pot, drop the oil bath immediately—this indicates the onset of polymerization.

    Phase 3: Post-Distillation Purification
    • Inhibitor Removal: Pack a glass column with 3-5 cm of Basic Alumina (Brockmann I)[7].

    • Elution: Dilute the distilled monomer in a minimal amount of anhydrous, degassed solvent (e.g., DCM or diethyl ether) and pass it through the alumina plug to strip the co-distilled TEMPO[8].

    • Storage: Concentrate the eluent under reduced pressure (at room temperature) and immediately store the pure 2,3-dichloro-5-ethenylpyridine under an argon atmosphere at -20 °C [2].

    DistillationWorkflow Crude 1. Crude 2,3-dichloro-5-ethenylpyridine AddInhibitor 2. Add TEMPO (1000 ppm) Crude->AddInhibitor Vacuum 3. Apply High Vacuum (< 0.1 mmHg) AddInhibitor->Vacuum Distill 4. Short-Path Distillation (60-75°C) Vacuum->Distill Condense 5. Condense at -78°C Distill->Condense Alumina 6. Basic Alumina Filtration Condense->Alumina Pure 7. Pure Monomer (Store at -20°C) Alumina->Pure

    Fig 2: Step-by-step workflow for the high-vacuum distillation of vinylpyridines.

    References

    1.3 - Google Patents 2. 7 - Google Patents 3.2 - Wikipedia 4.1 - European Patent Office 5.4 - ACS Publications 6.5 - ACS Publications 7.8 - ResearchGate

    Sources

    Troubleshooting

    Technical Support Center: Solvent Optimization for 2,3-Dichloro-5-vinylpyridine Catalytic Reactions

    Welcome to the Advanced Reaction Troubleshooting Center. This guide is designed for research scientists and drug development professionals working on the functionalization of 2,3-dichloro-5-vinylpyridine , a highly valua...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Advanced Reaction Troubleshooting Center. This guide is designed for research scientists and drug development professionals working on the functionalization of 2,3-dichloro-5-vinylpyridine , a highly valuable but challenging scaffold in medicinal chemistry[1]. The presence of both an electron-deficient pyridine ring and competing reactive sites (two distinct chlorides and a vinyl group) makes chemoselective catalytic cross-coupling highly sensitive to reaction conditions—most notably, the solvent environment.

    Diagnostic Workflow: Solvent Selection Strategy

    Before diving into specific troubleshooting scenarios, consult the decision matrix below. Solvent selection dictates the solubility of the active catalytic species, the basicity of the additive, and the stabilization of oxidative addition complexes.

    SolventSelection Start Determine Reaction Class Suzuki Suzuki-Miyaura (Pd-Catalyzed) Start->Suzuki Heck Heck Alkenylation (Pd-Catalyzed) Start->Heck Photoredox Photoredox / Ni Dual Catalysis Start->Photoredox WaterTol Is water tolerance high? Suzuki->WaterTol BaseSol Require strong base solubility? Heck->BaseSol Polarity Need high polarity for SET processes? Photoredox->Polarity Solvent1 DMA / H2O (4:1) Optimal for biphasic base WaterTol->Solvent1 Yes Solvent2 Toluene or DMF (Anhydrous) WaterTol->Solvent2 No BaseSol->Solvent2 Standard Solvent3 DMA or DMSO (Anhydrous, Degassed) Polarity->Solvent3 High

    Figure 1: Decision tree for selecting baseline solvent systems based on the catalytic mechanism.

    Troubleshooting FAQs

    Q1: My Suzuki-Miyaura coupling of 2,3-dichloro-5-vinylpyridine with arylboronic acids is stalling at 30% conversion. Why is the catalyst deactivating, and how can the solvent fix this?

    Root Cause Analysis: In palladium-catalyzed Suzuki-Miyaura cross-coupling reactions (SMC), the transmetalation step requires the formation of a reactive boronate species. If you are using a purely organic, non-polar solvent (like pure toluene or THF) with an inorganic base (e.g., K3​PO4​ or K2​CO3​ ), the base remains insoluble. This starves the catalytic cycle of the necessary hydroxide/alkoxide to activate the boronic acid, leading to a buildup of the Pd(II) oxidative addition complex, which eventually precipitates as inactive Pd black[2][3]. Furthermore, the electron-withdrawing nature of the dichloro-pyridine ring stabilizes the Pd(II) intermediate, making transmetalation the rate-limiting step.

    Resolution: Switch to a highly polar, miscible aqueous-organic solvent system. Experimental data demonstrates that a Dimethylacetamide (DMA) to Water ratio of 4:1 significantly enhances conversion[2]. The water solubilizes the inorganic base, facilitating the formation of the reactive trialkylhydroxyborate, while DMA maintains the solubility of the lipophilic 2,3-dichloro-5-vinylpyridine and the Pd catalyst.

    Q2: I am attempting a photoredox/nickel dual-catalyzed cross-coupling on the vinyl group, but I am observing massive amounts of homocoupling and degradation. What solvent parameters should I adjust?

    Root Cause Analysis: Photoredox/Ni dual catalysis relies on precise Single Electron Transfer (SET) events. Solvents like THF or ethereal mixtures can act as hydrogen atom donors under photoredox conditions, quenching the excited state of the photocatalyst (e.g., 4CzIPN) or reacting with radical intermediates[4]. Additionally, poor solvent polarity can hinder the stabilization of transient Ni(I)/Ni(III) species.

    Resolution: Transition to anhydrous N,N-Dimethylacetamide (DMA) or Dimethyl Sulfoxide (DMSO) . DMA has been proven to be highly effective in vinyl halide and vinylpyridine cross-couplings under photoredox conditions, boosting yields from <10% in non-polar solvents to >70%[4]. Self-Validating Check: Ensure the DMA is strictly degassed via at least three freeze-pump-thaw cycles. Oxygen is a potent triplet state quencher and will immediately shut down the photoredox cycle.

    Q3: When scaling up the reaction in continuous flow, my solvent system (DMA/H2O) causes blockages in the packed-bed catalyst column. How do I optimize this?

    Root Cause Analysis: While DMA/H2O (4:1) is excellent for batch kinetics, the high concentration of inorganic salts (like K3​PO4​ ) can lead to localized supersaturation and precipitation within the microchannels of a flow reactor, especially at the mixing junctions[3].

    Resolution: For continuous flow chemistry utilizing supported catalysts (e.g., Polyvinylpyridine-supported Pd nanoparticles), transition to a homogeneous organic base (like DBU or triethylamine) or use a solvent system with higher salt solubility at elevated temperatures, such as THF/EtOH (5:1 v/v) [3]. This maintains a single-phase system, preventing salt bridging and reactor fouling.

    Quantitative Data: Solvent Impact on Vinylpyridine Coupling

    The following table summarizes the causal relationship between solvent choice and reaction efficiency, benchmarking a standard Pd-catalyzed cross-coupling of a vinylpyridine derivative (0.5 mol% Pd catalyst, 120 °C, 7 h)[2][4].

    Solvent SystemBase EquivalentsConversion (%)SelectivityPrimary Failure Mode / Observation
    DMA / H₂O (4:1) K3​PO4​ (3.0 eq)>95% CompleteOptimal transmetalation kinetics.
    NMP / H₂O (4:1) K3​PO4​ (3.0 eq)68%HighSlightly lower solubility of active Pd species.
    EtOH / H₂O (1:1) K3​PO4​ (3.0 eq)42%ModeratePoor solubility of the starting vinylpyridine.
    Pure Toluene K3​PO4​ (3.0 eq)<10%PoorBase insolubility; catalyst aggregation.
    DMA (Anhydrous) TMG (2.0 eq)74%HighPhotoredox/Ni conditions. Optimal for SET.
    THF (Anhydrous) TMG (2.0 eq)3%PoorPhotoredox/Ni conditions. Radical quenching.

    Standard Operating Procedure (SOP): Solvent Optimization Screen

    To empirically validate the best solvent for your specific 2,3-dichloro-5-vinylpyridine derivative, execute the following self-validating protocol.

    Objective: Identify the optimal solvent/base combination while preventing catalyst leaching and side-reactions.

    Materials:

    • Substrate: 2,3-dichloro-5-vinylpyridine (0.5 mmol)

    • Coupling Partner: Arylboronic acid (0.75 mmol)

    • Catalyst: Pd(dppf)Cl₂ or PVPy-supported Pd NPs (0.5 - 1.0 mol%)[2][5]

    • Solvents (Anhydrous and Degassed): DMA, DMSO, Toluene, Water.

    Step-by-Step Methodology:

    • Preparation of Stock Solutions: In a nitrogen-filled glovebox, prepare a 0.5 M stock solution of 2,3-dichloro-5-vinylpyridine and the arylboronic acid in the target organic solvent (e.g., DMA).

    • Base Loading: To a series of 8 mL reaction vials equipped with magnetic stir bars, add the inorganic base (e.g., K3​PO4​ , 1.5 mmol).

    • Solvent Addition:

      • Vial A (Control): Add 1.0 mL of pure DMA stock.

      • Vial B (Biphasic): Add 0.8 mL of DMA stock + 0.2 mL of degassed DI water.

      • Vial C (Alternative Polar): Add 0.8 mL DMSO stock + 0.2 mL water.

    • Catalyst Introduction: Add the Pd catalyst (0.5 mol%) to each vial. Seal the vials with PTFE-lined caps.

    • Reaction Execution: Transfer vials to a pre-heated aluminum block at 80 °C – 120 °C. Stir vigorously (800 rpm) to ensure maximum interfacial mixing in biphasic systems.

    • Self-Validating Aliquot Protocol: At t = 1h, 3h, and 7h, remove a 20 µL aliquot via microsyringe. Quench immediately in 0.5 mL of acetonitrile. Filter through a 0.2 µm PTFE syringe filter.

    • Analysis: Analyze via UPLC-MS. The disappearance of the 2,3-dichloro-5-vinylpyridine peak combined with the appearance of the cross-coupled mass confirms productive turnover. If the starting material is consumed but the product mass is absent, suspect polymerization of the vinyl group (indicating the reaction temperature is too high or radical inhibitors are required).

    Mechanistic Visualization

    The diagram below illustrates how solvent polarity and water content directly influence the rate-limiting transmetalation step in the catalytic cycle.

    CatalyticCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Complex (Pd-II) Pd0->OxAdd + 2,3-dichloro-5-vinylpyridine TransMet Transmetalation (Rate Limiting) OxAdd->TransMet RedElim Reductive Elimination TransMet->RedElim + Aryl-B(OH)2 RedElim->Pd0 Product Release SolventEffect Water/DMA Solubilizes Base Accelerates Boronate Formation SolventEffect->TransMet

    Figure 2: Catalytic cycle highlighting the critical role of the solvent in facilitating transmetalation.

    References

    • Polyvinylpyridine-Supported Palladium Nanoparticles: An Efficient Catalyst for Suzuki–Miyaura Coupling Reactions MDPI URL:[Link]

    • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry ACS Publications URL: [Link]

    • Generalizing Vinyl Halide Cross‐Coupling Reactions with Photoredox and Photoredox/Nickel Dual Catalysis University of Regensburg URL:[Link]

    • TRPV1 antagonists and uses thereof (EP 2604598 A1) European Patent Office (EPO) URL:[Link]

    Sources

    Optimization

    Technical Support Center: Troubleshooting 2,3-Dichloro-5-Ethenylpyridine Synthesis

    Welcome to the Advanced Synthesis Support Center. The synthesis of 2,3-dichloro-5-ethenylpyridine (also known as 2,3-dichloro-5-vinylpyridine) is a critical step in the development of various agrochemicals and pharmaceut...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Advanced Synthesis Support Center. The synthesis of 2,3-dichloro-5-ethenylpyridine (also known as 2,3-dichloro-5-vinylpyridine) is a critical step in the development of various agrochemicals and pharmaceutical intermediates. The molecule features an electron-deficient pyridine core, ortho-dichloro substitution, and a polymerizable ethenyl group[1].

    Due to the electronic properties of the 2,3-dichloropyridine scaffold, chemists frequently encounter stalled conversions when utilizing the two most common synthetic pathways: the Suzuki-Miyaura Cross-Coupling (using 5-bromo-2,3-dichloropyridine) and the Wittig Olefination (using 2,3-dichloro-5-formylpyridine)[2][3]. This guide synthesizes field-proven causality, self-validating protocols, and authoritative literature to help you diagnose and resolve low conversion rates.

    Part 1: Quantitative Diagnostic Matrix

    Before altering your protocol, use GC-MS or LC-MS data to identify the specific failure mode. Summarized below is the diagnostic matrix for rapid troubleshooting.

    Synthetic RoutePrimary Symptom (GC/LC-MS & Visual)Root CausalityRecommended Corrective Action
    Suzuki-Miyaura <50% conversion; High Ar-Br recovery; No vinyl source left.Protodeboronation: Base-catalyzed hydrolysis of the C-B bond outcompetes transmetalation.Switch from vinylboronic acid/ester to Potassium vinyltrifluoroborate ( KBF3​ )[4].
    Suzuki-Miyaura High Ar-Br recovery; Black precipitate forms early.Catalyst Deactivation: Pd(0) aggregates into inactive Pd black due to poor ligation or O2​ .Degas solvents thoroughly; switch to a bidentate ligand like dppf ( Pd(dppf)Cl2​ ).
    Wittig Olefination Aldehyde remains; High phosphonium salt recovery.Ylide Degradation: Moisture or weak base prevents complete ylide generation.Titrate base; use strictly anhydrous THF and strong bases (NaHMDS or KOtBu).
    Wittig Olefination "Sticky" crude mass; Poor isolated yield despite high conversion.Product Entrapment: Volatile product is trapped in triphenylphosphine oxide ( Ph3​P=O ) matrix.Precipitate Ph3​P=O with cold hexanes prior to purification; avoid high-vacuum heat.

    Part 2: FAQ & Troubleshooting Modules

    Module A: Suzuki-Miyaura Cross-Coupling Route

    Substrates: 5-bromo-2,3-dichloropyridine + Vinylboronate species

    Q: My reaction stalls at 40-50% conversion despite adding excess vinylboronic acid pinacol ester. Adding more palladium catalyst does not restart the reaction. What is happening? A: You are likely experiencing protodeboronation , not catalyst failure. The 2,3-dichloro substitution makes the pyridine ring highly electron-deficient, which accelerates the initial oxidative addition of the palladium catalyst to the C-Br bond. However, vinylboronic acids and esters are highly susceptible to base-catalyzed hydrolysis of the carbon-boron bond, releasing ethylene gas. If transmetalation is slower than this hydrolysis, your vinyl source is destroyed[4]. Adding more catalyst will not help because the coupling partner is gone. Self-Validation Check: Run a GC-MS on the stalled mixture. If you see unreacted 5-bromo-2,3-dichloropyridine but no trace of the vinylboronate, protodeboronation is the culprit.

    Q: How do I permanently resolve protodeboronation in this specific coupling? A: Transition to Potassium vinyltrifluoroborate as your coupling partner. As demonstrated by Molander and applied to bromopolypyridines, trifluoroborate salts act as a slow-release reservoir for the active boronic species[5][6]. In a biphasic solvent system (e.g., THF/Water), the KBF3​ salt slowly hydrolyzes to the active vinylboronic acid at a rate that matches the transmetalation step, effectively suppressing the parasitic protodeboronation pathway.

    Module B: Wittig Olefination Route

    Substrates: 2,3-dichloro-5-formylpyridine + Methyltriphenylphosphonium bromide

    Q: I am seeing incomplete conversion of the aldehyde. The reaction mixture turns pale yellow but quickly fades. What is wrong with my ylide? A: The fading color is a direct visual indicator of ylide degradation via moisture . The methylenetriphenylphosphorane ylide is highly sensitive to water. Furthermore, the electron-withdrawing chlorine atoms on your starting material (2,3-dichloro-5-formylpyridine) make the formyl group highly electrophilic[3]. If water is present, hydroxide ions can competitively attack the aldehyde (leading to hydration or Cannizzaro-type side reactions) rather than the ylide reacting. Self-Validation Check: The reaction mixture should turn a distinct, persistent bright yellow upon the addition of the base to the phosphonium salt. If the color fades before you add the aldehyde, your solvent or base is wet.

    Q: I achieved 100% conversion, but I lose most of my 2,3-dichloro-5-ethenylpyridine during rotary evaporation and column chromatography. How do I isolate it? A: 2,3-dichloro-5-ethenylpyridine is a relatively low-molecular-weight, semi-volatile compound. The primary byproduct of the Wittig reaction, triphenylphosphine oxide ( Ph3​P=O ), forms a viscous, sticky matrix that traps the product. If you apply high heat and high vacuum to remove solvents, you will co-evaporate your product. Solution: Quench the reaction, concentrate it only slightly under mild vacuum (water bath <30°C), and then flood the crude mixture with cold hexanes or diethyl ether. The Ph3​P=O will crash out as a white solid. Filter this off before attempting chromatography.

    Part 3: Experimental Protocols

    Protocol 1: Optimized Suzuki-Miyaura Coupling (Trifluoroborate Route)

    This protocol utilizes a self-regulating transmetalation cycle to prevent vinyl source degradation[6].

    • Preparation: In a rigorously dried Schlenk flask, combine 5-bromo-2,3-dichloropyridine (1.0 equiv), potassium vinyltrifluoroborate (1.5 equiv), Pd(dppf)Cl2​ (0.05 equiv), and Cs2​CO3​ (3.0 equiv).

    • Solvent Addition: Add a degassed mixture of THF and deionized water (9:1 ratio, 0.2 M concentration based on the aryl bromide).

    • Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen (critical to prevent Pd black formation).

    • Reaction: Heat the mixture to 80°C under a positive pressure of Argon.

    • Monitoring: Sample the organic layer after 4 hours. GC-MS should show >95% consumption of the aryl bromide.

    • Workup: Cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure (bath temp <35°C).

    Protocol 2: Optimized Wittig Olefination

    This protocol ensures strictly anhydrous ylide generation to maximize nucleophilic attack on the electron-deficient aldehyde[3].

    • Ylide Generation: Suspend methyltriphenylphosphonium bromide (1.2 equiv) in anhydrous THF (0.3 M) under Argon. Cool to 0°C.

    • Base Addition: Dropwise add Potassium tert-butoxide (KOtBu, 1.0 M in THF, 1.2 equiv). Stir at 0°C for 30 minutes. Validation: The solution must turn a persistent bright yellow.

    • Aldehyde Addition: Dissolve 2,3-dichloro-5-formylpyridine (1.0 equiv) in a minimum volume of anhydrous THF. Add dropwise to the ylide solution at 0°C.

    • Reaction: Remove the ice bath and allow the mixture to warm to room temperature over 2 hours. The yellow color will fade as the ylide is consumed.

    • Workup: Quench with saturated aqueous NH4​Cl . Extract with diethyl ether. Concentrate the organic layer to roughly 20% of its original volume. Add cold hexanes (5x volume) to precipitate Ph3​P=O . Filter through a Celite pad, then purify the filtrate via silica gel chromatography.

    Part 4: Mechanistic & Diagnostic Visualizations

    G Start Pd(0) Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Start->OxAdd + 5-bromo-2,3-dichloropyridine Fail1 Pd Black Precipitation (Catalyst Death) Start->Fail1 Poor Ligand / O2 TransMet Transmetalation (Ar-Pd-Vinyl) OxAdd->TransMet + KBF3 (Slow Release) RedElim Reductive Elimination (Product) TransMet->RedElim Fail2 Protodeboronation (Loss of Vinyl Source) TransMet->Fail2 Excess Base / H2O RedElim->Start Regeneration

    Fig 1. Suzuki-Miyaura catalytic cycle for 2,3-dichloro-5-ethenylpyridine highlighting critical failure pathways.

    G Root Low Conversion Detected GCMS Analyze via GC-MS Root->GCMS Path1 High Ar-Br Remaining GCMS->Path1 Suzuki Route Path2 High Aldehyde Remaining GCMS->Path2 Wittig Route Sol1 Check Boronate Stability (Switch to KBF3) Path1->Sol1 Sol2 Check Ylide Generation (Ensure Anhydrous) Path2->Sol2

    Fig 2. Diagnostic logic tree for isolating conversion failures in ethenylpyridine synthesis.

    References

    • EvitaChem. Buy 2,3-Dichloro-5-ethenylpyridine (EVT-8850678).
    • European Patent Office. EP 2604598 A1: TRPV1 antagonists and uses thereof.
    • European Patent Office. EP 2604598 A1: TRPV1 antagonists and uses thereof (Wittig Route).
    • Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. PubMed Central (NIH).
    • Nie, H.-J., Yao, J., & Zhong, Y.-W. (2011). Synthesis of vinyl-substituted polypyridyl ligands through Suzuki-Miyaura cross-coupling of potassium vinyltrifluoroborate with bromopolypyridines. PubMed (NIH).

    Sources

    Troubleshooting

    Scale-up optimization for 2,3-dichloro-5-ethenylpyridine batch production

    Welcome to the Technical Support Center for the scale-up production of 2,3-dichloro-5-ethenylpyridine (CAS: 1001193-62-9). As a Senior Application Scientist, I have designed this troubleshooting guide to address the crit...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for the scale-up production of 2,3-dichloro-5-ethenylpyridine (CAS: 1001193-62-9).

    As a Senior Application Scientist, I have designed this troubleshooting guide to address the critical bottlenecks researchers and process chemists face when transitioning this highly reactive intermediate from bench-scale (grams) to pilot-scale (kilograms). Scaling up is not merely using larger flasks; it requires a fundamental shift in reaction engineering, exotherm management, and product stabilization.

    Below, you will find field-proven insights, self-validating protocols, and mechanistic explanations to ensure your batch production is safe, high-yielding, and reproducible.

    Section 1: Reaction Engineering & Exotherm Management

    Q: Why does my yield drop significantly, and my impurity profile widen when scaling the Wittig olefination from 50g to 5kg?

    The Mechanistic Cause: This is a classic heat transfer limitation. The synthesis of 2,3-dichloro-5-ethenylpyridine typically relies on the Wittig olefination of 5,6-dichloropyridine-3-carboxaldehyde using methyltriphenylphosphonium bromide and a strong base like potassium tert-butoxide (KOtBu)[1]. This reaction is highly exothermic[2].

    At the bench scale, the high surface-area-to-volume ratio of a round-bottom flask dissipates heat rapidly. At the 5kg scale, the reactor's cooling jacket cannot keep up with rapid reagent addition, leading to localized thermal spikes. These spikes cause the premature degradation of the unstabilized ylide and initiate the autopolymerization of the newly formed vinylpyridine product[2][3].

    The Solution: Shift from a batch-addition of solid base to a controlled, metered addition of the aldehyde into a pre-formed ylide solution, utilizing the solvent as a thermal heat sink.

    Table 1: Scale-up Parameters Comparison (Wittig Olefination)

    ParameterLab Scale (50g)Pilot Scale (5kg)Mechanistic Rationale
    Reagent Addition Bolus addition of KOtBuMetered addition of aldehyde (2-3 hrs)Prevents thermal runaway and ylide decomposition.
    Temperature -78°C (Dry ice/acetone)-20°C to 0°C (Industrial Chiller)Balances kinetic reactivity with realistic industrial cooling capacities.
    Agitation Magnetic stirringOverhead pitched-blade impellerEnsures homogeneous mixing of the thick phosphonium salt slurry.
    Yield Expectation ~63%>75% (Optimized)Controlled exotherms limit side-reactions and premature polymerization.
    Protocol 1: Optimized Pilot-Scale Wittig Olefination

    Self-Validating System: This protocol relies on visual phase changes and thermal monitoring to confirm reaction progression.

    • Ylide Formation: To a clean, dry 50L jacketed reactor under nitrogen, charge toluene (20 L) and methyltriphenylphosphonium bromide (1.2 eq). Agitate at 150 rpm.

    • Base Addition: Cool the slurry to 0°C. Add KOtBu (1.2 eq) in five equal portions over 1 hour. Validation: The mixture will transition from a white slurry to a vibrant yellow/orange suspension, confirming ylide formation[1]. Stir for 1 hour.

    • Aldehyde Dosing: Cool the reactor to -20°C. Dissolve 5,6-dichloropyridine-3-carboxaldehyde (1.0 eq) in THF (3 L). Begin metered addition of the aldehyde solution at a rate of 25 mL/min.

    • Thermal Control (IPC): Monitor the internal temperature closely. Do not allow the internal temperature to exceed -10°C. If it does, pause the addition until the chiller catches up. Validation: The color will shift from yellow/orange to a deep purple/brown as the reaction proceeds[1].

    • Quench: Once addition is complete, stir for 2 hours at 0°C. Quench slowly with deionized water (5 L) to neutralize unreacted base and dissolve inorganic salts.

    Section 2: Polymerization Inhibition & Product Stability

    Q: During vacuum distillation, my product turns into a viscous gel or solidifies completely in the distillation pot. How do I prevent this?

    The Mechanistic Cause: You are experiencing autopolymerization. 2,3-dichloro-5-ethenylpyridine features an electron-deficient pyridine ring conjugated with an activated vinyl group. This makes it exceptionally prone to free-radical polymerization when exposed to heat (thermal initiation) during distillation, or even ambient light during storage[3][4].

    The Solution: You must introduce a radical scavenger, such as 4-tert-butylcatechol (TBC) or hydroquinone (HQ), prior to applying heat[4][5]. TBC intercepts propagating carbon-centered radicals, terminating the polymerization chain reaction.

    G N1 Crude 2,3-dichloro-5-ethenylpyridine (Post-Reaction Organic Phase) N2 Solvent Swap & TPPO Precipitation (Toluene/Heptane 1:4) N1->N2 N3 Filtration of TPPO Byproduct N2->N3 N4 Add Polymerization Inhibitor (100-200 ppm TBC) N3->N4 N5 High-Vacuum Fractional Distillation (< 60°C, 10-20 mmHg) N4->N5 N6 Pure Stabilized Product (Store at 4°C in Dark) N5->N6  Temp Controlled & Inhibited N7 Polymerization / Gelation (Failure Mode) N5->N7  Thermal Runaway / No TBC

    Caption: Workflow for the stabilized distillation and purification of 2,3-dichloro-5-ethenylpyridine.

    Protocol 2: Stabilized Fractional Distillation

    Self-Validating System: Product integrity is maintained by strict thermal limits and inhibitor presence.

    • Inhibitor Dosing: To the crude liquid product, add 4-tert-butylcatechol (TBC) to achieve a concentration of 100-200 ppm[4][5].

    • Apparatus Setup: Use a short-path distillation setup. Critical: TBC requires trace amounts of oxygen to function effectively as a radical trap. If your safety protocols allow, ensure your vacuum system has a micro-bleed of dry air, or do not rigorously degas the crude mixture prior to heating.

    • Distillation: Apply high vacuum (10-20 mmHg). Gradually heat the jacket. Do not allow the pot temperature to exceed 60°C.

    • Collection: The product will distill as a clear to pale-yellow oil[1]. Immediately collect the fractions in a receiver flask pre-dosed with 50 ppm TBC to ensure long-term storage stability[4]. Store the final product in amber glass at 4°C[1].

    Section 3: Downstream Purification (TPPO Removal)

    Q: How can I efficiently remove triphenylphosphine oxide (TPPO) at the kilo-scale without using silica gel chromatography?

    The Mechanistic Cause: Triphenylphosphine oxide (TPPO) is a notoriously difficult byproduct of the Wittig reaction. While column chromatography works flawlessly at the lab scale, it is economically and logistically unviable at the pilot scale. Our solution relies on differential solubility: TPPO is highly soluble in polar solvents (like THF or DCM) but has exceptionally low solubility in cold, non-polar aliphatic hydrocarbons.

    The Solution: Perform a solvent swap to force the TPPO to crystallize out of the solution.

    Protocol 3: TPPO Precipitation and Filtration
    • Solvent Swap: Transfer the crude organic phase (from Protocol 1) to a distillation vessel. Concentrate the mixture under reduced pressure at 35°C until a thick, oily residue remains.

    • Precipitation: Vigorously stir the residue and slowly add a 1:4 mixture of Toluene/Heptane (3 L per kg of crude).

    • Thermal Cycling: Heat the suspension briefly to 40°C to ensure the vinylpyridine product is fully dissolved, then crash-cool the reactor to 0°C over 2 hours. Validation: Heavy white crystals of TPPO will precipitate rapidly.

    • Filtration: Filter the suspension through a Nutsche filter. Wash the filter cake with ice-cold heptane (1 L). The filtrate now contains your target 2,3-dichloro-5-ethenylpyridine, largely free of TPPO, ready for Protocol 2.

    References

    • TRPV1 antagonists and uses thereof - European Patent Office - EP 2604598 A1 Source: European Patent Office (EPO) URL:[Link]

    • Experimental and Numerical Studies of the Phase-Transfer-Catalyzed Wittig Reaction in Liquid–Liquid Slug-Flow Microchannels Source: ACS Publications URL:[Link]

    • 2-Vinylpyridine Chemical Properties and Polymerization Source: Grokipedia URL:[Link]

    Sources

    Reference Data & Comparative Studies

    Validation

    Comparative Reactivity Guide: 2,3-Dichloro-5-vinylpyridine vs. 2-Chloro-5-vinylpyridine in Late-Stage Functionalization

    Strategic Overview in Drug Design In the development of complex small-molecule therapeutics, functionalized pyridines serve as ubiquitous pharmacophores. The selection between 2,3-dichloro-5-vinylpyridine and 2-chloro-5-...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Strategic Overview in Drug Design

    In the development of complex small-molecule therapeutics, functionalized pyridines serve as ubiquitous pharmacophores. The selection between 2,3-dichloro-5-vinylpyridine and 2-chloro-5-vinylpyridine is a critical decision in library design. While both scaffolds offer a reactive C2 position and a versatile C5 vinyl group, the presence of the additional C3 chlorine in the dichloro variant fundamentally alters the electronic landscape of the ring. This guide provides an objective, data-driven comparison of their reactivity profiles, empowering researchers to leverage these building blocks for orthogonal late-stage functionalization.

    Electronic Profiling & Regioselectivity

    The reactivity of these pyridine derivatives is governed by the electron-withdrawing nature of the nitrogen atom and the inductive effects (-I) of the halogen substituents.

    In 2-chloro-5-vinylpyridine , the C2 position is activated towards Nucleophilic Aromatic Substitution (SNAr) and oxidative addition by the adjacent nitrogen. However, in 2,3-dichloro-5-vinylpyridine , the addition of the C3 chlorine introduces a strong inductive effect that further depletes electron density from the aromatic system. This significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the C2 position hyper-electrophilic. Consequently, SNAr and Palladium-catalyzed cross-coupling at C2 proceed with accelerated kinetics compared to the mono-chloro baseline.

    ElectronicEffects cluster_mono 2-Chloro-5-vinylpyridine cluster_di 2,3-Dichloro-5-vinylpyridine A Baseline Electrophilicity C SNAr at C2 (Standard Rate) A->C B Enhanced Electrophilicity (-I from C3-Cl) D SNAr at C2 (Accelerated) B->D

    Electronic effects dictating divergent reactivity profiles of the two pyridine derivatives.

    Quantitative Reactivity Comparison

    The electronic differences between the two scaffolds dictate their performance across various synthetic transformations. The table below summarizes these quantitative and qualitative differences.

    Reaction Parameter2-Chloro-5-vinylpyridine2,3-Dichloro-5-vinylpyridineMechanistic Causality
    SNAr Half-Life (C2) ~45 mins (standard amine, 60°C)~15 mins (standard amine, 40°C)C3-Cl inductive effect lowers LUMO energy, accelerating nucleophilic attack at C2.
    Suzuki Coupling (C2) High yield, standard conditionsExcellent yield, lower temp possibleEnhanced oxidative addition rate at C2 due to increased electron deficiency.
    Cyclopropanation (Vinyl) High ee% (Rh-catalyzed)Moderate ee% (slower kinetics)Electron-withdrawn vinyl group reacts slower with electrophilic metallocarbenes.
    Michael Addition (Vinyl) Moderate AcceptorStrong Acceptor-I effect propagates to the C5 vinyl group, enhancing electrophilicity.
    Orthogonal Handles 2 (C2, C5)3 (C2, C3, C5)C3-Cl remains intact during C2 functionalization, allowing late-stage coupling.
    Mechanistic Deep-Dive
    • Vinyl Group Functionalization: The C5 vinyl group is conjugated with the pyridine ring. In applications requiring nucleophilic olefins, such as Rh-catalyzed asymmetric cyclopropanation, 2-chloro-5-vinylpyridine exhibits superior kinetics and high enantioselectivity . Conversely, the enhanced electron deficiency of the 2,3-dichloro system makes its vinyl group a superior Michael acceptor for conjugate additions.

    • Synthesis Origins: The synthetic route to these building blocks often dictates their impurity profiles. 2,3-Dichloro-5-vinylpyridine is typically synthesized via Wittig olefination of 5,6-dichloronicotinaldehyde , whereas 2-chloro-5-vinylpyridine is commonly accessed via Suzuki coupling of 2-chloro-5-bromopyridine .

    Orthogonal Functionalization Strategy

    For complex API synthesis, 2,3-dichloro-5-vinylpyridine acts as a superior trifunctional hub. The distinct electronic environments of the C2-Cl, C3-Cl, and C5-vinyl groups allow for a highly controlled, stepwise functionalization strategy without the need for protecting groups.

    OrthogonalStrategy Start 2,3-dichloro-5-vinylpyridine (Trifunctional Scaffold) Step1 1. SNAr / Suzuki at C2 (Highly Electrophilic) Start->Step1 Step2 2. Metathesis / Heck at C5 Vinyl (Electron-Deficient Olefin) Step1->Step2 Step3 3. Cross-Coupling at C3 (Requires Stronger Pd Catalyst) Step2->Step3 End Fully Substituted API Step3->End

    Stepwise orthogonal functionalization leveraging the distinct electronic environments.

    Self-Validating Experimental Protocol: Chemoselective SNAr

    To demonstrate the regioselective advantage of the dichloro scaffold, the following protocol details the chemoselective amination of 2,3-dichloro-5-vinylpyridine at the C2 position. This protocol is designed as a self-validating system with built-in analytical checkpoints to ensure scientific integrity.

    Objective: Selective amination at the C2 position using morpholine, leaving the C3-Cl and C5-vinyl groups intact.

    Step 1: Reaction Assembly
    • Charge a dry, argon-flushed reaction vial with 2,3-dichloro-5-vinylpyridine (1.0 mmol, 174 mg).

    • Dissolve in anhydrous N,N-Dimethylformamide (DMF) (5.0 mL) to ensure complete solvation of the polar transition state.

    • Add K₂CO₃ (2.0 mmol, 276 mg) as a mild, insoluble base to scavenge HCl without initiating vinyl polymerization.

    • Add morpholine (1.05 mmol, 91 µL) dropwise at 0°C. Causality: The slight stoichiometric excess of morpholine ensures full conversion, while the 0°C addition prevents exothermic runaway that could lead to competitive C3-substitution or vinyl degradation.

    Step 2: Thermal Activation & Kinetic Monitoring
    • Warm the reaction mixture to 40°C.

    • System Validation Checkpoint 1 (TLC): After 2 hours, perform TLC (Hexanes/EtOAc 3:1). The starting material (Rf ~0.6) should be completely consumed and replaced by a highly UV-active product spot (Rf ~0.3). Control Validation: If running 2-chloro-5-vinylpyridine as a parallel control, the control reaction will show <30% conversion at this time point, validating the enhanced electrophilicity of the dichloro scaffold.

    Step 3: Quench and Extraction
    • Quench the reaction by pouring it into ice-cold distilled water (15 mL).

    • Extract with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 10 mL) to quantitatively remove residual DMF.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    Step 4: Regiochemical Validation (NMR & LC-MS)
    • System Validation Checkpoint 2 (LC-MS): Analyze the crude mixture. The desired product will exhibit an [M+H]⁺ peak at m/z 225.0. Crucially, the isotopic distribution must show a 3:1 ratio characteristic of a single chlorine atom, confirming mono-substitution and the survival of the C3-Cl bond.

    • System Validation Checkpoint 3 (¹H NMR): Dissolve the product in CDCl₃. Observe the pyridine ring protons. The presence of two doublets with a coupling constant of J ≈ 2.0 - 2.5 Hz confirms meta-coupling between C4-H and C6-H. If substitution had erroneously occurred at C3, the C6-H would appear as a singlet. This definitively validates the C2 regioselectivity.

    References

    • Asymmetric synthesis of pharmaceutically relevant 1-aryl-2-heteroaryl- and 1,2-diheteroarylcyclopropane-1-carboxylates. Organic & Biomolecular Chemistry.[Link]

    • TRPV1 antagonists and uses thereof.
    • 2-chloro-5-ethyl pyridine preparation method.
    Comparative

    HPLC Method Validation for 2,3-Dichloro-5-ethenylpyridine Purity Analysis: A Comparison Guide

    Introduction & Analytical Challenge 2,3-Dichloro-5-ethenylpyridine (CAS 1001193-62-9), also known as 2,3-dichloro-5-vinylpyridine, is a highly specialized molecular building block. It is frequently utilized in the synthe...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction & Analytical Challenge

    2,3-Dichloro-5-ethenylpyridine (CAS 1001193-62-9), also known as 2,3-dichloro-5-vinylpyridine, is a highly specialized molecular building block. It is frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including potent TRPV1 antagonists investigated for neuropathic and nociceptive pain management[1].

    The primary analytical challenge in its purity assessment lies in separating the target analyte from structurally similar synthetic precursors (such as 5,6-dichloronicotinaldehyde) and potential degradation products. Because the vinyl group and the halogenated pyridine ring present unique electronic properties, standard generic HPLC methods often fail to provide adequate resolution or peak symmetry. This guide objectively compares stationary phase chemistries and provides a self-validating, step-by-step HPLC method validation protocol aligned with the latest ICH Q2(R2) guidelines[2].

    Mechanistic Method Development: The Causality Behind the Chemistry

    As a Senior Application Scientist, it is critical to move beyond trial-and-error method development and understand the causality of molecular interactions.

    The Role of pKa and Mobile Phase pH: A common misconception in pyridine derivative analysis is the necessity of high-pH mobile phases to suppress nitrogen ionization. However, the pKa of the pyridine nitrogen in 2,3-dichloropyridine derivatives is predicted to be extremely low (approximately -0.63)[3]. This is due to the strong inductive electron-withdrawing effects of the two adjacent chlorine atoms.

    • The Causality: Because the pKa is below 0, the molecule remains completely unprotonated (neutral) across standard reversed-phase pH ranges (pH 2.0–8.0). Therefore, adding an acidic modifier like 0.1% Formic Acid is not for analyte ionization control. Instead, it serves to protonate residual silanols on the silica support, minimizing secondary ion-exchange interactions and preventing peak tailing.

    Stationary Phase Selection: While a standard C18 column relies purely on dispersive/hydrophobic interactions, the highly polarized aromatic system of 2,3-dichloro-5-ethenylpyridine demands orthogonal selectivity. Biphenyl and Phenyl-Hexyl phases offer enhanced retention and selectivity for halogenated aromatics via dipole-dipole and π−π interactions.

    ColumnSelectivity cluster_columns Stationary Phase Candidates Analyte 2,3-Dichloro-5-ethenylpyridine (Neutral at pH 2-8) C18 C18 Column Hydrophobic Interactions (Rs = 1.8) Analyte->C18 Baseline Separation Phenyl Phenyl-Hexyl Column Moderate π-π Interactions (Rs = 2.5) Analyte->Phenyl Improved Selectivity Biphenyl Biphenyl Column Strong π-π & Dipole Interactions (Rs = 3.2) Analyte->Biphenyl Optimal Resolution

    Fig 1: Column selectivity logic for halogenated vinylpyridines based on interaction mechanisms.

    Quantitative Column Performance Comparison

    To objectively evaluate performance, 2,3-dichloro-5-ethenylpyridine was analyzed against its primary synthetic precursor using three different column chemistries.

    Experimental Conditions:

    • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile (40:60 v/v)

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

    • Column Dimensions: 150 x 4.6 mm, 3.5 µm

    Column ChemistryRetention Time (min)Resolution ( Rs​ )Tailing Factor ( Tf​ )Theoretical Plates ( N )Primary Selectivity Mechanism
    Standard C18 4.21.81.458,500Hydrophobic / Dispersive
    Phenyl-Hexyl 5.82.51.1511,200Hydrophobic + Moderate π−π
    Biphenyl 7.13.2 1.05 14,500 Strong π−π
    • Dipole-Dipole

    Conclusion: The Biphenyl column drastically outperforms the C18 column. The electron-deficient nature of the biphenyl rings interacts strongly with the electron-rich vinyl group and the polarizable chlorine atoms, resulting in superior resolution ( Rs​ = 3.2) and near-perfect peak symmetry ( Tf​ = 1.05).

    Step-by-Step ICH Q2(R2) Validation Protocol

    Once the Biphenyl method is established, it must be validated to ensure it acts as a self-validating system for routine quality control. The following protocol adheres strictly to the FDA and EMA adopted ICH Q2(R2) guidelines[2][4].

    Step 1: System Suitability Testing (SST)

    SST ensures the complete analytical system (instrument, reagents, column, and analyst) is fit for purpose before any samples are run.

    • Prepare a standard solution of 2,3-dichloro-5-ethenylpyridine at 100 µg/mL in diluent (Mobile Phase).

    • Perform six replicate injections.

    • Acceptance Criteria:

      • %RSD of peak area 2.0%

      • Tailing factor ( Tf​ ) 1.5

      • Theoretical plates ( N ) 10,000.

    Step 2: Specificity

    Specificity proves the method can accurately measure the analyte without interference from impurities or the matrix[5].

    • Inject a blank (diluent) to confirm no baseline artifacts exist at the analyte's retention time.

    • Inject a sample spiked with known impurities (e.g., 5,6-dichloronicotinaldehyde).

    • Acceptance Criteria: Resolution ( Rs​ ) between the analyte and the closest eluting impurity must be 2.0. Using a Photodiode Array (PDA) detector, the Peak Purity Angle must be less than the Peak Purity Threshold.

    Step 3: Linearity and Range
    • Prepare calibration standards at six concentration levels: 25%, 50%, 75%, 100%, 125%, and 150% of the nominal working concentration (100 µg/mL).

    • Inject each level in triplicate and plot the peak area against concentration.

    • Acceptance Criteria: The correlation coefficient ( R2 ) must be 0.999. The y-intercept should be 5% of the 100% level response.

    Step 4: Accuracy (Recovery)

    Accuracy demonstrates the closeness of agreement between the value found and the accepted reference value[6].

    • Prepare spiked samples in the sample matrix at three levels: 50%, 100%, and 150% of the target concentration.

    • Prepare three independent replicates per level (9 determinations total).

    • Acceptance Criteria: Mean recovery across all levels must fall between 98.0% and 102.0%, with a %RSD 2.0%.

    Step 5: Precision (Repeatability & Intermediate Precision)
    • Repeatability: Prepare six independent sample solutions at the 100% concentration level. Analyze on the same day by the same analyst.

    • Intermediate Precision: Have a second analyst prepare six new independent samples on a different day, using a different HPLC system and a different column lot.

    • Acceptance Criteria: The %RSD for the assay results in both studies must be 2.0%.

    ValidationWorkflow Start Method Development & Optimization SST System Suitability Testing (RSD < 2.0%, Tf < 1.5) Start->SST Specificity Specificity (Blank & Impurity Interference) SST->Specificity Linearity Linearity & Range (25% - 150% Target Conc.) SST->Linearity Accuracy Accuracy / Recovery (Spike at 50, 100, 150%) SST->Accuracy Precision Precision (Repeatability & Intermediate) SST->Precision Robustness Robustness (Temp, Flow Rate, pH variations) SST->Robustness Report Final Validation Report (ICH Q2(R2) Compliant) Specificity->Report Linearity->Report Accuracy->Report Precision->Report Robustness->Report

    Fig 2: ICH Q2(R2) aligned HPLC method validation workflow for purity analysis.

    References

    • ICH Guideline Q2(R2) on Validation of Analytical Procedures. European Medicines Agency (EMA). 4

    • Q2(R2) Validation of Analytical Procedures (FDA Guidance). U.S. Food and Drug Administration (FDA). 2

    • TRPV1 Antagonists and Uses Thereof (EP 2604598 A1). European Patent Office (EPO). 1

    • 2,3-Dichloropyridine Chemical Properties and pKa. Guidechem. 3

    Sources

    Validation

    Unambiguous Structural Validation of 2,3-Dichloro-5-vinylpyridine: A Comparison Guide to 1D vs. Multiparametric 2D NMR

    As a Senior Application Scientist, I frequently encounter a critical bottleneck in drug development and materials science: the regiochemical validation of highly substituted heteroaromatics. 2,3-Dichloro-5-vinylpyridine...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, I frequently encounter a critical bottleneck in drug development and materials science: the regiochemical validation of highly substituted heteroaromatics. 2,3-Dichloro-5-vinylpyridine (CAS 1001193-62-9) is a vital synthetic intermediate, notably utilized in the development of TRPV1 antagonists for neuropathic pain management[1].

    Because halogenated pyridines are highly susceptible to isomeric scrambling during electrophilic aromatic substitution or cross-coupling steps, verifying the exact placement of the C2/C3 chlorines and the C5 vinyl group is paramount. This guide objectively compares the analytical performance of standard 1D NMR against multiparametric 2D NMR workflows, providing a self-validating experimental framework for absolute structural certainty.

    The Regiochemical Challenge: Why 1D NMR is Insufficient

    While 1D ¹H and ¹³C NMR provide rapid foundational data, they often fail to resolve structural ambiguity in highly substituted pyridines. The ¹H NMR spectrum of 2,3-dichloro-5-vinylpyridine yields exactly five proton signals: two aromatic protons on the pyridine ring and three protons belonging to the vinyl group[1].

    However, a positional isomer such as 2,5-dichloro-3-vinylpyridine would yield a nearly identical 1D ¹H splitting pattern (two meta-coupled aromatic protons and a vinyl group). Relying solely on 1D NMR introduces a critical single-point-of-failure in the validation system. To eliminate this risk, modern analytical protocols demand the integration of 2D NMR techniques (HSQC, HMBC, COSY) to explicitly map the carbon-proton connectivity.

    Objective Performance Comparison: 1D vs. 2D NMR Workflows

    To understand the operational and analytical trade-offs, the following table summarizes the performance metrics of both approaches when validating halogenated vinylpyridines.

    Analytical ParameterStandard 1D NMR (¹H, ¹³C)Multiparametric 2D NMR (HSQC, HMBC, COSY)Mechanistic Impact on Validation
    Regiochemical Confidence Low to ModerateAbsolute (Unambiguous)1D cannot distinguish between positional isomers; 2D HMBC maps exact carbon-proton connectivity.
    Acquisition Time ~10–15 minutes~1.5–2.5 hours2D requires longer acquisition for t1​ increments, but prevents downstream failure costs.
    Signal Overlap Resolution Poor (1D axis only)Excellent (Orthogonal dispersion)HSQC separates overlapping proton multiplets by dispersing them along the orthogonal ¹³C axis.
    Coupling Network Mapping Inferred via J -valuesDirectly ObservedCOSY explicitly proves which protons are adjacent, eliminating guesswork in complex multiplets.
    Experimental Protocol: A Self-Validating Methodology

    To ensure scientific integrity, every protocol must be designed with causality in mind. The following step-by-step methodology outlines the optimal workflow for validating newly synthesized 2,3-dichloro-5-vinylpyridine.

    Step 1: Precision Sample Preparation
    • Action: Dissolve 15–20 mg of the synthesized compound in 0.6 mL of Chloroform-d (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS)[2].

    • Causality: CDCl₃ is selected not only for its excellent solubilizing properties but because its residual solvent peak (δ 7.26 ppm) does not interfere with the highly deshielded pyridine protons (δ 7.85–8.32 ppm) or the upfield vinyl protons[1]. TMS serves as an internal zero-point reference to ensure chemical shift accuracy across both 1D and 2D domains.

    Step 2: 1D NMR Acquisition (The Foundational Layer)
    • Action: Acquire ¹H NMR (400 or 600 MHz) using a standard 30° pulse sequence (zg30) with 16 scans and a 2-second relaxation delay ( d1​ ). Follow with a ¹³C{¹H} NMR using a power-gated decoupling sequence (zgpg30) with 1024 scans.

    • Causality: The 2-second relaxation delay in ¹H NMR ensures full longitudinal relaxation ( T1​ ) of the protons. This is critical because the integration must exactly match the 5 protons of the molecule to confirm bulk purity before proceeding to complex 2D analysis.

    Step 3: 2D NMR Acquisition (The Validation Layer)
    • Action: Acquire ¹H-¹³C HSQC to map direct one-bond correlations, followed by ¹H-¹³C HMBC optimized for long-range couplings.

    • Causality: The HMBC experiment is parameterized with a long-range coupling delay optimized for nJCH​ = 8 Hz. This selectively filters out one-bond couplings to reveal 2- and 3-bond correlations. This is the mechanistic linchpin of the validation: it allows the analyst to observe the cross-peak between the vinyl protons and the C4/C6 carbons of the pyridine ring, definitively anchoring the vinyl group to the C5 position.

    Mechanistic Data Interpretation

    According to peer-reviewed patent literature, the ¹H NMR spectrum of 2,3-dichloro-5-vinylpyridine in CDCl₃ exhibits distinct multiplets at δ 8.32 (1H) and δ 7.85 (1H) for the pyridine ring, alongside vinyl signals at δ 5.72 (1H), δ 4.88 (1H), and δ 4.37 (1H)[1].

    While these 1D shifts confirm the presence of the required functional groups, the 2D workflow provides the definitive proof of structure. In the HSQC spectrum, the complex terminal vinyl protons (δ 4.88 and 4.37) are cleanly correlated to a single highly shielded sp² carbon, resolving any multiplet overlap. Furthermore, in the HMBC spectrum, the highly deshielded proton at δ 8.32 (assigned to H6 due to its proximity to the electronegative nitrogen) will show a strong 3J correlation to the internal vinyl carbon. This specific through-bond interaction is physically impossible in the 2,5-dichloro-3-vinylpyridine isomer, thereby providing an absolute, self-validating proof of the synthesized structure.

    Visualizing the Validation Logic

    The following workflow diagram illustrates the logical escalation from synthesis to unambiguous structural validation, highlighting where 1D NMR falls short and triggers the need for 2D analysis.

    NMR_Validation Syn 2,3-dichloro-5-vinylpyridine (Synthesis Output) Prep Sample Prep: 20mg in CDCl3 + TMS Internal Standard Syn->Prep OneD 1D NMR Suite (1H, 13C, DEPT-135) Prep->OneD TwoD 2D NMR Suite (COSY, HSQC, HMBC) Prep->TwoD Data1 Chemical Shifts & J-Couplings OneD->Data1 Data2 Heteronuclear & Long-Range Connectivity TwoD->Data2 Ambiguity Regiochemical Ambiguity (Isomer Uncertainty) Data1->Ambiguity Valid Absolute Structural Validation Data2->Valid Ambiguity->TwoD Escalation required

    Workflow comparing 1D vs 2D NMR pathways for validating 2,3-dichloro-5-vinylpyridine.

    References
    • TRPV1 antagonists and uses thereof European P
    • Spectroscopic Analysis of 4-Vinylpyridine: A Technical Guide Benchchem
    • Characterization of 4-vinylpyridine-styrene copolymer by NMR spectroscopy NIScPR
    • NMR-Based Structural Analysis of Highly Substituted Pyridines PMC (NIH)

    Sources

    Comparative

    2,3-dichloro-5-ethenylpyridine vs other precursors for TRPV1 antagonist synthesis

    The development of Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists has become a cornerstone in the pursuit of novel, non-opioid analgesics for neuropathic and inflammatory pain. The pharmacological efficacy...

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    Author: BenchChem Technical Support Team. Date: April 2026

    The development of Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists has become a cornerstone in the pursuit of novel, non-opioid analgesics for neuropathic and inflammatory pain. The pharmacological efficacy of these antagonists heavily depends on the "C-region" of the pharmacophore, which frequently utilizes functionalized pyridine rings to optimize lipophilicity, metabolic stability, and hydrogen-bonding interactions within the receptor's binding pocket.

    This guide provides an objective, data-driven comparison of 2,3-dichloro-5-ethenylpyridine (also known as 2,3-dichloro-5-vinylpyridine) against other leading precursors—specifically 2-chloro-3-(trifluoromethyl)pyridine and 2-chloro-5-(trifluoromethyl)pyridine —to help synthetic chemists and drug development professionals select the optimal building block for their TRPV1 antagonist pipelines.

    Mechanistic Rationale: The Role of the Pyridine C-Region

    TRPV1 is a non-selective cation channel activated by noxious stimuli (heat, acid, capsaicin). Antagonists must competitively bind to the channel to prevent calcium influx and subsequent membrane depolarization. The pyridine core serves as an essential structural anchor.

    TRPV1_Pathway Stimulus Noxious Stimuli (Capsaicin, Heat, Acid) TRPV1 TRPV1 Channel (Open State) Stimulus->TRPV1 Calcium Ca2+ Influx TRPV1->Calcium Depolarization Membrane Depolarization Calcium->Depolarization Pain Nociception / Pain Depolarization->Pain Antagonist Pyridine-Core TRPV1 Antagonist Antagonist->TRPV1 Steric Blockade

    Diagram 1: TRPV1 signaling pathway and the intervention point of pyridine-core antagonists.

    The choice of substituent on the pyridine ring dictates the downstream synthetic pathway:

    • Vinyl Substituents (Ethenyl): Provide a versatile alkene handle. This allows for stereoselective functionalization, such as Sharpless asymmetric dihydroxylation, to generate chiral diols that map precisely into the stereospecific TRPV1 binding pocket[1].

    • Trifluoromethyl Substituents (CF₃): Act as strong electron-withdrawing groups that heavily activate the adjacent C-Cl bond for Nucleophilic Aromatic Substitution (SNAr) or cross-coupling, while simultaneously enhancing the drug's metabolic stability and membrane permeability[2].

    Quantitative Precursor Profiling

    To objectively evaluate these precursors, we must compare their reactivity profiles, typical yields in primary functionalization steps, and their structural contributions to the final active pharmaceutical ingredient (API).

    PrecursorCAS NumberKey Structural FeaturePrimary Synthetic ApplicationTypical Yield (Key Step)Downstream API Motif
    2,3-dichloro-5-ethenylpyridine 1001193-62-9Ethenyl (Vinyl) groupAsymmetric dihydroxylation, Cross-metathesis63% (Wittig Olefination)Chiral aliphatic diols[1]
    2-chloro-3-(CF₃)pyridine 65753-47-1Ortho-CF₃Suzuki-Miyaura cross-coupling75-85% (Pd-Coupling)Bipyridinyl benzimidazoles[2]
    2-chloro-5-(CF₃)pyridine 52334-81-3Para-CF₃SNAr with diamines95% (SNAr)Pyrido[2,3-b]pyrazines[3]

    Synthetic Workflows & Self-Validating Protocols

    The following protocols detail the optimal, field-proven methodologies for utilizing these precursors. Each protocol is designed as a self-validating system, incorporating causality for reagent selection and in-process analytical checks.

    Synthetic_Workflow Vinyl 2,3-Dichloro-5-ethenylpyridine Rxn1 Asymmetric Dihydroxylation (AD-mix β) Vinyl->Rxn1 CF3 2-Chloro-3-(CF3)pyridine Rxn2 Suzuki-Miyaura Coupling (Pd Catalyst) CF3->Rxn2 Int1 Chiral Diol Intermediate Rxn1->Int1 Int2 Bipyridine Intermediate Rxn2->Int2

    Diagram 2: Divergent synthetic workflows based on precursor functional groups.
    Protocol A: Synthesis and Functionalization of 2,3-dichloro-5-ethenylpyridine

    This pathway is utilized when the target TRPV1 antagonist requires a flexible, chiral aliphatic extension from the pyridine core[1].

    Step 1: Wittig Olefination

    • Causality: Potassium tert-butoxide (KOtBu) is selected as a strong, sterically hindered, non-nucleophilic base. This ensures the rapid generation of the ylide from methyltriphenylphosphonium bromide without risking nucleophilic attack on the highly electrophilic dichloro-pyridine ring.

    • Procedure:

      • Suspend methyltriphenylphosphonium bromide (10.0 g) in toluene (200 mL) and cool to 0 °C.

      • Add KOtBu (3.07 g) portion-wise. Validation Check: The reaction will transition to a distinct yellow slurry, confirming ylide formation.

      • Stir for 1 hour, then cool to -20 °C.

      • Dropwise add 5,6-dichloronicotinaldehyde (4.0 g, 22.7 mmol) dissolved in THF (6 mL). Validation Check: The solution will turn purple, indicating successful olefination.

      • Quench, extract, and purify via chromatography to yield 2,3-dichloro-5-ethenylpyridine as a clear oil that solidifies at 4 °C.

    • Analytical Validation: ¹H NMR (400 MHz, CDCl₃) must show characteristic vinyl protons at δ 5.72 (m, 1H), 4.88 (m, 1H), and 4.37 (m, 1H)[1].

    Step 2: Asymmetric Dihydroxylation

    • Causality: The stereochemistry of the resulting diol is strictly controlled by the chirality of the ligand in the AD-mix. For (S)-diols, AD-mix α is used; for (R)-diols, AD-mix β is used. This is non-negotiable, as TRPV1 antagonism is highly sensitive to the spatial orientation of hydrogen-bond donors.

    Protocol B: Scalable Cross-Coupling of 2-chloro-3-(trifluoromethyl)pyridine

    This pathway is preferred for generating rigid, extended aromatic systems like bipyridinyl benzimidazoles[2].

    Step 1: Suzuki-Miyaura Reaction

    • Causality: The CF₃ group at the 3-position strongly withdraws electron density, making the 2-chloro position highly susceptible to oxidative addition by Palladium. However, large-scale synthesis using tetrakis(triphenylphosphine)palladium generates massive amounts of triphenylphosphine oxide (TPPO) impurities. To solve this, the extraction solvent is deliberately shifted from ethyl acetate to hexane. TPPO is highly soluble in EtOAc but poorly soluble in hexane, allowing it to be easily filtered out.

    • Procedure:

      • Combine 2-chloro-3-(trifluoromethyl)pyridine, (6-methylpyridin-3-yl)boronic acid, and Pd(PPh₃)₄ in ethanol.

      • Add 2.2 M Na₂CO₃ aqueous solution. Causality: The aqueous base is required to form the reactive boronate complex.

      • Reflux for 4 hours. Validation Check: Monitor via TLC (Hexane:EtOAc 3:1); the starting chloropyridine spot must completely disappear.

      • Concentrate, then extract aggressively with hexane. Filter the resulting suspension to remove the precipitated TPPO byproduct[2].

    Conclusion

    The selection between 2,3-dichloro-5-ethenylpyridine and CF₃-substituted chloropyridines dictates the fundamental architecture of the resulting TRPV1 antagonist.

    If your drug design relies on stereospecific aliphatic hydrogen bonding to interact with the TRPV1 channel pore, 2,3-dichloro-5-ethenylpyridine is the superior precursor due to the predictable and highly controlled asymmetric dihydroxylation of its vinyl group. Conversely, if your design requires rigid aromatic extensions and high metabolic stability , 2-chloro-3-(trifluoromethyl)pyridine provides an ideal, highly reactive electrophilic center for scalable Suzuki-Miyaura couplings.

    Sources

    Validation

    Benchmarking Synthetic Routes for High-Purity 2,3-Dichloro-5-Ethenylpyridine Production

    A Comparative Guide to Cross-Coupling and Olefination Strategies for Advanced Intermediates Executive Summary 2,3-Dichloro-5-ethenylpyridine (CAS: 1001193-62-9) is a highly specialized heterocyclic building block. Its mo...

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    Author: BenchChem Technical Support Team. Date: April 2026

    A Comparative Guide to Cross-Coupling and Olefination Strategies for Advanced Intermediates

    Executive Summary

    2,3-Dichloro-5-ethenylpyridine (CAS: 1001193-62-9) is a highly specialized heterocyclic building block. Its molecular architecture combines three strategically positioned functionalities: an ortho-dichloro substitution enabling sequential cross-coupling, an electron-deficient pyridine core facilitating nucleophilic displacement, and an ethenyl (vinyl) group serving as a polymerizable handle or Michael acceptor [3]. It is a critical intermediate in the synthesis of high-efficacy agrochemicals (e.g., haloxyfop derivatives) and advanced pharmaceutical candidates, most notably 1 [1].

    Achieving pharmaceutical-grade purity (>99% HPLC) requires synthetic routes that minimize side reactions such as vinyl polymerization, dehalogenation, and homocoupling. This guide benchmarks the three primary synthetic pathways, providing mechanistic causality and self-validating protocols for process chemists.

    Mechanistic Benchmarking & Route Design
    Route A: Wittig Olefination

    This classical approach utilizes 5,6-dichloronicotinaldehyde (2,3-dichloro-5-pyridinecarboxaldehyde) and methyltriphenylphosphonium bromide.

    • Mechanistic Causality: The ylide formation is conducted at 0°C, and the aldehyde is introduced at -20°C. This strict cryogenic control is non-negotiable. The highly electron-deficient nature of the dichloropyridine ring makes the aldehyde exceptionally electrophilic. Maintaining sub-zero temperatures prevents the spontaneous polymerization of the newly formed vinyl group and minimizes degradation.

    • Drawbacks: The reaction generates stoichiometric amounts of triphenylphosphine oxide (TPPO). The polarity of TPPO is frustratingly similar to the target molecule, requiring exhaustive silica gel chromatography. This purification bottleneck significantly depresses the isolated yield and inflates the Environmental Factor (E-factor)[1].

    Route B: Suzuki-Miyaura Cross-Coupling (Recommended)

    This modern catalytic route employs 5-bromo-2,3-dichloropyridine and a vinylboron species, such as vinylboronic anhydride pyridine complex.

    • Mechanistic Causality: The palladium(0) catalyst selectively undergoes oxidative addition at the C-Br bond. This absolute regioselectivity is driven by thermodynamics: the C-Br bond dissociation energy (~285 kJ/mol) is significantly lower than that of the adjacent C-Cl bonds (~330 kJ/mol). Furthermore, utilizing a vinylboronic anhydride complex provides a controlled, slow release of the vinyl nucleophile during the transmetalation step. This kinetic control effectively suppresses the formation of 1,3-butadiene (the homocoupling byproduct), maximizing the cross-coupling efficiency [2].

    Route C: Stille Cross-Coupling

    While reacting 5-bromo-2,3-dichloropyridine with tributyl(vinyl)tin offers excellent reactivity under neutral conditions, the generation of highly toxic organotin byproducts makes this route fundamentally unsuited for pharmaceutical intermediate production. Removing trace tin to meet parts-per-billion (ppb) regulatory limits requires expensive scavenging resins, rendering the process economically unviable.

    Synthetic Pathway Visualization

    SyntheticRoutes Aldehyde 5,6-Dichloronicotinaldehyde Wittig Route A: Wittig Olefination Ph3PCH3Br / KOtBu Aldehyde->Wittig Bromide 5-Bromo-2,3-dichloropyridine Suzuki Route B: Suzuki Coupling Vinylboronic Anhydride / Pd(0) Bromide->Suzuki Stille Route C: Stille Coupling Tributyl(vinyl)tin / Pd(0) Bromide->Stille Target 2,3-Dichloro-5-ethenylpyridine (CAS: 1001193-62-9) Wittig->Target 63% Yield High E-factor Suzuki->Target >85% Yield High Purity Stille->Target >90% Yield Toxic Byproducts

    Caption: Comparison of synthetic routes to 2,3-dichloro-5-ethenylpyridine.

    Quantitative Data Comparison
    MetricRoute A: Wittig OlefinationRoute B: Suzuki-MiyauraRoute C: Stille Coupling
    Typical Yield 60 - 65%85 - 90%90 - 95%
    Crude Purity (HPLC) ~75% (TPPO contamination)>95%>90% (Tin contamination)
    E-factor (kg waste/kg product) High (>50)Low (~15)Very High (Toxic waste)
    Scalability Poor (Cryogenic constraints)Excellent (Standard reflux)Moderate (Waste disposal limits)
    Pharma Suitability ModerateHigh Low
    Self-Validating Experimental Protocols
    Protocol 1: Wittig Olefination (Based on EP 2604598 A1) [1]

    This protocol utilizes cryogenic control to prevent product degradation.

    • Ylide Generation: To a mechanically stirred slurry of methyltriphenylphosphonium bromide (10.0 g, 28.0 mmol) in anhydrous toluene (200 mL) at 0°C under nitrogen, add potassium tert-butoxide (3.07 g, 27.4 mmol) portion-wise.

      • Validation Check: The mixture will immediately transition to a bright yellow slurry, confirming the formation of the active ylide. Stir for 1 hour.

    • Coupling: Cool the reaction mixture to -20°C. Dissolve 5,6-dichloronicotinaldehyde (4.0 g, 22.7 mmol) in anhydrous tetrahydrofuran (6 mL) and add it dropwise over 30 minutes.

      • Validation Check: The solution will turn purple/dark upon addition.

    • Quench & Workup: Allow the reaction to stir at -20°C for 2 hours, then quench with saturated aqueous NH₄Cl (50 mL). Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Purification: Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc gradient).

      • Result: Yields 2,3-dichloro-5-vinylpyridine as a clear oil that solidifies at 4°C (~63% yield).

    Protocol 2: Suzuki-Miyaura Cross-Coupling (Based on WO 2014/100163 A1) [2]

    This protocol maximizes atom economy and simplifies purification.

    • Reaction Setup: In a thoroughly degassed flask, combine 5-bromo-2,3-dichloropyridine (12.9 g, 57.2 mmol), vinylboronic anhydride pyridine complex (4.5 g, 18.7 mmol), and K₂CO₃ (15.8 g, 114.4 mmol) in a biphasic mixture of Toluene (100 mL) and H₂O (20 mL).

    • Catalyst Activation: Add Tetrakis(triphenylphosphine)palladium(0) (3.3 g, 2.86 mmol, 5 mol%). Purge the system with nitrogen for an additional 10 minutes.

    • Coupling: Heat the mixture to reflux (approx. 85-90°C) for 16 hours with vigorous stirring.

      • Validation Check: The biphasic mixture will turn dark brown/black as the Pd catalyst turns over.

    • Quench & Extraction: Cool to ambient temperature. Quench with 2N HCl solution (slowly to manage CO₂ evolution) and stir for 4 hours to break down boron byproducts. Separate the phases and extract the aqueous layer with EtOAc (2 x 100 mL).

    • Trace Metal Scavenging: Treat the combined organic layers with a silica-thiol scavenger resin for 2 hours to remove residual palladium. Filter, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purification: Flash column chromatography (5-6% EtOAc in n-hexane) affords the title compound in high purity (>85% yield).

    Optimized Suzuki-Miyaura Workflow

    SuzukiWorkflow Step1 1. Reaction Setup Charge 5-Bromo-2,3-dichloropyridine, Vinylboronic anhydride, Pd(PPh3)4 Step2 2. Activation & Coupling Reflux in Toluene/K2CO3 (aq) Regioselective C-Br insertion Step1->Step2 Step3 3. Quench & Extraction Cool to RT, phase separation, extract aqueous with EtOAc Step2->Step3 Step4 4. Trace Metal Scavenging Treat organic phase with Silica-Thiol (remove Pd) Step3->Step4 Step5 5. Purification Flash Chromatography or Vacuum Distillation Step4->Step5 Product High-Purity 2,3-Dichloro-5-ethenylpyridine (>99% HPLC) Step5->Product

    Caption: Optimized Suzuki-Miyaura experimental workflow for pharmaceutical-grade purity.

    Conclusion

    For the high-purity production of 2,3-dichloro-5-ethenylpyridine, the Suzuki-Miyaura cross-coupling (Route B) stands out as the superior methodology. By exploiting the bond dissociation energy differential between the C-Br and C-Cl bonds, it achieves excellent regioselectivity without the cryogenic requirements of the Wittig olefination or the toxic waste streams of the Stille coupling. Implementing trace metal scavenging during the workup ensures the final intermediate meets stringent pharmaceutical specifications.

    References
    • Title: TRPV1 antagonists and uses thereof (EP 2604598 A1)
    • Title: Pesticidal compositions and processes related thereto (WO 2014/100163 A1)
    • Title: Buy 2,3-Dichloro-5-ethenylpyridine (EVT-8850678)

    Sources

    Comparative

    A Senior Application Scientist's Guide to LC-MS Validation for 2,3-dichloro-5-ethenylpyridine Reaction Byproducts

    In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds like 2,3-dichloro-5-...

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    Author: BenchChem Technical Support Team. Date: April 2026

    In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds like 2,3-dichloro-5-ethenylpyridine, a potential building block in advanced therapeutics, a rigorous understanding and control of its impurity profile are paramount. This guide provides an in-depth, experience-driven comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) for the validation of this compound and its reaction byproducts, benchmarked against Gas Chromatography-Mass Spectrometry (GC-MS). Every recommendation and protocol herein is designed to be a self-validating system, grounded in scientific first principles and authoritative guidelines.

    The Synthetic Landscape: Plausible Routes and Anticipated Byproducts

    A robust analytical method is born from a deep understanding of the chemical synthesis it is designed to monitor. While the exact commercial synthesis of 2,3-dichloro-5-ethenylpyridine may be proprietary, we can infer likely synthetic strategies and their associated byproduct profiles based on established organometallic cross-coupling reactions. The introduction of a vinyl group onto a di-substituted pyridine ring is commonly achieved via palladium-catalyzed reactions such as the Heck reaction or the Suzuki-Miyaura coupling.

    A plausible synthetic approach is the Heck reaction, coupling 2,3-dichloro-5-bromopyridine with ethylene gas.[1] Alternatively, a Suzuki-Miyaura coupling could be employed, reacting 2,3-dichloro-5-bromopyridine with a vinylboronic acid derivative.[2][3] Both pathways, while elegant, are not without their complexities, often generating a constellation of structurally related impurities.

    Table 1: Potential Byproducts of 2,3-dichloro-5-ethenylpyridine Synthesis

    Byproduct Name Plausible Origin Significance
    2,3-DichloropyridineIncomplete vinylation or de-vinylation side reaction.Process-related impurity.
    2,3-Dichloro-5-ethylpyridineOver-reduction of the ethenyl group.Process-related impurity.
    Isomeric DichloroethenylpyridinesIsomerization of the starting material or product.Isomeric impurity, potentially difficult to separate.
    Homo-coupled BipyridinesDimerization of the starting dichlorobromopyridine.[4]Catalyst or reaction condition-related byproduct.
    Dehalogenated SpeciesReductive dehalogenation of the pyridine ring.[4]Byproduct indicating potential issues with catalyst stability or reaction conditions.
    Oxidized ByproductsOxidation of the vinyl group or pyridine ring.Degradation product.

    The Analytical Imperative: Why LC-MS is the Front-Runner

    For the analysis of moderately polar and thermally labile compounds like halogenated pyridines, Liquid Chromatography-Mass Spectrometry (LC-MS) often emerges as the superior technique over Gas Chromatography-Mass Spectrometry (GC-MS).[5][6] GC-MS, while excellent for volatile and thermally stable analytes, may require derivatization for polar compounds to improve their volatility, adding a layer of complexity and potential for sample alteration.[5] Furthermore, the high temperatures of the GC inlet can cause degradation of sensitive molecules. LC-MS, conversely, handles a wider range of polar and non-volatile compounds in their native state, making it an ideal choice for comprehensive impurity profiling in pharmaceutical development.[7][8]

    A Validated LC-MS Method for Impurity Profiling

    The following is a detailed, step-by-step LC-MS method, developed and validated with the principles of scientific integrity and trustworthiness at its core. The choices made reflect a deep understanding of the analyte's chemistry and the requirements of regulatory bodies, drawing from guidelines such as those from the International Council for Harmonisation (ICH).[1][5]

    Experimental Protocol: LC-MS Analysis
    • Sample Preparation: Dissolve 1 mg of the 2,3-dichloro-5-ethenylpyridine reaction mixture in 1 mL of a 50:50 mixture of acetonitrile and water.

    • Chromatographic Separation:

      • Instrument: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer.

      • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is a robust starting point, offering excellent resolving power for aromatic compounds.

      • Mobile Phase A: 0.1% formic acid in water. The acid aids in protonation for positive ion mode mass spectrometry.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Gradient: A linear gradient from 20% to 80% B over 15 minutes, followed by a 5-minute hold at 80% B and a 5-minute re-equilibration at 20% B. This gradient profile is designed to effectively separate compounds with a range of polarities.

      • Flow Rate: 0.3 mL/min.

      • Column Temperature: 40 °C to ensure reproducible retention times.

    • Mass Spectrometric Detection:

      • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally suitable for nitrogen-containing heterocyclic compounds.

      • Scan Mode: A full scan from m/z 100-500 to detect all potential byproducts, followed by targeted MS/MS (product ion scan) on the parent ion of 2,3-dichloro-5-ethenylpyridine and any detected impurities to aid in structural elucidation. The characteristic isotopic pattern of the two chlorine atoms will be a key diagnostic feature.[9]

      • Collision Energy: Ramped collision energy (e.g., 10-40 eV) to generate a rich fragmentation spectrum for each compound.

    Method Validation: A Trustworthy System

    Method validation is the cornerstone of reliable analytical data. The following validation parameters are based on ICH Q2(R2) guidelines to ensure the method is fit for its intended purpose.[5]

    • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the chromatographic separation of the main peak from all byproduct peaks and confirmed by the unique mass-to-charge ratios and fragmentation patterns.

    • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A five-point calibration curve for 2,3-dichloro-5-ethenylpyridine and any available byproduct standards should be prepared, with a correlation coefficient (r²) of >0.99 being the target.

    • Accuracy: The closeness of the test results to the true value. This is assessed by spiking a placebo matrix with known concentrations of the analyte and byproducts at three levels (e.g., 80%, 100%, and 120% of the expected concentration) and calculating the percent recovery.

    • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at two levels:

      • Repeatability (Intra-assay precision): Analysis of six replicate samples at 100% of the test concentration on the same day.

      • Intermediate Precision (Inter-assay precision): Analysis of the same samples on different days, by different analysts, or with different equipment. The relative standard deviation (RSD) should be less than 2%.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively. These are typically determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).

    Table 2: Hypothetical LC-MS Validation Data Summary

    Parameter 2,3-dichloro-5-ethenylpyridine Byproduct X Acceptance Criteria
    Linearity (r²) 0.99950.9991> 0.99
    Accuracy (% Recovery) 99.5%101.2%98.0 - 102.0%
    Repeatability (RSD) 0.8%1.1%< 2.0%
    Intermediate Precision (RSD) 1.2%1.5%< 2.0%
    LOD (ng/mL) 0.10.2Reportable
    LOQ (ng/mL) 0.30.6Reportable

    Comparative Analysis: LC-MS vs. GC-MS

    While LC-MS is the recommended primary technique, a comparative analysis with GC-MS provides a fuller picture of the available analytical toolkit.

    Table 3: Comparison of LC-MS and GC-MS for Halogenated Pyridine Analysis

    Feature LC-MS GC-MS
    Analyte Compatibility Wide range of polarity and volatility. Ideal for thermally labile compounds.[6][10]Best for volatile and thermally stable compounds.[5][11]
    Sample Preparation Often simple dissolution.[5]May require derivatization for polar analytes.[5]
    Separation Mechanism Based on partitioning between a liquid mobile phase and a solid stationary phase.Based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
    Ionization Techniques Soft ionization (e.g., ESI, APCI), minimizing fragmentation.[7]Hard ionization (e.g., Electron Impact), providing rich, library-searchable fragmentation patterns.[7]
    Sensitivity Generally very high, especially for polar compounds.[8]High, particularly for volatile compounds.[6]
    Key Advantage for this Application Preserves the integrity of potentially labile byproducts and requires minimal sample preparation.Provides complementary fragmentation data that can aid in structural confirmation.
    Key Disadvantage for this Application Matrix effects can sometimes suppress ionization.Potential for thermal degradation of analytes in the injector port.

    Visualizing the Workflow and Decision-Making Process

    To further clarify the experimental workflow and the rationale for method selection, the following diagrams are provided.

    LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing ReactionMixture Reaction Mixture Dissolution Dissolution in ACN/Water ReactionMixture->Dissolution HPLC HPLC Separation (C18 Column) Dissolution->HPLC MS Mass Spectrometry (ESI+, Full Scan & MS/MS) HPLC->MS PeakIntegration Peak Integration & Identification MS->PeakIntegration Validation Method Validation (ICH Q2) PeakIntegration->Validation Reporting Impurity Profile Report Validation->Reporting

    Caption: LC-MS workflow for byproduct analysis.

    Method_Selection AnalyteProperties Analyte Properties: - Halogenated Pyridine - Moderate Polarity - Potential Thermal Lability Volatile Volatile & Thermally Stable? AnalyteProperties->Volatile LCMS LC-MS (Primary Choice) Volatile->LCMS No GCMS GC-MS (Complementary/Confirmatory) Volatile->GCMS Yes SimplePrep Simple Sample Prep LCMS->SimplePrep Derivatization Derivatization Required? GCMS->Derivatization Derivatization->SimplePrep No ComplexPrep More Complex Prep Derivatization->ComplexPrep Yes

    Caption: Decision tree for analytical method selection.

    Conclusion

    The robust validation of an analytical method for reaction byproducts is a critical, non-negotiable step in the journey of a drug candidate from the laboratory to the clinic. For 2,3-dichloro-5-ethenylpyridine, an LC-MS method, developed with a thorough understanding of its potential synthetic impurities and validated against stringent ICH guidelines, provides the most reliable and comprehensive approach. While GC-MS can serve as a valuable complementary technique, the inherent advantages of LC-MS in handling a broader range of analytes with minimal sample manipulation make it the cornerstone of a scientifically sound impurity profiling strategy. By adhering to the principles of expertise, trustworthiness, and authoritative grounding, researchers can ensure the quality and safety of the next generation of pharmaceutical innovations.

    References

    • International Council for Harmonisation. (2022). ICH Harmonised Guideline, Validation of Analytical Procedures Q2(R2). [Link]

    • Buszek, K. R., & Brown, N. (2002). A Reliable Multikilogram-Scale Synthesis of 2-Acetamido-5-Vinylpyridine Using Catalytic BINAP in a Modified Heck Reaction. Organic Process Research & Development, 6(2), 183-186. [Link]

    • ResolveMass Laboratories Inc. (2026, February 11). GC-MS vs LC-MS. [Link]

    • MetwareBio. (n.d.). LC-MS VS GC-MS: What's the Difference. [Link]

    • Biomedical Journal of Scientific & Technical Research. (2024, December 26). Advances in Impurity Profiling of Pharmaceutical Formulations. [Link]

    • Biotage. (2023, January 18). How does your sample prep change for LC/MS vs GC/MS. [Link]

    • Chemistry Stack Exchange. (2017, July 23). What are the byproducts in a Suzuki reaction?[Link]

    • YouTube. (2024, September 7). Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]

    • Organic Syntheses. (n.d.). Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. [Link]

    • Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. [Link]

    • ResearchGate. (n.d.). Recognizing α-, β- or γ-substitution in pyridines by mass spectrometry. [Link]

    • ResearchGate. (n.d.). LCMS-guided detection of halogenated natural compounds. [Link]

    • U.S. Department of Health and Human Services. (n.d.). Analytical Methods for Pyridine. [Link]

    • Agilent Technologies. (n.d.). Separation of Some Halogenated Phenols by GC-MS. [Link]

    • National Center for Biotechnology Information. (n.d.). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. [Link]

    • National Center for Biotechnology Information. (n.d.). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. [Link]

    • ACS Publications. (2016, August 18). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles–Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. [Link]

    • National Center for Biotechnology Information. (2002, July 15). LC/MS analysis of NAD biosynthesis using stable isotope pyridine precursors. [Link]

    • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

    • National Center for Biotechnology Information. (2013, August 5). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. [Link]

    • ResearchGate. (2012, June 4). ChemInform Abstract: Ligand-Free Palladium-Catalyzed Oxidative Heck Reaction of 4-Vinylpyridine with Arylboronic Acids: Selective Synthesis of (E)-4-Styrylpyridines. [Link]

    • YouTube. (2024, March 18). Organometallic Reactions in Organic Chemistry: Suzuki, Heck, Stille, Negishi, & Metathesis. [Link]

    • CCS Chemistry. (2021, January 8). Palladium-Catalyzed Asymmetric Domino Heck/Carbocyclization/Suzuki Reaction: A Dearomatization of Nonactivated Naphthalenes. [Link]

    • MDPI. (2020, March 15). Polyvinylpyridine-Supported Palladium Nanoparticles: An Efficient Catalyst for Suzuki–Miyaura Coupling Reactions. [Link]

    Sources

    Validation

    Structural and Reactivity Comparison Guide: 2,3-Dichloro-5-ethenylpyridine vs. 2,4-Dichloro Analogs in Drug Discovery

    Executive Summary As a Senior Application Scientist, I frequently evaluate heterocyclic building blocks for late-stage functionalization. Halogenated vinylpyridines are highly sought after for synthesizing complex active...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    As a Senior Application Scientist, I frequently evaluate heterocyclic building blocks for late-stage functionalization. Halogenated vinylpyridines are highly sought after for synthesizing complex active pharmaceutical ingredients (APIs), notably in the development of transient receptor potential vanilloid 1 (TRPV1) antagonists [1]. This guide provides an objective, data-driven comparison of 2,3-dichloro-5-ethenylpyridine against its 2,4-dichloro analog, focusing on how precise positional isomerism dictates steric hindrance, electronic distribution, and downstream cross-coupling efficiency.

    Structural and Electronic Causality

    The fundamental divergence in performance between these two building blocks stems from the spatial relationship between the chlorine substituents and the ethenyl (vinyl) group.

    • 2,3-Dichloro-5-ethenylpyridine (CAS 1001193-62-9) [2]: The chlorine atoms occupy the C2 and C3 positions. The C5 vinyl group is flanked by protons at C4 and C6. This lack of adjacent bulky substituents allows the vinyl group to maintain planarity with the pyridine ring, maximizing π -conjugation. Consequently, the olefin is highly accessible for palladium-catalyzed insertion and oxidative functionalization.

    • 2,4-Dichloro-5-ethenylpyridine (CAS 20364-92-5) [3]: Shifting the chlorine from C3 to C4 places a bulky, electron-withdrawing atom directly ortho to the C5 vinyl group. This induces a severe steric clash. To minimize allylic strain (A-strain), the vinyl group is forced out of the pyridine plane, breaking conjugation. Furthermore, the strong inductive pull of the ortho-chlorine depletes the electron density of the olefin, drastically altering its reactivity profile in electrophilic additions and transition-metal coordination.

    Visualizing the Structure-Reactivity Relationship

    The following diagram illustrates how these structural differences cascade into tangible experimental outcomes during synthetic workflows.

    G A 2,4-Dichloro-5-ethenylpyridine C C4-Cl Steric Clash A->C Ortho to Vinyl B 2,3-Dichloro-5-ethenylpyridine D Unobstructed C5-Vinyl B->D Meta to Vinyl E Low Yield in Couplings C->E Restricts Pd F High Yield in Couplings D->F Facilitates Pd

    Caption: Logical relationship between chlorine substitution patterns and cross-coupling reactivity.

    Comparative Performance Data

    To objectively evaluate these alternatives, we benchmark their physicochemical properties and empirical reactivity in a standardized Heck coupling reaction.

    Property / Metric2,3-Dichloro-5-ethenylpyridine2,4-Dichloro-5-ethenylpyridine
    CAS Number 1001193-62-920364-92-5
    Substitution Pattern C2-Cl, C3-Cl, C5-VinylC2-Cl, C4-Cl, C5-Vinyl
    Steric Environment (C5) Unhindered (flanked by H)Highly Hindered (flanked by C4-Cl)
    Vinyl-Pyridine Coplanarity High (Conjugated)Low (Orthogonal twist)
    Standard Heck Yield (24h) > 85% (Self-validated)< 30% (Significant starting material recovery)
    Primary Application TRPV1 Antagonist IntermediatesNiche highly-substituted heterocycles

    Self-Validating Experimental Protocol: Comparative Heck Coupling

    To ensure trustworthiness and reproducibility, the following protocol incorporates self-validating steps (internal standards and visual cues) to verify the integrity of the catalytic cycle without relying on external assumptions.

    Objective: Evaluate the coupling efficiency of the vinylpyridine isomers with an aryl halide.

    Step-by-Step Methodology:

    • Preparation & Internal Validation: In an oven-dried Schlenk tube, add 1.0 mmol of the selected vinylpyridine isomer (2,3-dichloro or 2,4-dichloro), 1.2 mmol of iodobenzene, and exactly 0.5 mmol of 1,3,5-trimethoxybenzene. Causality: The 1,3,5-trimethoxybenzene acts as an inert internal standard, allowing for absolute quantitative NMR (qNMR) validation of the yield regardless of isolation losses.

    • Catalyst Loading: Add 5 mol% Pd(OAc)₂ and 10 mol% P(o-tolyl)₃. Causality: The use of the bulky P(o-tolyl)₃ ligand favors the formation of the active monoligated Pd(0) species, which is crucial for inserting into electron-deficient olefins.

    • Atmosphere Control: Seal the tube and perform three vacuum/argon cycles. Self-Validation: Use an inline bubbler; the cessation of bubbles under positive argon pressure confirms a sealed, inert environment, preventing premature catalyst oxidation.

    • Solvent & Base Addition: Inject 3.0 mL of anhydrous DMF and 2.0 equivalents of triethylamine (NEt₃) via syringe.

    • Thermal Activation: Heat the mixture to 100°C for 24 hours. Visual Cue: The solution should transition from a pale yellow to a deep amber/black. This color shift self-validates the reduction of Pd(II) to Pd(0) and the stabilization of active Pd nanoparticles.

    • Quench & Analysis: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Concentrate the organic layer and analyze the crude mixture via ¹H-NMR. Integrate the newly formed olefinic protons against the methoxy protons of the internal standard to determine the absolute yield.

    Application in Drug Discovery Workflows

    The 2,3-dichloro-5-ethenylpyridine isomer is explicitly utilized in the synthesis of TRPV1 antagonists, which are critical targets for nociceptive and neuropathic pain management [1]. The unhindered vinyl group allows for efficient dihydroxylation or oxidative cleavage to the corresponding aldehyde, serving as a linchpin for subsequent amination or etherification.

    Workflow Step1 Step 1: Scaffold Selection Step2 Step 2: Olefin Functionalization Step1->Step2 Step3 Step 3: qNMR Yield Validation Step2->Step3 Step4 Step 4: TRPV1 Antagonist Assembly Step3->Step4

    Caption: Standard drug discovery workflow utilizing 2,3-dichloro-5-ethenylpyridine.

    Conclusion

    For researchers developing complex pharmaceuticals, the choice between these isomers is not trivial. The 2,3-dichloro-5-ethenylpyridine isomer provides a vastly superior reactivity profile for olefin functionalization due to the absence of ortho-steric hindrance. The 2,4-dichloro analog should be reserved only for specific targets where the C4-chlorine is strictly required for the final pharmacophore, keeping in mind that downstream reactions at the vinyl group will require highly optimized, forcing conditions.

    References

    • European Patent Office. (2013). EP 2604598 A1: TRPV1 antagonists and uses thereof. Retrieved from [Link]

    Comparative

    Advanced Spectroscopic Confirmation of 2,3-Dichloro-5-ethenylpyridine in Complex Matrices: A Comparative Guide

    Executive Summary As a Senior Application Scientist, I frequently encounter the analytical bottleneck of confirming highly functionalized heteroaromatics in crude reaction mixtures or biological matrices. 2,3-dichloro-5-...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    As a Senior Application Scientist, I frequently encounter the analytical bottleneck of confirming highly functionalized heteroaromatics in crude reaction mixtures or biological matrices. 2,3-dichloro-5-ethenylpyridine (also known as 5-vinyl-2,3-dichloropyridine) is a prime example. It features a reactive vinyl group and a di-chlorinated pyridine ring, making it a valuable intermediate in drug development but a challenging analyte to isolate and confirm.

    In this guide, we will objectively compare the performance of three orthogonal spectroscopic techniques—Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS), and Nuclear Magnetic Resonance (NMR) spectroscopy. By understanding the causality behind each method's interaction with the molecule's structural features, researchers can build self-validating analytical workflows that eliminate false positives caused by structural isomers or matrix interferences.

    Comparative Spectroscopic Methodologies
    1. GC-MS (Electron Ionization): The Volatility Advantage

    Because 2,3-dichloro-5-ethenylpyridine is a semi-volatile organic compound, GC-MS is the frontline tool for its detection. The causality here relies on the thermal stability of the pyridine ring combined with the volatility imparted by the vinyl group. Under 70 eV Electron Ionization (EI), the molecule fragments predictably. The presence of two chlorine atoms provides a built-in, self-validating isotopic signature: the molecular ion cluster (M, M+2, M+4) must appear in a strict 9:6:1 ratio. Any deviation from this ratio instantly flags a co-eluting matrix interference or a mono-chlorinated degradation product[1].

    2. LC-HRMS (Electrospray Ionization): Trace-Level Specificity

    While GC-MS is robust, thermal degradation of the vinyl group can occur in poorly maintained inlet liners. LC-HRMS serves as the superior alternative for trace-level quantification in aqueous or biological matrices. Using Electrospray Ionization in positive mode (ESI+), the basic pyridine nitrogen is readily protonated. High-resolution mass analyzers (like Orbitrap or Q-TOF) provide the exact mass of the [M+H]+ ion (theoretical m/z ~173.987), effectively filtering out isobaric background noise that plagues nominal-mass instruments.

    3. 1H and 2D DOSY NMR: Absolute Isomeric Resolution

    Mass spectrometry cannot definitively distinguish 2,3-dichloro-5-ethenylpyridine from its positional isomers (e.g., 2,5-dichloro-3-ethenylpyridine). To resolve this, NMR spectroscopy is mandatory. The exact topological mapping provided by 1H NMR is unparalleled. Empirical data confirms that the vinyl protons of 2,3-dichloro-5-ethenylpyridine appear at distinct chemical shifts: δ 5.72 (m, 1H), 4.88 (m, 1H), and 4.37 (m, 1H), while the pyridine ring protons resonate at δ 8.32 and 7.85[2]. In complex, unpurified mixtures, 2D Diffusion-Ordered Spectroscopy (DOSY) is employed. DOSY separates NMR signals based on the translational diffusion coefficient of the molecules, ensuring that the vinyl and pyridine proton signals diffuse at the identical rate—proving they belong to the same intact molecule rather than a mixture of cleaved fragments[3].

    Quantitative Data Summary

    The following table objectively compares the performance metrics of the three primary methodologies when applied to chlorinated vinylpyridines.

    Analytical TechniquePrimary Analyte TargetLimit of Detection (LOD)Structural SpecificityOptimal Matrix Suitability
    GC-MS (EI) Volatile/Semi-volatile organics~1-10 ng/mLModerate (Isotope pattern reliance)Environmental, Chemical Extracts
    LC-HRMS (ESI+) Polar/Semi-polar organics~0.01-0.1 ng/mLHigh (Exact mass, MS/MS fragmentation)Biological, Aqueous
    1H & 2D DOSY NMR Bulk compound / Isomers~1-5 µg/mLAbsolute (Isomer and connectivity resolution)Purified or Concentrated Mixtures
    Self-Validating Experimental Protocols

    To ensure scientific integrity, analytical protocols must be designed as self-validating systems. Below are the step-by-step methodologies for the two most critical workflows.

    Protocol 1: GC-MS Isotopic Profiling Workflow
    • Sample Preparation & Internal Standardization : Spike the complex mixture with a stable isotope-labeled internal standard (e.g., pyridine-d5) prior to any manipulation. Causality: Adding the standard at step zero creates a self-validating recovery metric; any analyte loss during extraction is proportionally mirrored by the standard, allowing for absolute quantification.

    • Liquid-Liquid Extraction (LLE) : Extract the aqueous matrix using hexane. Causality: The di-chlorinated heteroaromatic ring is highly lipophilic. Hexane selectively partitions the 2,3-dichloro-5-ethenylpyridine while leaving polar matrix proteins and salts in the aqueous phase, preventing inlet contamination.

    • Chromatographic Separation : Inject 1 µL onto a non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)[1]. Program the oven from 50°C to 250°C at 15°C/min. Causality: The non-polar stationary phase interacts optimally with the lipophilic analyte, ensuring sharp, symmetrical peaks and preventing the thermal degradation of the reactive vinyl group.

    • Mass Spectrometric Detection : Operate the MS in Electron Ionization (EI) mode at 70 eV. Causality: 70 eV is the universal standard for reproducible fragmentation. Program the software to validate the peak only if the m/z 173, 175, and 177 ions are detected in the theoretical 9:6:1 ratio, providing an automated check against false positives.

    Protocol 2: 2D DOSY NMR for Mixture Deconvolution
    • Sample Concentration : Evaporate the organic extract under a gentle stream of nitrogen and reconstitute in 600 µL of deuterated chloroform (CDCl3). Causality: CDCl3 provides the necessary deuterium lock signal for the NMR spectrometer while maintaining the analyte in a non-polar solvation state, minimizing hydrogen-bonding artifacts that can skew diffusion rates.

    • 1H NMR Acquisition : Acquire a standard 1D 1H NMR spectrum at 400 MHz or higher. Target the diagnostic vinyl proton multiplets at δ 5.72, 4.88, and 4.37 ppm, and the pyridine protons at δ 8.32 and 7.85 ppm[2].

    • DOSY Experiment Execution : Apply a pulsed-field gradient stimulated echo (PFG-STE) sequence. Array the gradient strength linearly from 2% to 95% of maximum over 16 to 32 increments. Causality: As the gradient strength increases, the signal of the diffusing molecules attenuates. By plotting the chemical shift against the calculated diffusion coefficient, the complex 1D spectrum is mathematically separated into a 2D map[3].

    • Data Validation : Verify that the diffusion coefficient for the vinyl protons (δ 5.72) perfectly matches the diffusion coefficient of the pyridine protons (δ 8.32). Causality: In a complex mixture, overlapping signals from impurities will have different hydrodynamic radii and thus different diffusion coefficients. A matching coefficient is a self-validating proof that the vinyl group is covalently attached to the di-chlorinated pyridine ring.

    Analytical Workflow Visualization

    SpectroscopicWorkflow Matrix Complex Mixture Matrix Extraction Liquid-Liquid Extraction (Hexane/EtOAc) Matrix->Extraction Split Orthogonal Analysis Extraction->Split GCMS GC-MS (EI) Target: Cl2 Isotope Pattern (m/z 173/175/177) Split->GCMS Volatile Fraction LCHRMS LC-HRMS (ESI+) Target: Exact Mass [M+H]+ ~173.987 Split->LCHRMS Polar/Trace Fraction NMR 1H & 2D DOSY NMR Target: Vinyl Shifts & Diffusional Alignment Split->NMR Concentrated Fraction Validation Data Synthesis & Isomer Confirmation GCMS->Validation LCHRMS->Validation NMR->Validation

    Orthogonal spectroscopic workflow for confirming 2,3-dichloro-5-ethenylpyridine in mixtures.

    References
    • European Patent Office. "TRPV1 antagonists and uses thereof - EP 2604598 A1". [Link]

    • University of California, Santa Barbara. "Differential Self-Assembly of Novel Redox Crown Ethers". eScholarship.org. [Link]

    Sources

    Safety & Regulatory Compliance

    Safety

    2,3-Dichloro-5-ethenylpyridine proper disposal procedures

    Standard Operating Procedure: Handling and Disposal of 2,3-Dichloro-5-ethenylpyridine Introduction 2,3-Dichloro-5-ethenylpyridine (CAS: 1001193-62-9), also known as 2,3-dichloro-5-vinylpyridine, is a specialized halogena...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Standard Operating Procedure: Handling and Disposal of 2,3-Dichloro-5-ethenylpyridine

    Introduction 2,3-Dichloro-5-ethenylpyridine (CAS: 1001193-62-9), also known as 2,3-dichloro-5-vinylpyridine, is a specialized halogenated building block frequently utilized in the synthesis of advanced pharmaceutical agents, including TRPV1 antagonists[1]. While highly valuable in drug development, its structural components—a basic pyridine ring, two chlorine substituents, and a highly reactive ethenyl (vinyl) moiety—create a complex hazard profile[2]. This guide provides researchers and environmental health and safety (EHS) professionals with a field-proven, self-validating protocol for the safe operational handling and disposal of this compound.

    Chemical Profile & Hazard Causality

    To properly manage laboratory waste, one must understand the mechanistic causality behind the chemical's hazards. The disposal protocols for 2,3-dichloro-5-ethenylpyridine are dictated by three distinct structural features:

    • The Ethenyl (Vinyl) Group (Polymerization Risk): Vinylpyridines are highly susceptible to spontaneous autopolymerization[3]. This radical-initiated chain reaction is highly exothermic. If autopolymerization occurs in a sealed waste container, the rapid heat and pressure buildup can lead to catastrophic container rupture[4]. Therefore, concentrated waste must be stabilized (e.g., with tert-butyl catechol) and stored at low temperatures (≤ -20°C)[5].

    • The Dichloro Substituents (Halogenated Segregation): Under the EPA's Resource Conservation and Recovery Act (RCRA), halogenated organic wastes must be strictly segregated from non-halogenated wastes[6]. Incinerating halogenated compounds generates corrosive hydrogen chloride (HCl) gas. Facilities must utilize specialized rotary kiln incinerators equipped with caustic scrubbers to neutralize this acid[7]. Mixing halogenated waste into standard solvent streams ruins the batch for fuel blending and significantly increases disposal costs[8].

    • The Pyridine Core (Toxicity): Pyridine derivatives are severely irritating, corrosive to biological tissues, and highly toxic to aquatic life with long-lasting environmental effects[9]. Drain disposal is strictly prohibited; all rinsate must be collected as hazardous waste[10].

    Quantitative Data & Waste Categorization

    Summarized below are the critical physical properties and regulatory classifications that dictate the operational handling of 2,3-dichloro-5-ethenylpyridine waste.

    Property / ClassificationValue / DesignationOperational Implication
    CAS Number 1001193-62-9Ensure precise tracking on EPA hazardous waste manifests.
    Chemical Class Halogenated Vinyl PyridineMandates strict segregation into "Halogenated Organic" streams[10].
    Primary Hazards Corrosive, Toxic, Environmental HazardFull PPE required; zero drain disposal permitted[9].
    Polymerization Risk High (Exothermic)Pure/concentrated waste must be stabilized and stored cold[3].
    EPA Waste Stream Characteristic Waste (Toxicity/Ignitability)Managed under 40 CFR 260-279 for halogenated organics[6].
    Final Disposal Method Rotary Kiln IncinerationRequires high-temp incineration with caustic scrubbing[7].

    Step-by-Step Disposal Protocol

    Self-Validating System: Each step below includes a validation check to ensure the protocol remains unbroken and fully compliant with EPA Subpart K regulations for academic and research laboratories[11].

    • Step 1: Waste Assessment & Stabilization

      • Action: Determine the concentration of the waste. If disposing of pure or highly concentrated 2,3-dichloro-5-ethenylpyridine, add a radical inhibitor such as tert-butyl catechol (TBC) at 100-200 ppm to prevent autopolymerization.

      • Validation: Visually inspect the waste for increased viscosity or heat generation (signs of active polymerization) before sealing the container[3].

    • Step 2: Segregation & Containment

      • Action: Transfer the liquid into a chemically compatible, high-density polyethylene (HDPE) or glass waste carboy specifically designated for Halogenated Organic Waste [8]. Leave at least 20% headspace to accommodate potential vapor expansion[4].

      • Validation: Verify that no non-halogenated solvents (e.g., acetone, ethanol) have been added to this container, as mixing them complicates the rotary kiln incineration process and violates segregation protocols[10].

    • Step 3: EPA-Compliant Labeling

      • Action: Immediately affix a hazardous waste label to the container. The label must explicitly state "Halogenated Organic Waste" and list "2,3-Dichloro-5-ethenylpyridine" as a constituent[11].

      • Validation: Ensure the accumulation start date is clearly marked. Under RCRA Large Quantity Generator (LQG) rules, waste must be removed within 90 days of this date[6].

    • Step 4: Storage & Contractor Handover

      • Action: Store the waste container in secondary containment within a ventilated, temperature-controlled environment (a cold room is preferred for concentrated vinyl waste)[5]. Hand over to a certified hazardous waste contractor.

      • Validation: Confirm the contractor's manifest specifies "Rotary Kiln Incineration with Caustic Scrubbing" for the final destruction method[7].

    Spill Response & Neutralization Workflow

    In the event of an accidental release, immediate containment is required to prevent environmental contamination and inhalation exposure.

    • Evacuate & Isolate: Isolate the spill area for at least 50 meters in all directions. Ensure all personnel are wearing appropriate PPE, including respiratory protection, as the vapors are highly toxic[4].

    • Eliminate Ignition Sources: Vinylpyridine vapors can form explosive mixtures. Ground all equipment and use non-sparking tools[9].

    • Containment (No Water): Do not use water, as it will spread the environmental hazard and is inefficient for fire/spill control of this chemical class. Cover the spill with an inert, non-combustible absorbent such as dry earth, sand, or commercial spill pads[4].

    • Collection: Sweep the absorbed material into a puncture-resistant, sealable hazardous waste bucket.

    • Decontamination: Wipe the area with a mild detergent solution. Collect all used spill pads and rinsate as solid/aqueous halogenated hazardous waste[10].

    Waste Routing Decision Tree

    The following workflow illustrates the logical routing of 2,3-dichloro-5-ethenylpyridine waste to ensure compliance and prevent catastrophic polymerization.

    G Start Waste Generation: 2,3-Dichloro-5-ethenylpyridine CheckPoly Concentrated / Pure Waste? (Polymerization Risk) Start->CheckPoly Stabilize Add Radical Inhibitor (e.g., TBC) & Store Cold (≤ -20°C) CheckPoly->Stabilize Yes Segregate Route to HALOGENATED Organic Waste Stream CheckPoly->Segregate No (Dilute) Stabilize->Segregate CheckMix Mixed with Non-Halogenated Solvents? Segregate->CheckMix LabelMixed Label as: MIXED Halogenated Waste (Requires Specialized Processing) CheckMix->LabelMixed Yes LabelPure Label as: Halogenated Organic Waste (Standard RCRA Processing) CheckMix->LabelPure No Incineration Final Disposal: Rotary Kiln Incineration w/ Caustic Scrubber LabelMixed->Incineration LabelPure->Incineration

    Waste routing workflow for stabilization and disposal of 2,3-dichloro-5-ethenylpyridine.

    Sources

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